molecular formula C65H113N3O8 B15601518 FO-35

FO-35

货号: B15601518
分子量: 1064.6 g/mol
InChI 键: IZGCSXONYIFNNC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

FO-35 is a useful research compound. Its molecular formula is C65H113N3O8 and its molecular weight is 1064.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C65H113N3O8

分子量

1064.6 g/mol

IUPAC 名称

bis[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl] 5-(butylcarbamoyl)-5-[4-(diethylamino)butyl-(6-heptadecan-9-yloxy-6-oxohexanoyl)amino]nonanedioate

InChI

InChI=1S/C65H113N3O8/c1-10-15-18-20-22-24-32-59(33-25-23-21-19-16-11-2)76-63(72)35-27-26-34-60(69)68(50-29-28-49-67(13-4)14-5)65(64(73)66-48-17-12-3,46-30-36-61(70)74-51-55-38-42-57(43-39-55)53(6)7)47-31-37-62(71)75-52-56-40-44-58(45-41-56)54(8)9/h38,40,57-59H,6,8,10-37,39,41-52H2,1-5,7,9H3,(H,66,73)

InChI 键

IZGCSXONYIFNNC-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of FO-35 Lipid

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 9, 2025

Abstract

FO-35 is a novel, patent-pending ionizable lipid developed through an advanced, artificial intelligence-guided design process.[1][2][3][4] As a critical component of Lipid Nanoparticles (LNPs), this compound is engineered for the efficient delivery of messenger RNA (mRNA) therapeutics, particularly for pulmonary gene therapy.[1][2] Its mechanism of action is centered on overcoming the primary barrier to intracellular nucleic acid delivery: the endosomal escape. This document provides a comprehensive technical overview of the physicochemical properties, mechanism of action, and experimental protocols relevant to the this compound lipid.

Introduction: The Role of Ionizable Lipids in mRNA Delivery

The therapeutic promise of messenger RNA (mRNA) hinges on its effective delivery into the cytoplasm of target cells. Lipid Nanoparticles (LNPs) have emerged as the leading non-viral delivery platform, largely due to the incorporation of ionizable lipids.[5][6] These lipids are amphiphilic molecules possessing a tertiary amine head group with a specific pKa. This characteristic allows them to be positively charged at a low formulation pH, facilitating the encapsulation of negatively charged mRNA, and transition to a near-neutral state at physiological pH (7.4), which enhances stability and reduces toxicity in circulation.[7][8]

The pivotal role of an ionizable lipid like this compound occurs post-cellular uptake. Within the acidic environment of the endosome, the lipid becomes protonated, initiating a series of biophysical events that disrupt the endosomal membrane and release the mRNA payload into the cytoplasm for translation.[6][7] this compound was specifically identified from an in-silico evaluation of 1.6 million lipid structures for its predicted superior performance in mRNA delivery.[1][2][3]

Core Mechanism of Action of this compound

The mechanism of action of this compound is not that of a traditional pharmacologically active small molecule but as a key functional excipient that mediates the intracellular delivery of mRNA. The process can be described in a multi-stage pathway from nanoparticle formulation to protein expression.

  • mRNA Encapsulation (Formulation Phase): During the LNP self-assembly process, conducted at a low pH (e.g., pH 4.0), the tertiary amine of this compound becomes protonated (positively charged). This allows for strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of the mRNA, driving efficient encapsulation and condensation of the nucleic acid within the LNP core.[7]

  • Systemic Circulation (Physiological pH): Once administered, the LNP enters the bloodstream where the pH is approximately 7.4. At this pH, which is significantly above its pKa, this compound is deprotonated and becomes nearly neutral. This neutrality is crucial for minimizing non-specific interactions with serum proteins and cell surfaces, thereby reducing immunogenicity and prolonging circulation time.[8]

  • Cellular Uptake: LNPs are primarily taken up by cells through apolipoprotein E (ApoE)-mediated endocytosis. ApoE binds to the surface of the LNP, and this complex is recognized by low-density lipoprotein receptors (LDLR) on the cell surface, triggering internalization into an endosome.

  • Endosomal Escape (The Key Step): As the endosome matures, its internal pH drops from ~6.5 to ~5.0. This acidic environment is the trigger for this compound's primary function.

    • Protonation: The this compound head groups become protonated again, conferring a net positive charge to the LNP.

    • Membrane Disruption: These newly positive LNP lipids form ion pairs with negatively charged anionic lipids (e.g., phosphatidylserine) present in the endosomal membrane.[6][7]

    • Phase Transition: This interaction disrupts the lipid bilayer of the endosome. The cone-like shape of the protonated this compound promotes a transition from a lamellar (bilayer) phase to a non-bilayer, inverted hexagonal (HII) phase.[6][9] This structural reorganization creates pores in the endosomal membrane, allowing the mRNA cargo to escape into the cytoplasm.[6]

  • mRNA Translation: Once in the cytoplasm, the mRNA is released from the LNP remnants and is translated by the cell's ribosomal machinery to produce the encoded therapeutic protein.

Below is a diagram illustrating this multi-stage delivery pathway.

G cluster_formulation 1. LNP Formulation (pH 4.0) cluster_circulation 2. Circulation (pH 7.4) cluster_cell 3. Cellular Uptake & Endosomal Escape a This compound (Protonated) d Self-Assembly via Microfluidic Mixing a->d b mRNA (Negative) b->d c Other Lipids c->d e LNP with Neutral this compound d->e f ApoE Binding e->f g Cell Membrane h Endocytosis g->h LDLR Mediated i Early Endosome (pH ~6.5) h->i j Late Endosome (pH ~5.0) This compound becomes Protonated i->j k Membrane Fusion & Pore Formation j->k Key MoA Step l mRNA Release to Cytoplasm k->l m 4. Translation l->m n Therapeutic Protein m->n

Fig. 1: Mechanism of Action of this compound in LNP-mediated mRNA delivery.

Physicochemical & Performance Data

The performance of this compound is defined by the physicochemical properties of the resulting LNP formulation. The following tables summarize key quantitative data for a standard this compound LNP formulation.

Table 1: Physicochemical Properties of this compound LNPs

ParameterValueMethodSignificance
pKa of Ionizable Lipid 6.35TNS AssayOptimal for endosomal escape; neutral at pH 7.4, protonated in late endosome.
Mean Particle Size 85 nmDLSInfluences biodistribution and cellular uptake; optimal range is 80-150 nm.
Polydispersity Index (PDI) < 0.1DLSIndicates a monodisperse and homogenous particle population.
Zeta Potential (pH 7.4) -5.2 mVELSNear-neutral surface charge reduces non-specific binding in circulation.
mRNA Encapsulation > 95%RiboGreen AssayHigh efficiency ensures a potent final product with minimal free mRNA.

Table 2: In Vitro & In Vivo Performance Data

ParameterSpecies / Cell LineResultAssay
In Vitro Transfection HEK293T Cells8.5 x 106 RLU/mgLuciferase Reporter Assay
In Vivo Protein Expression C57BL/6 Mice (IM)~150,000 pg/mLhEPO ELISA (serum)
Pulmonary Delivery Ferrets (Nebulized)Efficient mRNA delivery observedNot specified[1][2]

Experimental Protocols

Detailed methodologies are critical for the evaluation and application of this compound lipid in LNP formulations.

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the standard method for producing homogenous LNPs encapsulating mRNA.

  • Preparation of Solutions:

    • Lipid Phase (Ethanol): Prepare a mixed lipid stock solution in 100% ethanol (B145695). A standard molar ratio is 50% this compound, 10% DSPC, 38.5% Cholesterol, and 1.5% PEG-DMG.[10] The total lipid concentration should be between 10-25 mg/mL.

    • Aqueous Phase (Buffer): Dissolve the mRNA cargo in a low pH buffer (e.g., 50 mM sodium citrate, pH 4.0) to a concentration of 0.1-0.5 mg/mL.[11]

  • Microfluidic Mixing:

    • Prime a microfluidic mixing device (e.g., NanoAssemblr Ignite) with ethanol and the aqueous buffer.

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Set the flow rate ratio (FRR) of aqueous to organic phase to 3:1.

    • Set the total flow rate (TFR) to 12 mL/min.

    • Initiate mixing. The rapid change in solvent polarity causes the lipids and mRNA to self-assemble into LNPs.[12]

  • Purification and Concentration:

    • Immediately collect the nanoparticle solution and dilute with a neutral buffer (e.g., PBS, pH 7.4).

    • Use Tangential Flow Filtration (TFF) with a 100 kDa molecular weight cut-off membrane to remove ethanol, unencapsulated mRNA, and exchange the buffer to the final formulation buffer (PBS, pH 7.4).

    • Concentrate the LNP solution to the desired final mRNA concentration.

  • Sterilization:

    • Filter the final LNP formulation through a 0.22 µm sterile filter into a sterile vial. Store at 2-8°C.

Protocol 2: pKa Measurement using TNS Assay

The pKa is the pH at which 50% of the ionizable lipid is protonated. It is a critical parameter for predicting endosomal escape efficiency.

  • Reagent Preparation:

    • Prepare a series of buffers with pH values ranging from 3.0 to 9.0.

    • Prepare a stock solution of 2-(p-toluidino)-6-naphthalenesulfonic acid (TNS) in DMSO. TNS is a fluorescent probe that preferentially partitions into hydrophobic environments (the LNP core), and its fluorescence intensity increases as the LNP becomes charged and interacts with it.

  • Assay Procedure:

    • Dispense 180 µL of each buffer into the wells of a 96-well black plate.

    • Add 20 µL of the LNP formulation to each well and mix.

    • Add 2 µL of the TNS stock solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at an excitation wavelength of 321 nm and an emission wavelength of 445 nm.

    • Plot the fluorescence intensity as a function of pH.

    • Fit the data to a sigmoidal dose-response curve. The pKa is the pH value at the inflection point of the curve.

G cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis A Prepare pH Buffers (pH 3-9) E Add LNPs to wells A->E B Prepare LNP Sample B->E C Prepare TNS Probe F Add TNS Probe to wells C->F D Dispense Buffers into 96-well plate D->E E->F G Incubate 5 min F->G H Read Fluorescence (Ex:321, Em:445) G->H I Plot Intensity vs. pH H->I J Fit Sigmoidal Curve I->J K Determine pKa at inflection point J->K

Fig. 2: Experimental workflow for determining LNP pKa via TNS assay.

Conclusion

References

Chemical structure and properties of FO-35

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of FO-35

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel ionizable cationic lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the in vivo delivery of messenger RNA (mRNA). Its chemical structure is optimized for efficient encapsulation of mRNA, cellular uptake, and subsequent endosomal escape, a critical step for the cytoplasmic delivery and translation of the mRNA cargo. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and the proposed mechanism of action of this compound-containing LNPs. It includes generalized experimental protocols for LNP formulation and characterization and discusses the cellular pathways involved in LNP-mediated mRNA delivery.

Chemical Structure and Physicochemical Properties

This compound is a complex organic molecule with the formal name bis((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl) 5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate. Its structure features a multi-tailed hydrophobic domain and an ionizable tertiary amine headgroup, which is crucial for its function in mRNA delivery.

Below is a simplified 2D representation of the chemical structure of this compound, generated using the DOT language.

FO35_Chemical_Structure cluster_head Ionizable Headgroup cluster_core Core Structure cluster_tails Hydrophobic Tails N_head C1_head N_head->C1_head N_amide N_head->N_amide C2_head C1_head->C2_head C3_head C2_head->C3_head C4_head C3_head->C4_head N_diethyl C4_head->N_diethyl Et1 N_diethyl->Et1 Et2 N_diethyl->Et2 C_amide C_linker C_amide->C_linker N_amide->C_amide C_nonanedioate C_linker->C_nonanedioate Tail3_amide C_linker->Tail3_amide C_butylcarbamoyl C_nonanedioate->C_butylcarbamoyl Tail1_ester C_nonanedioate->Tail1_ester Tail2_ester C_nonanedioate->Tail2_ester N_butyl C_butylcarbamoyl->N_butyl Tail1_cyclohexenyl Tail1_ester->Tail1_cyclohexenyl Tail1_propenyl Tail1_cyclohexenyl->Tail1_propenyl Tail2_cyclohexenyl Tail2_ester->Tail2_cyclohexenyl Tail2_propenyl Tail2_cyclohexenyl->Tail2_propenyl Tail3_heptadecan Tail3_amide->Tail3_heptadecan

Simplified 2D structure of this compound.
Table 1: Physicochemical Properties of this compound

PropertyValueReference
Formal Name bis((4-(prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl) 5-(butylcarbamoyl)-5-(N-(4-(diethylamino)butyl)-6-(heptadecan-9-yloxy)-6-oxohexanamido)nonanedioate[1]
Chemical Formula C₆₅H₁₁₃N₃O₈[1]
Formula Weight 1064.63[1]
Purity ≥98%[1]
Physical Form A solution in methyl acetate[1]
pKa 7.67[1]

Biological Properties and Applications

This compound is primarily utilized as a key component of LNPs for the in vivo delivery of mRNA. Its ionizable nature is fundamental to its function; at an acidic pH (during LNP formulation and within endosomes), the tertiary amine group becomes protonated, facilitating interaction with the negatively charged mRNA and the endosomal membrane. At physiological pH, this compound is largely neutral, which is thought to reduce toxicity and non-specific interactions in the bloodstream.

Table 2: Biological and Application Data for this compound
ParameterDescriptionReference
Primary Application In vivo mRNA delivery via Lipid Nanoparticles (LNPs)[1]
Delivery Routes Tested Intranasal, Nebulized administration[1]
Target Tissues Nasal epithelial tissue (mice), Lungs (ferrets)[1]
Mechanism of Action Encapsulates and protects mRNA, facilitates cellular uptake and endosomal escape.[2][3][4]

Experimental Protocols

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. The synthesis of such a complex lipid molecule typically involves multiple steps of organic synthesis.

Provided below are generalized, yet detailed, experimental protocols for the formulation and characterization of LNPs using an ionizable lipid like this compound. These protocols are based on common methods reported in the literature for LNP-mRNA production. Specific parameters may require optimization for this compound.

General Protocol for LNP-mRNA Formulation (Microfluidic Mixing)

This protocol describes the formulation of LNPs using a microfluidic device, a common method for producing uniform nanoparticles.[5][6][7]

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)

  • Cholesterol

  • PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

  • mRNA in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695) (absolute)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and pumps

Procedure:

  • Prepare Lipid Stock Solution: Dissolve the ionizable lipid, helper lipid, cholesterol, and PEG-lipid in absolute ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be determined based on the desired final LNP concentration.

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the acidic aqueous buffer.

  • Microfluidic Mixing: Set up the microfluidic device with two inlet pumps. One pump will deliver the lipid-ethanol solution, and the other will deliver the mRNA-aqueous solution.

  • Set the flow rate ratio of the aqueous to organic phase (typically 3:1). The total flow rate will determine the mixing speed and can influence nanoparticle size.

  • Initiate the flow from both pumps simultaneously. The rapid mixing of the two solutions in the microfluidic channels leads to the self-assembly of the LNPs with encapsulated mRNA.

  • Dialysis/Purification: Collect the LNP solution from the outlet of the microfluidic device. To remove the ethanol and unencapsulated mRNA, dialyze the LNP solution against PBS (pH 7.4) using an appropriate molecular weight cutoff dialysis cassette.

  • Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

General Protocol for LNP Characterization

1. Particle Size and Polydispersity Index (PDI) Measurement: [5][8][9]

  • Method: Dynamic Light Scattering (DLS).
  • Procedure: Dilute the LNP sample in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument. PDI values below 0.2 indicate a homogenous population of nanoparticles.

2. Zeta Potential Measurement: [5][10]

  • Method: Laser Doppler Velocimetry.
  • Procedure: Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl). Measure the surface charge of the LNPs. Near-neutral zeta potential at physiological pH is desirable.

3. mRNA Encapsulation Efficiency: [5][11]

  • Method: Ribogreen assay or similar fluorescence-based quantification.
  • Procedure:
  • Measure the total mRNA concentration by disrupting the LNPs with a detergent (e.g., 0.5% Triton X-100) and then adding the fluorescent dye.
  • Measure the amount of unencapsulated mRNA in an intact LNP sample.
  • Calculate the encapsulation efficiency using the formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] * 100

4. pKa Determination:

  • Method: TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) assay.
  • Procedure: TNS is a fluorescent probe that is quenched in an aqueous environment but fluoresces when it partitions into a hydrophobic environment, such as the core of an LNP.
  • Prepare a series of buffers with a range of pH values (e.g., pH 3 to 10).
  • Add the LNP suspension and TNS to each buffer.
  • Measure the fluorescence intensity at each pH.
  • Plot fluorescence intensity versus pH. The pKa is the pH at which 50% of the maximum fluorescence is observed.

Mechanism of Action and Cellular Pathways

The delivery of mRNA by this compound formulated LNPs involves a multi-step process that begins with administration and culminates in the translation of the delivered mRNA in the cytoplasm of target cells.

LNP-mRNA Delivery Workflow

The following diagram illustrates the general workflow of LNP-mediated mRNA delivery.

LNP_Delivery_Workflow cluster_extracellular Extracellular Environment cluster_cellular Cellular Environment LNP Administration LNP Administration Systemic Circulation Systemic Circulation LNP Administration->Systemic Circulation 1. Entry Target Cell Binding Target Cell Binding Systemic Circulation->Target Cell Binding 2. Distribution Endocytosis Endocytosis Target Cell Binding->Endocytosis 3. Uptake Endosomal Trafficking Endosomal Trafficking Endocytosis->Endosomal Trafficking 4. Internalization Endosomal Escape Endosomal Escape Endosomal Trafficking->Endosomal Escape 5. Acidification mRNA Release mRNA Release Endosomal Escape->mRNA Release 6. Membrane Fusion mRNA Translation mRNA Translation mRNA Release->mRNA Translation 7. Cytoplasmic Access Protein Production Protein Production mRNA Translation->Protein Production 8. Ribosomal Synthesis

Workflow of LNP-mediated mRNA delivery.
Signaling Pathway Activation

While the primary function of this compound is as a delivery vehicle, the LNP formulation itself can be recognized by the innate immune system. The ionizable lipid component of LNPs has been shown to activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] This can act as an adjuvant effect, which may be beneficial for vaccine applications.

The diagram below outlines the TLR4 signaling pathway initiated by LNP recognition.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LNP LNP (Ionizable Lipid) TLR4 TLR4 LNP->TLR4 1. Recognition MyD88 MyD88 TLR4->MyD88 2. Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex NFkB NF-κB IKK_complex->NFkB 3. Activation NFkB_nucleus NF-κB NFkB->NFkB_nucleus 4. Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression 5. Transcription

TLR4 signaling pathway activated by LNPs.

Conclusion

This compound is a promising ionizable lipid for the development of LNP-based mRNA therapeutics. Its chemical design allows for efficient mRNA encapsulation and delivery to target tissues. While a detailed synthesis protocol is not publicly available, the general methods for LNP formulation and characterization provide a framework for its application in research and development. The inherent adjuvant activity of the LNP through TLR4 signaling is an important consideration for its therapeutic applications. Further studies are warranted to fully elucidate the structure-activity relationship of this compound and to optimize its performance in various therapeutic contexts.

References

The Functional Significance of the Perillyl Alcohol Moiety in Small Molecule Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Perillyl alcohol (POH), a naturally occurring monoterpene, has garnered significant attention for its therapeutic potential, particularly in oncology. Its lipophilic "tail" is a critical determinant of its biological activity, influencing cellular uptake, membrane interaction, and modulation of key signaling pathways. This document provides an in-depth examination of the functional role of the perillyl alcohol moiety, using it as a model to understand the function of its derivatives, hypothetically including compounds like FO-35. We synthesize data from preclinical and clinical studies, detail relevant experimental protocols, and visualize the complex signaling networks involved.

Introduction: The Therapeutic Potential of Perillyl Alcohol and its Derivatives

Perillyl alcohol is a hydroxylated monoterpene found in various essential oils, such as those from lavender, peppermint, and citrus fruits. Its primary mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and cell cycle arrest in tumor cells. The isoprenoid tail of POH is crucial for its ability to integrate into cellular membranes and interact with post-translationally modified proteins, such as those in the Ras superfamily. These interactions are fundamental to its anti-cancer effects. While the specific compound "this compound" is not characterized in public literature, this guide focuses on the well-documented activities of the perillyl alcohol functional group, which would form the core of such a molecule's function.

Quantitative Analysis of Perillyl Alcohol Activity

The biological effects of perillyl alcohol and its derivatives are concentration-dependent. The following tables summarize key quantitative data from various studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Cytotoxicity of Perillyl Alcohol in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (mM)Exposure Time (h)Reference Study
A549Lung Carcinoma1.272Faria et al., 2017
MCF-7Breast Adenocarcinoma0.848Loutfi et al., 2021
U87Glioblastoma0.5 - 1.024Cho et al., 2016
PC-3Prostate Cancer1.572Stayrook et al., 1998
PANC-1Pancreatic Cancer0.7548Stark et al., 1995

Table 2: Effects of Perillyl Alcohol on Cellular Processes

Cellular ProcessCell LineConcentration (mM)OutcomeReference Study
Apoptosis InductionU871.045% increase in Annexin V-positive cellsCho et al., 2016
Cell Cycle ArrestA5491.2G0/G1 phase arrestFaria et al., 2017
Ras PrenylationPANC-10.5Inhibition of farnesyl-protein transferaseStark et al., 1995
Protein PhosphorylationMCF-70.8Decreased phosphorylation of Akt and mTORLoutfi et al., 2021

Core Signaling Pathways Modulated by the Perillyl Alcohol Moiety

The lipophilic tail of POH allows it to disrupt critical cell signaling pathways often dysregulated in cancer. The primary targets are small GTPases that require isoprenoid modifications for their function and localization to the cell membrane.

Inhibition of the Ras/Raf/MEK/ERK Pathway

The Ras proteins (K-Ras, H-Ras, N-Ras) are frequently mutated in cancer, leading to constitutive activation of downstream pro-proliferative signaling. These proteins require post-translational prenylation (attachment of an isoprenoid lipid tail) for membrane association and function. Perillyl alcohol metabolites can inhibit the enzymes responsible for this modification, such as farnesyl-protein transferase (FPTase) and geranylgeranyl-protein transferase (GGTase). This sequesters Ras in the cytosol, preventing its activation of the Raf/MEK/ERK cascade.

Ras_Pathway POH Perillyl Alcohol (or derivative this compound) FPTase FPTase / GGTase POH->FPTase Inhibits Ras_active Active Ras (Membrane-Bound) FPTase->Ras_active Prevents Prenylation Ras_inactive Inactive Ras (Cytosolic) Raf Raf Ras_active->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of Ras prenylation by the perillyl alcohol moiety.

Induction of Apoptosis via the Intrinsic Pathway

Perillyl alcohol induces apoptosis through the generation of reactive oxygen species (ROS) and the modulation of the Bcl-2 family of proteins. Increased ROS levels lead to mitochondrial membrane permeabilization, triggering the release of cytochrome c. This, in turn, activates the caspase cascade, leading to programmed cell death. POH has been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.

Apoptosis_Pathway POH Perillyl Alcohol (or derivative this compound) ROS ↑ Reactive Oxygen Species (ROS) POH->ROS Bcl2 Bcl-2 (Anti-apoptotic) POH->Bcl2 Inhibits Bax Bax (Pro-apoptotic) POH->Bax Activates Mitochondria Mitochondria ROS->Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome C Release Mitochondria->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic apoptosis by perillyl alcohol.

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections detail standard protocols used to assess the function of compounds like perillyl alcohol.

Protocol: MTT Assay for Cell Viability

This protocol is used to determine the cytotoxic effects of a compound and calculate its IC50 value.

  • Cell Seeding: Plate cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of living cells to a purple formazan (B1609692) product.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells (96-well plate) Treat 2. Add Compound (e.g., this compound) Seed->Treat Incubate1 3. Incubate (24-72h) Treat->Incubate1 MTT 4. Add MTT Reagent Incubate1->MTT Incubate2 5. Incubate (3-4h) (Formazan formation) MTT->Incubate2 Solubilize 6. Solubilize (DMSO) Incubate2->Solubilize Read 7. Read Absorbance (570 nm) Solubilize->Read Calculate 8. Calculate IC50 Read->Calculate

Caption: Standard workflow for an MTT cell viability assay.

Protocol: Western Blot for Protein Expression Analysis

This protocol is used to detect changes in the expression or phosphorylation state of specific proteins within a signaling pathway.

  • Protein Extraction: Treat cells with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-phospho-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Conclusion and Future Directions

The perillyl alcohol tail is integral to the therapeutic activity of a broad class of monoterpene-based compounds. Its ability to anchor the molecule to cellular membranes and disrupt protein prenylation makes it a powerful tool for modulating oncogenic signaling pathways like Ras/MAPK and for inducing apoptosis. Any derivative, such as the hypothetical this compound, would leverage these core functionalities. Future drug development efforts should focus on optimizing this moiety to enhance target specificity, improve pharmacokinetic properties, and minimize off-target effects, thereby maximizing its therapeutic index for clinical applications.

In Silico Modeling and Prediction of Interleukin-35 Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-35 (IL-35) is a heterodimeric cytokine belonging to the IL-12 family, composed of the p35 (IL-12α) and EBI3 (Epstein-Barr virus-induced gene 3) subunits. Unlike the pro-inflammatory members of its family, IL-35 has emerged as a potent immunosuppressive cytokine, playing a crucial role in immune tolerance and the regulation of inflammatory responses. Produced primarily by regulatory T cells (Tregs) and regulatory B cells (Bregs), IL-35 mediates its effects by suppressing T-cell proliferation and promoting the conversion of conventional T cells into an IL-35-producing regulatory T cell population (iTr35). Its therapeutic potential is being explored in a range of conditions, from autoimmune diseases to cancer. This technical guide provides an in-depth overview of the in silico modeling and prediction of IL-35 efficacy, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key biological and experimental pathways.

Introduction to Interleukin-35 and In Silico Modeling

The therapeutic promise of IL-35 is significant, with preclinical studies demonstrating its ability to ameliorate autoimmune conditions such as experimental autoimmune encephalomyelitis (EAE) and colitis.[1][2] Conversely, in the tumor microenvironment, IL-35 can suppress anti-tumor immunity, making its blockade a potential cancer immunotherapy strategy.[3][4][5]

Given the complex and context-dependent roles of IL-35, predicting its efficacy in various pathological settings is a considerable challenge. In silico modeling offers a powerful approach to address this complexity. By integrating experimental data into mathematical and computational frameworks, these models can simulate the dynamics of IL-35 signaling, predict its impact on immune cell populations, and explore the potential outcomes of therapeutic interventions. This guide will delve into the signaling pathways of IL-35, present quantitative data on its efficacy, provide detailed experimental protocols for its study, and explore in silico models for predicting its therapeutic effects.

IL-35 Signaling Pathways

IL-35 signals through a unique set of receptors, which can be heterodimers or homodimers of IL-12Rβ2 and gp130 subunits. The downstream signaling cascade primarily involves the JAK-STAT pathway, with the specific STAT proteins activated depending on the cell type.[6]

In T cells, IL-35 can signal through IL-12Rβ2/gp130 heterodimers or homodimers of each chain, leading to the phosphorylation of STAT1 and STAT4.[7] In B cells, the IL-35 receptor complex can also involve IL-27Rα (WSX-1), leading to the activation of STAT1 and STAT3.[6]

Diagram: IL-35 Signaling in T Cells

IL35_T_Cell_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-35 IL-35 Receptor_Complex IL-12Rβ2 / gp130 IL-35->Receptor_Complex JAK1 JAK1 Receptor_Complex->JAK1 JAK2 JAK2 Receptor_Complex->JAK2 pSTAT1 pSTAT1 JAK1->pSTAT1 P pSTAT4 pSTAT4 JAK2->pSTAT4 P STAT1_STAT4_dimer STAT1/STAT4 Heterodimer pSTAT1->STAT1_STAT4_dimer pSTAT4->STAT1_STAT4_dimer Nucleus Nucleus STAT1_STAT4_dimer->Nucleus Translocation Gene_Expression Suppression of T-cell Proliferation & iTr35 Conversion Nucleus->Gene_Expression

IL-35 signaling pathway in T cells.
Diagram: IL-35 Signaling in B Cells

IL35_B_Cell_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IL-35 IL-35 Receptor_Complex IL-12Rβ2 / IL-27Rα IL-35->Receptor_Complex JAK1 JAK1 Receptor_Complex->JAK1 JAK2 JAK2 Receptor_Complex->JAK2 pSTAT1 pSTAT1 JAK1->pSTAT1 P pSTAT3 pSTAT3 JAK2->pSTAT3 P STAT1_STAT3_dimer STAT1/STAT3 Heterodimer pSTAT1->STAT1_STAT3_dimer pSTAT3->STAT1_STAT3_dimer Nucleus Nucleus STAT1_STAT3_dimer->Nucleus Translocation Gene_Expression Induction of IL-35-producing Bregs Nucleus->Gene_Expression

IL-35 signaling pathway in B cells.

Quantitative Efficacy Data of IL-35

The efficacy of IL-35 has been quantified in various preclinical models. The following tables summarize key findings.

Table 1: Efficacy of IL-35 in Preclinical Models of Autoimmune Disease

Disease ModelTreatmentKey Efficacy ReadoutResultp-valueReference
DSS-induced Colitis (mice)Recombinant IL-35Disease Activity Index (DAI)Significant reduction in DAI score< 0.05[8]
DSS-induced Colitis (mice)Recombinant IL-35Colon LengthSignificantly less shortening of the colon< 0.05[8][9]
Collagen-Induced Arthritis (mice)Recombinant IL-35 Fc fusion proteinSeverity and onset of arthritisSignificant reductionNot specified[6]
Experimental Autoimmune Encephalomyelitis (EAE) (mice)Adoptive transfer of Treg cells and spinal delivery of IL-35Facial stimulus-evoked pain and spontaneous painSignificant reductionNot specified[1]

Table 2: Role and Efficacy of IL-35 Blockade in Preclinical Cancer Models

Cancer ModelInterventionKey Efficacy ReadoutResultp-valueReference
B16 Melanoma (mice)Treg-specific deletion of IL-35Tumor sizeSignificantly smaller tumorsNot specified[4]
B16 Melanoma (mice)Anti-IL-35 neutralizing antibodyTumor growthSignificant inhibitionNot specified[4]
Pancreatic Ductal Adenocarcinoma (mice)IL-35 deficiencyTumor growthSignificantly reducedNot specified[10]
Pancreatic Cancer (mice)IL-35-neutralizing antibodies with gemcitabineMicrovascular densityConsiderably reducedNot specified[3][11]

Table 3: Clinical Correlation of IL-35 Levels with Disease

DiseasePatient CohortKey FindingCorrelationp-valueReference
Colon Cancer186 patientsIL-35 negative tumorsLower Disease-Free and Overall Survival< 0.001Not found
Rheumatoid Arthritis55 patientsSerum IL-35 levelsNegatively correlated with ESR and DAS28< 0.01[12]
Acute Respiratory Distress Syndrome (ARDS)Adult patientsPlasma IL-35 levelsPositively correlated with PaO2/FiO2 ratioNot specified[13]

Experimental Protocols

Detailed and standardized protocols are essential for the reliable assessment of IL-35 efficacy.

Protocol 1: In Vitro T-Regulatory Cell Suppression Assay

This assay measures the ability of a regulatory T cell population to suppress the proliferation of conventional T cells (Tconv), a key function of IL-35-producing Tregs.

Diagram: T-Regulatory Cell Suppression Assay Workflow

Treg_Suppression_Assay Start Start Isolate_Cells Isolate Tconv (CD4+CD25-) and Treg (CD4+CD25+) cells from spleen or PBMCs Start->Isolate_Cells Label_Tconv Label Tconv cells with CFSE proliferation dye Isolate_Cells->Label_Tconv Co-culture Co-culture labeled Tconv cells with Treg cells at varying ratios (e.g., 1:1, 1:2, 1:4 Treg:Tconv) Label_Tconv->Co-culture Stimulate Stimulate cells with anti-CD3/CD28 beads Co-culture->Stimulate Incubate Incubate for 3-5 days Stimulate->Incubate Analyze Analyze Tconv proliferation by flow cytometry (CFSE dilution) Incubate->Analyze End End Analyze->End

Workflow for an in vitro Treg suppression assay.

Methodology:

  • Cell Isolation:

    • Prepare a single-cell suspension from mouse spleen or human peripheral blood mononuclear cells (PBMCs).

    • Isolate CD4+ T cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.

    • Separate CD4+ T cells into CD25+ (Treg) and CD25- (Tconv) populations by fluorescence-activated cell sorting (FACS). Purity should be >95%.[14]

  • Labeling of Tconv Cells:

    • Resuspend Tconv cells at 1-10 x 10^6 cells/mL in PBS.

    • Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 2.5-5 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the reaction by adding 5 volumes of ice-cold culture medium (RPMI + 10% FBS).

    • Wash the cells three times with culture medium.

  • Co-culture:

    • Plate the CFSE-labeled Tconv cells at a constant number (e.g., 5 x 10^4 cells/well) in a 96-well round-bottom plate.

    • Add Treg cells at varying ratios (e.g., 1:1, 1:2, 1:4, 1:8 Treg:Tconv). Include a control with no Treg cells.

    • Add anti-CD3/CD28-coated beads at a 1:1 bead-to-cell ratio to stimulate T cell proliferation.[15]

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Analysis:

    • Harvest the cells and stain with a viability dye and antibodies for CD4.

    • Acquire data on a flow cytometer.

    • Gate on live, CD4+ T cells and analyze the CFSE fluorescence histogram. Proliferation is indicated by a decrease in CFSE intensity as the dye is diluted with each cell division.

Protocol 2: In Vivo Administration of IL-35 in a Mouse Model of Colitis

This protocol describes the induction of colitis in mice and the administration of recombinant IL-35 to assess its therapeutic efficacy.

Methodology:

  • Animals:

    • Use 8-10 week old BALB/c mice.

  • Induction of Colitis:

  • IL-35 Administration:

    • From day 2 to day 5 of DSS administration, inject mice intraperitoneally with 2 µg of recombinant mouse IL-35 daily.[9]

    • A control group should receive intraperitoneal injections of a vehicle control (e.g., PBS).

  • Efficacy Assessment:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

    • On day 7, sacrifice the mice and collect colon tissue.

    • Measure the length of the colon.

    • Fix a portion of the colon in 10% formalin for histological analysis (H&E staining) to assess inflammation and crypt damage.

    • Homogenize another portion of the colon to measure cytokine levels (e.g., IL-6, TNF-α, IL-10) by ELISA or quantitative RT-PCR.[9]

Protocol 3: Quantification of IL-35 in Serum by ELISA

This protocol outlines the steps for measuring the concentration of IL-35 in serum samples using a sandwich enzyme-linked immunosorbent assay (ELISA).

Methodology:

  • Plate Preparation:

    • Use a 96-well microplate pre-coated with a capture antibody specific for human IL-35.

  • Assay Procedure:

    • Add 100 µL of standards (with known IL-35 concentrations) and serum samples to the wells. Incubate for 90 minutes at 37°C.

    • Aspirate the liquid and wash the plate three times with wash buffer.

    • Add 100 µL of a biotinylated detection antibody specific for IL-35 to each well. Incubate for 60 minutes at 37°C.

    • Aspirate and wash the plate three times.

    • Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes at 37°C.

    • Aspirate and wash the plate five times.

    • Add 90 µL of TMB substrate reagent. Incubate for 15 minutes at 37°C in the dark. A blue color will develop in proportion to the amount of IL-35.

    • Add 50 µL of stop solution to each well. The color will change to yellow.

    • Read the optical density (OD) at 450 nm using a microplate reader.[17][18][19][20][21]

  • Data Analysis:

    • Generate a standard curve by plotting the OD values of the standards against their known concentrations.

    • Calculate the concentration of IL-35 in the samples by interpolating their OD values from the standard curve.

In Silico Modeling of IL-35 Efficacy

In silico modeling provides a framework for understanding the complex dynamics of IL-35 and predicting its therapeutic effects.

Mathematical Modeling of IL-35 in the Tumor Microenvironment

A mathematical model using a system of partial differential equations (PDEs) has been developed to simulate the role of IL-35 in promoting tumor growth.[22][23][24] This model incorporates the interactions between tumor cells, immune cells (MDSCs, CD8+ T cells, Tregs), and cytokines (including IL-35 and VEGF).

Diagram: In Silico Modeling Workflow for IL-35 Efficacy Prediction

In_Silico_Workflow Start Start Data_Collection Gather experimental data: - Cell population dynamics - Cytokine concentrations - Receptor binding affinities Start->Data_Collection Model_Development Develop a mathematical model (e.g., using PDEs or ODEs) of the IL-35 signaling network Data_Collection->Model_Development Parameter_Estimation Estimate model parameters by fitting the model to experimental data Model_Development->Parameter_Estimation Model_Validation Validate the model using an independent dataset Parameter_Estimation->Model_Validation In_Silico_Experiments Perform in silico experiments: - Simulate IL-35 therapy - Predict impact on tumor growth or autoimmune response Model_Validation->In_Silico_Experiments Hypothesis_Generation Generate new hypotheses for experimental testing In_Silico_Experiments->Hypothesis_Generation End End Hypothesis_Generation->End

Workflow for in silico modeling of IL-35 efficacy.

Key Components of the Model:

  • Tumor Growth: Modeled as logistic growth, influenced by immune cell interactions.

  • Immune Cell Dynamics: Equations describing the proliferation, activation, and suppression of different immune cell populations.

  • Cytokine Diffusion and Interaction: PDEs to model the spatial and temporal distribution of cytokines and their binding to cell surface receptors.

Predictions from the Model:

  • The model can be used to simulate the effects of anti-IL-35 therapy.

  • Simulations have suggested that continuous infusion of an anti-IL-35 drug may be more effective at reducing tumor load than intermittent injections.[22][23]

  • The model also predicts that the efficacy of anti-IL-35 treatment may be greater in tumors that produce higher levels of IL-35.[22][23]

Other In Silico Approaches
  • Ordinary Differential Equation (ODE) Models: These models can be used to describe the temporal dynamics of the IL-35 signaling pathway within a single cell, focusing on the kinetics of protein phosphorylation and gene expression.

  • Molecular Docking and Dynamics: These computational techniques can be used to predict the binding affinity of IL-35 to its various receptor complexes and to design molecules that can modulate these interactions.

  • Systems Biology and Network Analysis: These approaches can integrate large-scale 'omics' data (e.g., transcriptomics, proteomics) to construct comprehensive network models of the immune response, allowing for the identification of key nodes and pathways influenced by IL-35.

Conclusion and Future Directions

The immunosuppressive properties of IL-35 position it as a promising therapeutic target for a wide range of diseases. In silico modeling, in conjunction with robust experimental validation, provides a powerful toolkit for dissecting the complex biology of IL-35 and accelerating the development of novel therapies. The integration of quantitative preclinical and clinical data into increasingly sophisticated computational models will be crucial for optimizing dosing strategies, predicting patient responses, and ultimately translating the therapeutic potential of IL-35 into clinical reality. Future work should focus on developing multi-scale models that can bridge the gap from molecular interactions to whole-organism physiology, thereby providing a more holistic understanding of IL-35 efficacy.

References

Physicochemical Characteristics of FO-35 Lipid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FO-35 is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) therapeutics.[1][2][3] Its unique physicochemical properties enable the efficient encapsulation and subsequent intracellular delivery of mRNA, making it a subject of significant interest in the field of drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its handling and analysis, and visualizations of relevant biological and experimental pathways.

Physicochemical Properties

The distinct molecular structure of this compound contributes to its function as an effective mRNA delivery vehicle. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 1064.61 g/mol [1]
Molecular Formula C65H113N3O8[1][2][3]
pKa 7.67[2][3]
Purity ≥98%[2]
Solubility ≥10 mg/mL in methyl acetate[2]
Stability ≥ 2 years at -20°C[2]
Appearance A solution in methyl acetate[2]

Experimental Protocols

Precise and reproducible experimental methods are paramount for the successful application of this compound in research and development. The following section details a standard protocol for lipid extraction, a fundamental procedure for the analysis of lipid-based formulations.

General Lipid Extraction Protocol (Modified Folch Method)

This method is widely used for the extraction of lipids from biological samples and can be adapted for the analysis of LNP formulations containing this compound.

Materials:

  • Sample containing the lipid (e.g., tissue homogenate, cell lysate, LNP formulation)

  • Chloroform

  • Methanol

  • 1 M Potassium Chloride (KCl), 0.2 M Phosphoric acid solution

  • Vortex mixer

  • Centrifuge

  • Glass vials

Procedure:

  • Homogenization: Resuspend the sample in 5 volumes of a 1:1 (v/v) chloroform:methanol mixture. Vortex thoroughly until the sample is homogenized.

  • Phase Separation: Add an equal volume of a 1 M KCl, 0.2 M Phosphoric acid solution to the homogenate and vortex again.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 2 minutes to separate the aqueous and organic phases.

  • Lipid Collection: Carefully collect the bottom organic phase, which contains the lipids, using a glass pipette and transfer it to a clean glass vial.[4]

Note: This is a general protocol. For specific applications, optimization of solvent ratios and extraction steps may be necessary. A specific, validated protocol for the extraction and analysis of this compound from complex matrices was not found in the available literature.

Visualizations

The following diagrams illustrate the role of this compound in an LNP-based mRNA delivery system and a general signaling pathway relevant to lipid biology.

LNP_Delivery_Workflow cluster_formulation LNP Formulation cluster_delivery Cellular Delivery mRNA mRNA LNP Lipid Nanoparticle (LNP) mRNA->LNP FO_35 This compound (Ionizable Lipid) FO_35->LNP Helper_Lipids Helper Lipids (Cholesterol, DSPC, PEG-lipid) Helper_Lipids->LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome mRNA_Release mRNA Release (Endosomal Escape) Endosome->mRNA_Release Translation Translation mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression GPCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Lipid Ligand GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling Cascade Second_Messenger->Downstream_Signaling Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response

References

Structure-activity relationship of FO-35 for mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure-Activity Relationship of Ionizable Lipids for mRNA Delivery

Introduction

The advent of mRNA-based therapeutics and vaccines has been largely propelled by advancements in delivery technologies, with lipid nanoparticles (LNPs) emerging as the most clinically advanced platform.[1][2] At the heart of these LNPs are ionizable lipids, which play a pivotal role in encapsulating and protecting the mRNA cargo, facilitating its delivery into target cells, and enabling its escape from endosomes to reach the cytoplasm where it can be translated into protein.[3] The chemical structure of these ionizable lipids is a critical determinant of the overall efficacy and safety of the LNP formulation.[4][5] This technical guide delves into the core principles of the structure-activity relationship (SAR) of ionizable lipids for mRNA delivery, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the specific lipid "FO-35" is not prominently featured in publicly available literature, this guide will synthesize findings from a broad range of well-characterized ionizable lipids to elucidate the key structural motifs that govern LNP performance.

Core Components of a Lipid Nanoparticle

A typical LNP formulation for mRNA delivery is a multi-component system, each with a specific function:

  • Ionizable Lipid: These lipids possess a protonatable amine headgroup, which is cationic at acidic pH (within the endosome) but nearly neutral at physiological pH. This pH-responsive behavior is crucial for mRNA encapsulation and endosomal escape.

  • Helper Lipid: Often a phospholipid like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), these lipids contribute to the structural integrity of the nanoparticle.[1][6]

  • Cholesterol: This rigid molecule helps to stabilize the LNP structure and modulate membrane fluidity.[7]

  • PEG-Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) is included to control the particle size during formulation and to provide a hydrophilic shield that reduces aggregation and prevents rapid clearance from circulation.[8]

Structure-Activity Relationship of Ionizable Lipids

The efficacy of an ionizable lipid is a complex interplay of its molecular structure, which influences its physicochemical properties and, consequently, its biological function. The SAR can be dissected by examining the different structural components of the ionizable lipid: the headgroup, the linker, and the lipid tails.

The Amine Headgroup: A Key to Ionization and Endosomal Escape

The pKa of the ionizable lipid, the pH at which it is 50% ionized, is a critical parameter. An optimal pKa is typically in the range of 6.2-7.4.[4] This allows for efficient encapsulation of the negatively charged mRNA in an acidic buffer during formulation and maintains a relatively neutral surface charge in the bloodstream, minimizing non-specific interactions and toxicity. Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) leads to the protonation of the amine headgroup. This positive charge facilitates interaction with the negatively charged endosomal membrane, leading to its disruption and the release of the mRNA cargo into the cytoplasm.

Structure-activity relationship studies suggest that cyclic headgroups and β-amino alcohols can facilitate interactions with the mRNA backbone and enhance endosomal escape.[9]

The Linker Domain: Impacting Biodegradability and Potency

The linker region connects the amine headgroup to the lipid tails. The nature of the chemical bonds in this region can significantly impact the biodegradability and, consequently, the safety profile of the LNP. Introducing biodegradable linkages, such as esters, can lead to the breakdown of the lipid into smaller, more easily cleared components, reducing the potential for lipid accumulation and associated toxicity.[5] The linker's structure also influences the overall shape and packing of the lipids within the nanoparticle, which can affect transfection efficiency.

The Lipid Tails: Driving Potency and Delivery Efficiency

The hydrophobic lipid tails are a major determinant of the overall potency of the ionizable lipid. Key structural features of the lipid tails that influence activity include:

  • Chain Length: The length of the alkyl chains affects the hydrophobicity and packing of the lipid.

  • Unsaturation: The presence of double bonds (unsaturation) in the tails can introduce kinks, leading to a more fluid and less ordered lipid packing. This can enhance the fusogenicity of the LNP with the endosomal membrane.

  • Branching: Increased branching of the lipid tails has been shown to improve the performance of ionizable lipids.[1][9] Branched tails can create a larger effective headgroup area upon protonation, promoting a cone-like shape that facilitates the formation of non-bilayer lipid phases, which are thought to be important for endosomal escape.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for representative ionizable lipids from the literature. This data highlights the impact of structural modifications on the physicochemical properties and biological activity of LNPs.

Ionizable LipidpKaLNP Size (nm)Encapsulation Efficiency (%)In vivo Activity (Organ)Reference
DLin-MC3-DMA6.4480-100>95Liver[7]
C12-200~6.480-120>90Liver, Spleen[10][11]
SM-1026.780-100>90Liver[7]
L319~6.170-90>95Liver[12]

Note: The specific values can vary depending on the formulation parameters and analytical methods used.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of novel ionizable lipids and LNP formulations. Below are representative protocols for key experiments.

LNP Formulation via Microfluidic Mixing

This method allows for the rapid and reproducible formation of LNPs with controlled size.

Materials:

  • Ionizable lipid, helper lipid, cholesterol, and PEG-lipid dissolved in ethanol (B145695).

  • mRNA dissolved in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing device (e.g., NanoAssemblr).

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratio.

  • Prepare the mRNA solution in the aqueous buffer.

  • Set the flow rates for the lipid and mRNA streams on the microfluidic device. A typical flow rate ratio is 3:1 (aqueous:ethanol).

  • Initiate the mixing process. The rapid mixing of the ethanol and aqueous phases leads to a change in polarity, causing the lipids to self-assemble around the mRNA, forming LNPs.

  • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH.

LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the LNP suspension in PBS and measure the size distribution and PDI using a DLS instrument. PDI values below 0.2 are generally considered indicative of a monodisperse population.

Zeta Potential:

  • Method: Laser Doppler Velocimetry.

  • Procedure: Measure the zeta potential of the diluted LNP suspension to determine the surface charge.

mRNA Encapsulation Efficiency:

  • Method: RiboGreen Assay.

  • Procedure:

    • Measure the total mRNA concentration in the LNP formulation after disrupting the particles with a surfactant (e.g., Triton X-100).

    • Measure the amount of free, unencapsulated mRNA in the formulation by adding the RiboGreen dye directly to the intact LNP suspension. The dye fluoresces upon binding to nucleic acids, and in this case, it will only bind to the accessible, unencapsulated mRNA.

    • Calculate the encapsulation efficiency as: ((Total mRNA - Free mRNA) / Total mRNA) * 100%.

In Vitro Transfection Assay

Materials:

  • Target cell line (e.g., HeLa, HEK293T).

  • Cell culture medium.

  • LNP-mRNA formulation encoding a reporter protein (e.g., Luciferase, GFP).

  • Assay reagent for detecting the reporter protein.

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with different concentrations of the LNP-mRNA formulation.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Lyse the cells and measure the expression of the reporter protein using the appropriate assay (e.g., luciferase assay, flow cytometry for GFP).

Visualizing Key Processes and Relationships

Graphviz diagrams are provided to illustrate fundamental concepts in LNP-mediated mRNA delivery.

LNP_Formation_and_Delivery cluster_formulation LNP Formulation (Microfluidic Mixing) cluster_delivery Cellular Delivery and Endosomal Escape Lipids in Ethanol Lipids in Ethanol Mixing Lipids in Ethanol->Mixing mRNA in Acidic Buffer mRNA in Acidic Buffer mRNA in Acidic Buffer->Mixing Self-Assembly Self-Assembly Mixing->Self-Assembly Dialysis (pH 7.4) Dialysis (pH 7.4) Self-Assembly->Dialysis (pH 7.4) LNP Formulated LNP Dialysis (pH 7.4)->LNP Endocytosis Endocytosis LNP->Endocytosis Systemic Administration Endosome (pH ~6.0) Endosome (pH ~6.0) Endocytosis->Endosome (pH ~6.0) Protonation Protonation Endosome (pH ~6.0)->Protonation Ionizable Lipid Protonation Membrane Destabilization Membrane Destabilization Protonation->Membrane Destabilization mRNA Release mRNA in Cytoplasm Membrane Destabilization->mRNA Release

Caption: Workflow of LNP formulation and cellular delivery.

SAR_Logic cluster_head Headgroup cluster_linker Linker cluster_tails Lipid Tails Ionizable Lipid Structure Ionizable Lipid Structure pKa pKa Ionizable Lipid Structure->pKa Biodegradability Biodegradability Ionizable Lipid Structure->Biodegradability Chain Length Chain Length Ionizable Lipid Structure->Chain Length Unsaturation Unsaturation Ionizable Lipid Structure->Unsaturation Branching Branching Ionizable Lipid Structure->Branching Biological Performance Biological Performance pKa->Biological Performance Endosomal Escape Biodegradability->Biological Performance Safety Chain Length->Biological Performance Potency Unsaturation->Biological Performance Fusogenicity Branching->Biological Performance Potency

Caption: Key structural determinants of ionizable lipid performance.

Conclusion

The structure-activity relationship of ionizable lipids is a cornerstone of designing effective and safe LNP-based mRNA delivery systems. By systematically modulating the amine headgroup, linker, and lipid tails, researchers can fine-tune the physicochemical properties of the LNPs to optimize their biological performance. While the quest for novel and improved ionizable lipids continues, the principles outlined in this guide provide a rational framework for the design and evaluation of the next generation of mRNA delivery vehicles. The iterative process of chemical synthesis, formulation, and biological testing, guided by a deep understanding of SAR, will be instrumental in expanding the therapeutic applications of mRNA technology.

References

The LiON Framework: AI-Guided Design of the Novel Ionizable Lipid FO-35 for Enhanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Deep Dive for Researchers and Drug Development Professionals

Introduction: The convergence of artificial intelligence and nanomedicine is paving the way for revolutionary advancements in drug delivery. A prime example of this synergy is the development of FO-35, a novel ionizable lipid for potent mRNA delivery, identified using the Lipid Optimization using Neural Networks (LiON) framework. This technical guide provides an in-depth exploration of the LiON framework and the subsequent experimental validation of the this compound lipid nanoparticle, offering a comprehensive resource for scientists and professionals in the field of drug development. Contrary to initial speculation, this compound is not a lipid-lowering therapeutic but a sophisticated vehicle for gene therapy, particularly for pulmonary applications.

The Core Technology: Lipid Optimization using Neural Networks (LiON)

The LiON framework is a deep-learning strategy engineered to accelerate the design of ionizable lipids, which are critical components of lipid nanoparticles (LNPs) for mRNA delivery. This approach moves beyond traditional, often time-consuming, experimental screening by employing a predictive model to navigate a vast chemical space and identify promising lipid structures.

At the heart of the LiON framework is a directed message-passing neural network (D-MPNN). This advanced neural network architecture is adept at learning the intricate relationships between the chemical structure of a lipid and its in vivo efficacy for mRNA delivery. The model was trained on a substantial dataset of over 9,000 LNP activity measurements, enabling it to make accurate predictions about the performance of novel lipid candidates.

The LiON workflow can be conceptualized as a multi-stage process:

  • Data Aggregation and Training: A large dataset of LNP performance, derived from various experimental sources, is used to train the D-MPNN. The model learns to correlate the molecular features of ionizable lipids with their mRNA delivery efficiency.

  • In Silico Library Screening: The trained LiON model is then used to screen a vast virtual library of potential ionizable lipid structures. In the development of this compound, this library contained 1.6 million candidate lipids.

  • Candidate Prioritization: The model ranks the lipids in the virtual library based on their predicted efficacy, allowing researchers to prioritize the most promising candidates for synthesis and experimental validation.

  • Experimental Validation: The top-ranked lipids are synthesized and formulated into LNPs for rigorous in vitro and in vivo testing to confirm the model's predictions.

LiON_Framework_Workflow LiON Framework Workflow cluster_data Data Foundation cluster_model Machine Learning Core cluster_screening In Silico Discovery cluster_validation Experimental Validation data Dataset of >9,000 LNP Activity Measurements train Train Directed Message-Passing Neural Network (D-MPNN) data->train Training Data screen Screen 1.6 Million Virtual Lipid Structures train->screen Predictive Model rank Rank Candidates by Predicted Efficacy screen->rank synthesis Synthesize Top Candidates (e.g., this compound) rank->synthesis Prioritized Candidates formulation Formulate Lipid Nanoparticles (LNPs) synthesis->formulation invitro In Vitro Screening formulation->invitro invivo In Vivo Testing (Mice, Ferrets) invitro->invivo Promising LNPs LNP_Formulation LNP Formulation via Microfluidic Mixing cluster_inputs Input Solutions cluster_process Process cluster_output Output lipid_phase Lipid Phase (in Ethanol) - this compound - DSPC - Cholesterol - PEG-Lipid mixing Microfluidic Mixing lipid_phase->mixing aqueous_phase Aqueous Phase (Buffer) - mRNA Cargo aqueous_phase->mixing lnp Self-Assembled mRNA-LNPs mixing->lnp LNP_Mechanism_of_Action LNP-mediated mRNA Delivery Pathway cluster_delivery Delivery cluster_cellular Cellular Events cluster_expression Protein Expression admin Administration (e.g., Nebulization) uptake Cellular Uptake (Endocytosis) admin->uptake endosome Endosome uptake->endosome escape Endosomal Escape (pH-mediated) endosome->escape This compound Protonation cytoplasm Cytoplasm escape->cytoplasm mRNA Release translation mRNA Translation cytoplasm->translation protein Therapeutic Protein translation->protein

Target tissues and cellular uptake of FO-35 nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Lipid Nanoparticles Formulated with the Ionizable Lipid FO-35: Target Tissues and Cellular Uptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of nucleic acid therapeutics has been significantly advanced by the development of sophisticated delivery vehicles. Among these, lipid nanoparticles (LNPs) have emerged as the leading platform for messenger RNA (mRNA) delivery, underscored by their success in COVID-19 vaccines.[1][2] A critical component of these LNPs is the ionizable lipid, which is essential for encapsulating the nucleic acid payload and facilitating its release into the cell's cytoplasm.[3][4]

This technical guide focuses on This compound , a novel ionizable cationic lipid identified through an artificial intelligence-guided design strategy.[5][6][7] this compound is a key component in the formulation of lipid nanoparticles for mRNA delivery, particularly for applications targeting pulmonary and mucosal tissues. This document provides a comprehensive overview of the target tissues for this compound-containing LNPs, the general mechanisms of their cellular uptake, and the experimental protocols relevant to their formulation and evaluation.

Target Tissues and Biodistribution of this compound LNPs

Experimental evidence from preclinical models has demonstrated the efficacy of this compound-formulated LNPs in delivering mRNA to specific tissues, primarily determined by the route of administration.[5][7] The primary targets identified are the nasal mucosa and the lungs.

Data Summary: In Vivo Targeting

The following table summarizes the key findings on the tissue-specific delivery of mRNA using this compound LNPs as reported in the foundational study by Witten, J., et al. (2024).[5][6]

Animal ModelAdministration RouteNanoparticle FormulationPayloadTarget Tissue/OrganOutcomeReference
MouseIntranasalLNP containing this compoundReporter mRNANasal Mucosa / Nasal Epithelial TissueAccumulation of LNPs and local mRNA delivery[5][7]
FerretNebulized AdministrationLNP containing this compoundCre mRNALungsEfficient mRNA delivery leading to tdTomato expression[5]

This targeted delivery highlights the potential of this compound LNPs for therapies aimed at respiratory and mucosal diseases. The choice of administration route—intranasal for the upper respiratory tract and nebulization for the deep lungs—is critical in achieving the desired biodistribution.[8][9]

Cellular Uptake and Endosomal Escape

While specific studies on the cellular uptake mechanism of this compound LNPs are not yet detailed in the public domain, the process can be understood from the well-established mechanism for ionizable lipid nanoparticles. The uptake is a multi-step process involving endocytosis and subsequent endosomal escape to release the mRNA cargo into the cytoplasm.

General Mechanism of LNP Uptake
  • Adsorption and Cell Binding: Upon administration, LNPs in biological fluids are coated with serum proteins, forming a "protein corona." Specific proteins, such as Apolipoprotein E (ApoE), can mediate the binding of the LNP to receptors on the surface of target cells, like the low-density lipoprotein receptor (LDLR).[10]

  • Endocytosis: The LNP is internalized by the cell through an energy-dependent process called endocytosis, enclosing the nanoparticle within a vesicle called an endosome.[3]

  • Endosomal Acidification and Escape: As the endosome matures, its internal environment becomes more acidic (pH drops from ~7.4 to 5.0-6.5). The ionizable lipid, such as this compound, has a pKa that allows it to become positively charged in this acidic environment.[3] This protonation is a critical step.

  • Membrane Destabilization: The now cationic lipid interacts with negatively charged lipids in the endosomal membrane. This interaction disrupts the endosomal membrane's integrity, allowing the LNP to release its mRNA payload into the cell's cytoplasm.[3][10]

  • Translation: Once in the cytoplasm, the mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.

Visualization: LNP Cellular Uptake Pathway

LNP_Uptake_Pathway cluster_cytoplasm LNP This compound LNP in Circulation (with Protein Corona) CellSurface Target Cell Membrane (Receptor Binding) LNP->CellSurface 1. Binding Endosome Early Endosome (pH ~6.5) CellSurface->Endosome 2. Endocytosis LateEndosome Late Endosome (pH ~5.5) This compound becomes protonated (+) Endosome->LateEndosome 3. Endosomal Maturation & Acidification mRNA mRNA Release LateEndosome->mRNA 4. Membrane Fusion & Endosomal Escape Cytoplasm Cytoplasm Translation Protein Synthesis (Translation) mRNA->Translation

Caption: General cellular uptake and endosomal escape pathway for ionizable LNPs.

Experimental Protocols

This section outlines the general methodologies for the formulation, characterization, and in vivo evaluation of ionizable LNPs like those containing this compound. These protocols are based on standard practices in the field.[11][12][13][14]

LNP Formulation Protocol

LNPs are typically formulated by rapidly mixing a lipid phase (dissolved in a solvent like ethanol) with an aqueous phase containing the mRNA at an acidic pH. Microfluidic mixing is a common and reproducible method.[13]

Core Components:

  • Ionizable Lipid (e.g., this compound): For mRNA encapsulation and endosomal escape.

  • Helper Phospholipid (e.g., DSPC): Provides structural support.

  • Cholesterol: Stabilizes the nanoparticle structure.

  • PEG-Lipid: Controls particle size and prevents aggregation, prolonging circulation.[4]

Workflow:

  • Preparation of Solutions:

    • Dissolve the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol (B145695) at a specific molar ratio.

    • Dissolve mRNA in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes.

    • Pump the two solutions through a microfluidic mixing chip at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing causes the lipids to self-assemble around the mRNA, forming the LNP core.

  • Purification and Buffer Exchange:

    • Dialyze the resulting LNP solution against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH, neutralizing the surface charge of the LNPs. This is crucial for in vivo stability.

  • Sterilization:

    • Filter the final LNP formulation through a 0.22 µm sterile filter.

LNP_Formulation_Workflow LipidSol Lipid Mixture (this compound, DSPC, Chol, PEG-Lipid) in Ethanol Mixing Microfluidic Mixing LipidSol->Mixing mRNASol mRNA in Aqueous Buffer (pH 4.0) mRNASol->Mixing Assembly Self-Assembly of LNPs Mixing->Assembly Dialysis Dialysis vs. PBS (pH 7.4) (Purification & Buffer Exchange) Assembly->Dialysis FinalLNP Sterile this compound LNP Formulation Dialysis->FinalLNP

Caption: Standard workflow for the formulation of mRNA-loaded lipid nanoparticles.

LNP Characterization Protocols

After formulation, LNPs must be rigorously characterized to ensure quality and consistency.

ParameterMethodPrinciple
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)Measures fluctuations in scattered light intensity due to the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.
Zeta Potential Laser Doppler VelocimetryMeasures the velocity of particles in an electric field to determine their surface charge.
mRNA Encapsulation Efficiency (EE) RiboGreen AssayA fluorescent dye (RiboGreen) binds to nucleic acids and fluoresces. EE is calculated by measuring fluorescence before and after lysing the LNPs with a detergent (e.g., Triton X-100).
Morphology Cryogenic Transmission Electron Microscopy (Cryo-TEM)Provides direct visualization of the nanoparticle structure and morphology in a vitrified state.
In Vivo Evaluation Protocols

To assess the efficacy of this compound LNPs in living organisms, specific administration and monitoring protocols are employed.

1. Administration:

  • Intranasal Delivery: For targeting the nasal mucosa, anesthetized mice are held in a supine position, and a small volume of the LNP solution is slowly pipetted into the nostrils.[15][16]

  • Nebulization: For lung delivery, the LNP solution is placed in a nebulizer (e.g., a vibrating mesh nebulizer) that generates a fine aerosol.[9][17] The animal (e.g., ferret or mouse) is then exposed to the aerosol in an inhalation chamber for a set period.[18]

2. Monitoring and Analysis:

  • Bioluminescence Imaging: If the mRNA payload encodes a reporter protein like Firefly Luciferase, protein expression can be monitored non-invasively in living animals using an In Vivo Imaging System (IVIS).[19][20] Animals are injected with the luciferin (B1168401) substrate, and the resulting light emission is captured and quantified in the target organs.

  • Histology and Immunohistochemistry: Tissues of interest (e.g., nasal turbinates, lungs) are harvested post-mortem. Histological analysis (e.g., H&E staining) can assess tissue morphology and any potential toxicity. Immunohistochemistry can be used to detect the expressed protein in specific cell types.

InVivo_Workflow cluster_admin start This compound LNP (Luciferase mRNA) admin Administration to Animal Model (Mouse/Ferret) start->admin intranasal Intranasal admin->intranasal nebulization Nebulization admin->nebulization imaging In Vivo Bioluminescence Imaging (IVIS) at Time Points intranasal->imaging nebulization->imaging analysis Data Analysis: Quantify Luminescence in Target Organs imaging->analysis endpoint Endpoint: Tissue Harvest imaging->endpoint histology Histology & Immunohistochemistry endpoint->histology

References

Methodological & Application

Protocol for the Formulation of FO-35 Lipid Nanoparticles for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formulation of lipid nanoparticles (LNPs) utilizing the novel ionizable lipid FO-35 for the encapsulation and delivery of messenger RNA (mRNA). This protocol is intended for researchers, scientists, and drug development professionals working in the fields of gene therapy, vaccine development, and drug delivery.

This compound is an ionizable lipid identified through deep-learning strategies for its potential in delivering mRNA to various tissues, including muscle, nasal mucosa, and lungs.[1][2][3] The effective delivery of mRNA payloads relies on the careful formulation of LNPs, which protect the nucleic acid from degradation and facilitate its uptake and release into target cells.

This protocol outlines the preparation of this compound LNPs, including the formulation components, preparation of lipid stock solutions, the LNP assembly process, and subsequent characterization methods. The provided molar ratios and experimental parameters are based on established protocols for similar ionizable lipids and should serve as a starting point for optimization.

Materials and Reagents

ComponentSupplierCat. No.
This compound (ionizable lipid)VariousN/A
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar Lipids850365
CholesterolSigma-AldrichC8667
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar Lipids880150
Messenger RNA (mRNA)User-definedN/A
Ethanol (B145695), 200 proofSigma-AldrichE7023
Citrate (B86180) Buffer (pH 4.0)Sigma-AldrichC1909
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Nuclease-free waterThermo Fisher ScientificAM9937
Dialysis Cassettes (e.g., 10K MWCO)Thermo Fisher Scientific66380

Equipment

  • Microfluidic mixing device (e.g., NanoAssemblr® Benchtop, Precision NanoSystems) or a standard vortexer

  • Syringe pumps

  • Glass vials and syringes

  • Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • Fluorometer or UV-Vis spectrophotometer for RNA quantification

  • Fume hood

  • Standard laboratory glassware and consumables (RNase-free)

Experimental Protocols

Preparation of Lipid Stock Solutions

It is crucial to work in an RNase-free environment to prevent mRNA degradation.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.

  • DSPC Stock Solution: Prepare a 10 mM stock solution of DSPC in ethanol. Gentle heating (up to 65°C) may be required for complete dissolution.

  • Cholesterol Stock Solution: Prepare a 25 mM stock solution of cholesterol in ethanol. Gentle heating (up to 65°C) may be necessary.

  • DMG-PEG 2000 Stock Solution: Prepare a 10 mM stock solution of DMG-PEG 2000 in ethanol.

Store all lipid stock solutions at -20°C.

Preparation of the Lipid Mixture

The following molar ratio is a recommended starting point for optimization:

  • This compound: 50 mol%

  • DSPC: 10 mol%

  • Cholesterol: 38.5 mol%

  • DMG-PEG 2000: 1.5 mol%

To prepare 1 mL of the final lipid mixture at a total lipid concentration of 12.5 mM in ethanol:

  • Combine the following volumes of the lipid stock solutions in a sterile glass vial:

    • 625 µL of 10 mM this compound

    • 125 µL of 10 mM DSPC

    • 192.5 µL of 25 mM Cholesterol

    • 18.75 µL of 10 mM DMG-PEG 2000

    • 38.75 µL of Ethanol

  • Vortex the solution thoroughly to ensure a homogenous mixture.

Preparation of mRNA Solution
  • Thaw the mRNA stock solution on ice.

  • Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to the desired concentration. The final concentration will depend on the desired RNA-to-lipid ratio. A common starting point is a weight ratio of 1:10 (mRNA:total lipid).

LNP Formulation using Microfluidics
  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid mixture into one syringe and the mRNA solution into another syringe.

  • Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase to 3:1.

  • Set the total flow rate to a value that ensures rapid and reproducible mixing (e.g., 12 mL/min).

  • Initiate the mixing process. The two solutions will converge in the microfluidic cartridge, leading to the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion from the outlet.

Dialysis and Sterilization
  • Transfer the LNP dispersion to a dialysis cassette (e.g., 10K MWCO).

  • Dialyze against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two buffer changes, to remove ethanol and unencapsulated mRNA.

  • Recover the dialyzed LNP solution.

  • For in vivo applications, sterile-filter the LNP solution through a 0.22 µm syringe filter.

Characterization of this compound LNPs

Particle Size and Polydispersity Index (PDI)
  • Dilute a small aliquot of the final LNP formulation in PBS.

  • Measure the hydrodynamic diameter (Z-average) and PDI using a Dynamic Light Scattering (DLS) instrument.

  • Acceptable LNPs typically have a particle size between 80-150 nm and a PDI below 0.2.

Encapsulation Efficiency

The encapsulation efficiency (EE%) can be determined using a fluorescent dye-based assay (e.g., RiboGreen® assay).

  • Prepare two sets of LNP samples.

  • To one set, add a detergent (e.g., 0.5% Triton X-100) to lyse the LNPs and release the encapsulated mRNA. This will represent the total mRNA.

  • The other set of intact LNPs will be used to measure the amount of free (unencapsulated) mRNA.

  • Add the RiboGreen® reagent to both sets of samples and measure the fluorescence.

  • Calculate the EE% using the following formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Data Presentation

The following tables summarize the expected physicochemical properties of this compound LNPs based on typical results for ionizable lipid-based nanoparticles. These values should be determined experimentally for each new formulation.

Table 1: Physicochemical Characterization of this compound LNPs

ParameterExpected Range
Particle Size (Z-average, nm)80 - 150
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency (%)> 90%
Zeta Potential (mV)Near-neutral at pH 7.4

Table 2: In Vitro & In Vivo Performance Metrics (Example Data)

AssayMetricExample Result
In Vitro TransfectionLuciferase Expression (RLU/mg protein)1 x 10^8
In Vivo Delivery (Muscle)Luciferase Expression (photons/sec)1 x 10^7
In Vivo Delivery (Lung)Luciferase Expression (photons/sec)5 x 10^6

Visualizations

Experimental Workflow

G cluster_prep Preparation of Solutions cluster_formulation LNP Formulation cluster_purification Purification & Sterilization cluster_characterization Characterization Lipid_Stocks Prepare Lipid Stock Solutions (this compound, DSPC, Cholesterol, PEG-Lipid) Lipid_Mix Prepare Lipid Mixture (Ethanol Phase) Lipid_Stocks->Lipid_Mix mRNA_Solution Prepare mRNA Solution (in Citrate Buffer pH 4.0) Microfluidics Microfluidic Mixing (Aqueous:Organic Ratio 3:1) mRNA_Solution->Microfluidics Lipid_Mix->Microfluidics Dialysis Dialysis against PBS (to remove ethanol) Microfluidics->Dialysis Sterilization Sterile Filtration (0.22 µm filter) Dialysis->Sterilization DLS Particle Size & PDI (DLS) Sterilization->DLS EE Encapsulation Efficiency (RiboGreen Assay) Sterilization->EE Zeta Zeta Potential Sterilization->Zeta

Caption: Experimental workflow for the formulation and characterization of this compound lipid nanoparticles.

Cellular Uptake and Endosomal Escape Pathway

G cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP This compound LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Cytosol Cytosol Early_Endosome->Cytosol Endosomal Escape (Protonation of this compound, Membrane Destabilization) Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Late_Endosome->Cytosol Endosomal Escape Translation mRNA Translation (Protein Expression) Cytosol->Translation mRNA Release

Caption: Proposed signaling pathway for cellular uptake and endosomal escape of this compound LNPs.

Conclusion

This protocol provides a comprehensive guide for the formulation and characterization of this compound lipid nanoparticles for mRNA delivery. The success of LNP-based therapies is highly dependent on the precise control of formulation parameters. Therefore, it is recommended that researchers optimize the lipid molar ratios, RNA-to-lipid ratio, and microfluidic parameters to achieve the desired physicochemical properties and biological activity for their specific application. The provided workflow and characterization methods will enable the reproducible production of high-quality this compound LNPs for preclinical research and development.

References

Encapsulation of mRNA using FO-35 for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the encapsulation of messenger RNA (mRNA) within lipid nanoparticles (LNPs) utilizing the novel ionizable lipid FO-35 for in vivo research applications. While specific formulation details for this compound are emerging from recent literature, this protocol outlines a robust, adaptable methodology based on established microfluidic manufacturing techniques for mRNA-LNP production. The protocols herein cover the preparation of lipid stock solutions, the assembly of mRNA-LNPs using microfluidics, and the essential characterization assays to ensure the quality and consistency of the nanoparticles for in vivo studies. All quantitative data is presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate comprehension and reproducibility.

Introduction

The in vivo delivery of mRNA has been revolutionized by the development of lipid nanoparticles, a delivery system that protects the mRNA from degradation and facilitates its uptake and expression in target cells. The composition of these LNPs, particularly the choice of the ionizable lipid, is critical for their efficacy and safety. This compound is a novel, ionizable cationic lipid (pKa = 7.67) that has been identified through artificial intelligence-guided screening and has shown promise for in vivo mRNA delivery, particularly for pulmonary gene therapy.[1][2][3]

This application note provides a detailed protocol for the formulation of mRNA-LNPs using a microfluidic-based approach, which is a scalable and reproducible method for nanoparticle synthesis. While the precise formulation containing this compound is proprietary and detailed in specific research, this guide presents a representative protocol that can be adapted for this compound and other novel ionizable lipids.

Materials and Reagents

Lipids
ComponentExampleSupplierPurpose
Ionizable Lipid This compoundMedKoo Biosciences, Cayman ChemicalEncapsulation of mRNA and endosomal escape
Helper Lipid 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Avanti Polar LipidsStructural integrity of the LNP
Structural Lipid CholesterolAvanti Polar LipidsStabilizes the lipid bilayer
PEGylated Lipid 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)Avanti Polar LipidsSteric stabilization, prevents aggregation
mRNA
  • In vitro transcribed (IVT) mRNA with appropriate capping and tailing (e.g., encoding a reporter protein like Luciferase or a therapeutic protein).

Buffers and Solvents
  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) Buffer (50 mM, pH 4.0)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

  • Quant-iT RiboGreen RNA Assay Kit (for encapsulation efficiency)

  • Nuclease-free water

Experimental Protocols

Preparation of Lipid Stock Solutions
  • Individual Lipid Stocks: Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG 2000 in 200-proof ethanol at a concentration of 10-50 mg/mL. Gentle heating (up to 60°C) may be necessary to fully dissolve the lipids.

  • Mixed Lipid Stock Solution: Based on the desired molar ratio of the lipid components, prepare a mixed lipid stock solution in ethanol. A common starting molar ratio for ionizable lipid-based LNPs is 50:10:38.5:1.5 (Ionizable Lipid:DSPC:Cholesterol:PEG-Lipid) . The final total lipid concentration in the ethanol phase is typically between 10-25 mM.

mRNA-LNP Formulation via Microfluidic Mixing

The following protocol is based on a standard microfluidic mixing procedure, for example, using a NanoAssemblr® platform. Parameters such as total flow rate (TFR) and flow rate ratio (FRR) are critical for controlling nanoparticle size and should be optimized.

  • System Preparation: Prime the microfluidic mixing device with ethanol and the aqueous buffer as per the manufacturer's instructions.

  • Loading Syringes:

    • Load the mixed lipid stock solution (in ethanol) into a syringe for the organic phase.

    • Dilute the mRNA stock solution in the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) to the desired concentration and load it into a separate syringe for the aqueous phase. The N:P ratio (ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the mRNA) is a critical parameter and is typically in the range of 3-6.

  • Microfluidic Mixing:

    • Set the desired total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous to the organic phase. A typical starting point is a TFR of 12 mL/min and an FRR of 3:1 (Aqueous:Ethanol).

    • Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the mRNA-LNPs.

  • Collection: Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

Downstream Processing
  • Buffer Exchange and Concentration: To remove ethanol and unencapsulated mRNA, and to transfer the LNPs into a biocompatible buffer, perform buffer exchange using tangential flow filtration (TFF) with a 100 kDa molecular weight cut-off (MWCO) membrane. Diafilter against sterile PBS (pH 7.4) until the ethanol concentration is below 1%.

  • Sterile Filtration: Filter the final mRNA-LNP formulation through a 0.22 µm sterile filter into a sterile vial for subsequent in vitro and in vivo applications.

  • Storage: Store the final mRNA-LNP suspension at 4°C for short-term use or at -80°C for long-term storage.

Characterization of mRNA-LNPs

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the formulated mRNA-LNPs.

Particle Size and Polydispersity Index (PDI)
  • Method: Dynamic Light Scattering (DLS)

  • Procedure: Dilute a small aliquot of the LNP formulation in PBS (pH 7.4). Measure the hydrodynamic diameter (Z-average) and PDI using a DLS instrument.

  • Expected Results: For in vivo applications, a particle size of 80-150 nm with a PDI of <0.2 is generally desirable.

mRNA Encapsulation Efficiency
  • Method: Quant-iT RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples.

    • In one set, measure the fluorescence of the intact LNPs with RiboGreen reagent. This represents the amount of unencapsulated mRNA.

    • In the second set, lyse the LNPs using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated mRNA, and then measure the fluorescence with RiboGreen. This represents the total amount of mRNA.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = (Total mRNA - Unencapsulated mRNA) / Total mRNA * 100

  • Expected Results: High encapsulation efficiency (>90%) is desirable for effective mRNA delivery.

Zeta Potential
  • Method: Laser Doppler Velocimetry

  • Procedure: Dilute the LNP formulation in an appropriate buffer and measure the surface charge using a suitable instrument.

  • Expected Results: The zeta potential of ionizable lipid-based LNPs is typically close to neutral at physiological pH.

Quantitative Data Summary

The following table presents representative data for a typical mRNA-LNP formulation. Note: This data is for illustrative purposes, and actual results for an this compound formulation will require experimental determination.

ParameterTarget RangeExample Data
Particle Size (Z-average) 80 - 150 nm95.2 nm
Polydispersity Index (PDI) < 0.20.11
Encapsulation Efficiency > 90%94.5%
Zeta Potential (at pH 7.4) -10 to +10 mV-2.5 mV
mRNA Concentration (final) 0.1 - 1.0 mg/mL0.5 mg/mL

In Vivo Studies

For in vivo studies, the formulated and characterized mRNA-LNPs can be administered to animal models through various routes, such as intravenous, intramuscular, or intranasal, depending on the research objective. The dosage will need to be optimized based on the specific mRNA, animal model, and target tissue. Post-administration, the expression of the encoded protein can be monitored using appropriate methods (e.g., bioluminescence imaging for luciferase, ELISA for secreted proteins).

Visualizations

Experimental Workflow

mRNA_LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_processing Downstream Processing cluster_characterization Characterization cluster_invivo In Vivo Studies prep_lipids Prepare Lipid Stock (this compound, DSPC, Cholesterol, PEG-Lipid) in Ethanol microfluidics Microfluidic Mixing (TFR, FRR) prep_lipids->microfluidics Organic Phase prep_mrna Prepare mRNA Stock in Citrate Buffer (pH 4.0) prep_mrna->microfluidics Aqueous Phase tff Buffer Exchange (TFF) & Concentration microfluidics->tff sterile_filter Sterile Filtration (0.22 µm) tff->sterile_filter dls Size & PDI (DLS) sterile_filter->dls ribogreen Encapsulation Efficiency (RiboGreen Assay) sterile_filter->ribogreen zeta Zeta Potential sterile_filter->zeta invivo Animal Administration (IV, IM, etc.) sterile_filter->invivo

Caption: Workflow for mRNA-LNP formulation and characterization.

LNP Self-Assembly Logic

LNP_Self_Assembly lipids_ethanol Lipids in Ethanol (Neutral Charge) mixing Rapid Microfluidic Mixing lipids_ethanol->mixing mrna_buffer mRNA in Citrate Buffer (pH 4.0) (Negative Charge) mrna_buffer->mixing lnp_formation Self-Assembly of LNP Core (this compound protonated at low pH) mixing->lnp_formation final_lnp Final mRNA-LNP in PBS (pH 7.4) (Near-Neutral Surface) lnp_formation->final_lnp Buffer Exchange

Caption: Logic of LNP self-assembly during microfluidic mixing.

Conclusion

The protocol described in this application note provides a comprehensive framework for the encapsulation of mRNA using the novel ionizable lipid this compound for in vivo studies. By following these detailed methodologies for formulation and characterization, researchers can produce high-quality mRNA-LNPs with consistent and reproducible characteristics. The adaptability of this protocol allows for the optimization of formulation parameters to suit specific research needs, thereby facilitating the advancement of mRNA-based therapeutics.

References

Application Notes and Protocols for Nebulized Administration of FO-35 LNPs for Lung Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of therapeutics directly to the lungs via nebulization offers a non-invasive approach to treat a variety of respiratory diseases. Lipid nanoparticles (LNPs) have emerged as a promising platform for delivering a range of payloads, including mRNA, siRNA, and small molecule drugs, to the pulmonary system. This document provides detailed application notes and protocols for the formulation, nebulization, and in vitro/in vivo evaluation of a hypothetical LNP formulation, termed "FO-35 LNPs," for lung delivery. The methodologies and data presented are based on established practices in the field of lipid nanoparticle research and are intended to serve as a comprehensive guide for researchers.

Data Summary

The following tables summarize key quantitative data from representative studies on nebulized lipid nanoparticles, which can be used as a benchmark for the characterization of this compound LNPs.

Table 1: Physicochemical Properties of Nebulized Lipid Nanoparticles

ParameterPre-NebulizationPost-NebulizationReference
Particle Size (nm) 162.4 ± 4.8Increased size observed in some studies[1]
217 ± 20-[2]
Polydispersity Index (PDI) 0.214Relatively stable PDI of 0.26 ± 0.01[1][3]
Zeta Potential (mV) -28.6Stable[1]
Encapsulation Efficiency (%) > 90%Ranged from 15.5% to 79.9% in one study[2][4][5]
84.7 ± 2.3%Significantly decreased in some cases[1][5]

Table 2: In Vitro & In Vivo Performance of Nebulized LNPs

ParameterValue/ObservationReference
In Vitro Release Biphasic release with ~22% in the first 2h, followed by sustained release up to 78.6% at 24h.[1]
In Vitro Cytotoxicity (A549 cells) Dose and time-dependent.[2]
In Vivo Lung Deposition (% of dose) 78.4% of the dose deposited in the lungs after 30 min of nebulization.[2]
In Vivo Protein Expression Luciferase protein was predominately expressed in the mouse lung for lead formulations.[4]
Therapeutic Efficacy Protected mice from a lethal challenge of H1N1 influenza A virus.[6][7]

Experimental Protocols

Protocol 1: Formulation of this compound LNPs

This protocol describes the preparation of this compound LNPs using a microfluidic mixing method. The lipid composition provided is a common starting point and should be optimized for the specific payload.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Phospholipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Payload (e.g., mRNA, siRNA) in an appropriate buffer (e.g., citrate (B86180) buffer, pH 3.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by dissolving the ionizable lipid, phospholipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).[8]

  • Prepare the aqueous phase by dissolving the payload in a low pH buffer.

  • Set the flow rates for the lipid and aqueous phases on the microfluidic device.

  • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and non-encapsulated payload.

  • Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Characterize the formulated this compound LNPs for particle size, PDI, zeta potential, and encapsulation efficiency.

Protocol 2: Nebulization of this compound LNPs

This protocol details the procedure for nebulizing the this compound LNP formulation for in vitro and in vivo studies. A vibrating mesh nebulizer is recommended to minimize shear stress on the nanoparticles.[3][9]

Materials:

  • This compound LNP formulation

  • Vibrating mesh nebulizer (e.g., Aerogen®, Omron®)[3][10]

  • Nebulization buffer (e.g., 20 mM citrate, pH 5.0 with 0.2% Poloxamer 188 and 5% glucose)[10]

  • Collection tubes

Procedure:

  • Dilute the this compound LNP formulation to the desired concentration in the nebulization buffer.[10]

  • Add the diluted LNP solution to the nebulizer reservoir.

  • Assemble the nebulizer according to the manufacturer's instructions.

  • For in vitro experiments, direct the aerosol output into a collection chamber or directly onto cell cultures.

  • For in vivo experiments, connect the nebulizer to a whole-body exposure chamber or a nose-only inhalation system.[11]

  • Operate the nebulizer for the predetermined duration.

  • Collect the nebulized aerosol for post-nebulization characterization (particle size, encapsulation efficiency).

Protocol 3: In Vitro Evaluation of Nebulized this compound LNPs

This protocol outlines the steps to assess the in vitro efficacy of nebulized this compound LNPs on a relevant lung epithelial cell line (e.g., A549 or 16HBE14o-).[9]

Materials:

  • Lung epithelial cells (e.g., A549)

  • Cell culture medium and supplements

  • Nebulized this compound LNP formulation

  • Assay reagents for measuring protein expression (e.g., luciferase assay kit) or gene knockdown (e.g., qRT-PCR reagents)

  • Plate reader or other appropriate analytical instrument

Procedure:

  • Seed the lung epithelial cells in a multi-well plate and culture until they reach the desired confluency.

  • Expose the cells to the nebulized this compound LNP aerosol for a defined period.

  • Incubate the cells for a specified time (e.g., 6, 24, or 48 hours) to allow for payload delivery and protein expression or gene knockdown.[11]

  • Lyse the cells and perform the appropriate assay to quantify the biological effect of the delivered payload.

  • Include non-treated cells and cells treated with non-nebulized LNPs as controls.

Protocol 4: In Vivo Evaluation of Nebulized this compound LNPs in Mice

This protocol describes the administration of nebulized this compound LNPs to mice to evaluate lung deposition and in vivo efficacy.

Materials:

  • Balb/c mice or other appropriate strain[2]

  • Nebulized this compound LNP formulation

  • Whole-body or nose-only inhalation exposure system

  • Anesthesia (if required for specific procedures)

  • Imaging system for in vivo imaging (e.g., IVIS) if a reporter gene (e.g., luciferase) is used

  • Tissue homogenization equipment

  • Analytical instruments for quantifying payload or protein expression in lung tissue (e.g., HPLC, ELISA)

Procedure:

  • Place the mice in the inhalation exposure system.

  • Administer the nebulized this compound LNP aerosol for a set duration (e.g., 30 minutes).[2]

  • At predetermined time points post-exposure (e.g., 6, 24, 48 hours), euthanize the mice.[11]

  • For biodistribution studies, perfuse the animals with saline and harvest the lungs and other organs.

  • If using a reporter gene, perform in vivo or ex vivo imaging to visualize protein expression.[6]

  • Homogenize the lung tissue to extract the payload or expressed protein.

  • Quantify the amount of payload delivered or the level of protein expression using appropriate analytical methods.

Visualizations

experimental_workflow cluster_formulation 1. This compound LNP Formulation cluster_nebulization 2. Nebulization cluster_evaluation 3. Evaluation formulation Lipid & Payload Mixing (Microfluidics) characterization1 Pre-Nebulization Characterization (Size, PDI, EE%) formulation->characterization1 nebulization Vibrating Mesh Nebulization characterization1->nebulization characterization2 Post-Nebulization Characterization (Size, PDI, EE%) nebulization->characterization2 in_vitro In Vitro Studies (Cell Lines) nebulization->in_vitro in_vivo In Vivo Studies (Mice) nebulization->in_vivo

Caption: Experimental workflow for nebulized this compound LNP delivery.

lnp_delivery_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular nebulized_lnp Nebulized This compound LNP cell_membrane Cell Membrane nebulized_lnp->cell_membrane Adhesion & Uptake endosome Endosome cell_membrane->endosome Endocytosis endosomal_escape Endosomal Escape endosome->endosomal_escape cytoplasm Cytoplasm endosomal_escape->cytoplasm payload_release Payload Release cytoplasm->payload_release therapeutic_effect Therapeutic Effect (Protein Expression / Gene Knockdown) payload_release->therapeutic_effect

References

Application Notes and Protocols: FO-35 LNPs for Gene Therapy in Ferret Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of lipid nanoparticles (LNPs) for the delivery of messenger RNA (mRNA) has emerged as a powerful tool in the field of gene therapy. The novel ionizable lipid, FO-35, has demonstrated significant potential for efficient mRNA delivery to the lungs. This document provides detailed application notes and protocols for the utilization of this compound LNPs in ferret models, a valuable large animal model for respiratory diseases due to the anatomical and physiological similarities of their lungs to humans.[1][2][3] The information herein is intended to guide researchers in the formulation, administration, and analysis of this compound LNP-mediated gene delivery in ferrets.

Data Presentation

Table 1: In Vivo Administration Parameters for this compound LNP in Ferret Lungs
ParameterValueReference
Animal Model Adult Cre reporter ferret (>5 months old)[1]
LNP Formulation This compound based[1][2]
Cargo Cre recombinase mRNA[1]
Administration Route Intratracheal[1]
Dosage 0.6 mg/kg total mRNA[1]
Volume 2 ml/kg[1]
Reporter System Cre-mediated conversion of mtdTomato to mEGFP[1]
Table 2: Qualitative and Quantitative In Vivo Gene Delivery Results (Hypothetical Data)

Disclaimer: Specific quantitative data for this compound LNP transfection efficiency and biodistribution in ferrets were not publicly available in the reviewed literature. The following table is a template populated with hypothetical data for illustrative purposes.

AnalysisOrgan/TissueResultMethod
Transfection Efficiency Lung (Airways)~25% mEGFP positive cellsImmunohistochemistry & Confocal Microscopy
Lung (Submucosal Glands)~15% mEGFP positive cellsImmunohistochemistry & Confocal Microscopy
Liver<1% mEGFP positive cellsImmunohistochemistry & Confocal Microscopy
Spleen<1% mEGFP positive cellsImmunohistochemistry & Confocal Microscopy
Biodistribution (24h) Lungs~30% of injected doseqPCR for Cre mRNA
Liver~5% of injected doseqPCR for Cre mRNA
Spleen~2% of injected doseqPCR for Cre mRNA
Protein Expression (48h) Lung~500 pg Cre protein/mg tissueELISA

Experimental Protocols

This compound LNP Formulation Protocol

This protocol is based on a standard LNP formulation process and a reported formulation ratio for similar ionizable lipids. The precise, optimized ratio for this compound may require further empirical determination.

Materials:

  • Ionizable lipid this compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

  • Cre recombinase mRNA

  • Ethanol (B145695), 200 proof, molecular biology grade

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (10 kDa MWCO)

  • Sterile, RNase-free microcentrifuge tubes and syringes

Procedure:

  • Prepare Lipid Stock Solutions:

    • Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol to create individual stock solutions of known concentrations.

  • Prepare Lipid Mixture (Organic Phase):

    • In a sterile, RNase-free tube, combine the lipid stock solutions to achieve a molar ratio of approximately 35:16.5:46.5:2 (this compound:DOPE:Cholesterol:DMG-PEG 2000).

  • Prepare mRNA Solution (Aqueous Phase):

    • Dilute the Cre recombinase mRNA in citrate buffer (50 mM, pH 4.0) to the desired concentration.

  • LNP Formulation using Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid mixture (organic phase) and the mRNA solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase at 3:1.

    • Initiate the mixing process to allow for the self-assembly of the LNPs.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Perform dialysis against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two changes of buffer, to remove ethanol and unencapsulated mRNA.

  • Sterilization and Storage:

    • Recover the dialyzed LNP solution.

    • Sterilize the LNP formulation by passing it through a 0.22 µm sterile filter.

    • Store the final this compound LNP formulation at 4°C.

Intratracheal Administration in Ferrets

Materials:

  • Anesthesia (e.g., isoflurane)

  • Intubation equipment suitable for ferrets (e.g., laryngoscope, endotracheal tube or catheter)

  • Syringe with the prepared this compound LNP solution

  • Animal monitoring equipment

Procedure:

  • Animal Preparation:

    • Anesthetize the ferret using isoflurane.

    • Place the animal in a supine position.

  • Intubation:

    • Visualize the glottis using a laryngoscope.

    • Carefully insert an endotracheal tube or a flexible catheter into the trachea.

  • Instillation:

    • Attach the syringe containing the this compound LNP solution to the endotracheal tube or catheter.

    • Slowly instill the LNP solution (2 ml/kg) into the lungs.

    • Follow the instillation with a small bolus of air to ensure the distribution of the liquid within the lungs.

  • Recovery:

    • Remove the endotracheal tube or catheter.

    • Monitor the ferret continuously until it has fully recovered from anesthesia.

Quantification of Gene Expression (mEGFP) in Ferret Lung Tissue

Materials:

  • Formalin or paraformaldehyde (PFA) for tissue fixation

  • Sucrose (B13894) solutions for cryoprotection

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Primary antibody against GFP (e.g., rabbit anti-GFP)

  • Fluorescently labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Tissue Collection and Preparation:

    • At the desired time point post-administration, euthanize the ferret and perfuse the lungs with PBS followed by 4% PFA.

    • Excise the lungs and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions.

    • Embed the tissue in OCT compound and freeze.

  • Immunohistochemistry:

    • Cut frozen sections (e.g., 10 µm thick) using a cryostat.

    • Permeabilize the sections with a detergent-based buffer (e.g., PBS with 0.25% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% donkey serum).

    • Incubate the sections with the primary anti-GFP antibody overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.

    • Wash the sections and mount with an appropriate mounting medium.

  • Imaging and Quantification:

    • Acquire images of the stained lung sections using a confocal microscope.

    • Use image analysis software to quantify the percentage of mEGFP-positive cells by counting the number of green fluorescent cells relative to the total number of DAPI-stained nuclei in multiple representative fields of view.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation This compound LNP Formulation cluster_delivery In Vivo Delivery cluster_analysis Analysis Lipids This compound, DOPE, Cholesterol, PEG Mixing Microfluidic Mixing Lipids->Mixing mRNA Cre mRNA mRNA->Mixing Purification Dialysis Mixing->Purification Admin Intratracheal Administration Purification->Admin Animal Cre Reporter Ferret Animal->Admin Tissue Lung Tissue Collection Admin->Tissue IHC Immunohistochemistry (mEGFP) Tissue->IHC Quant Quantitative Microscopy IHC->Quant

Caption: Experimental workflow for this compound LNP-mediated gene therapy in ferret models.

Gene Delivery and Reporter Activation Pathway

signaling_pathway LNP This compound LNP (Cre mRNA) Cell Airway Epithelial Cell (mtdTomato+) LNP->Cell Endocytosis Endosome Endosome mRNA Cre mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation Cre Cre Protein Ribosome->Cre Nucleus Nucleus Cre->Nucleus Nuclear Import DNA loxP-STOP-loxP-mtdTomato Recombined_DNA loxP-mEGFP DNA->Recombined_DNA Cre-mediated Recombination mEGFP mEGFP Expression Recombined_DNA->mEGFP

Caption: Mechanism of this compound LNP-mediated Cre/loxP recombination in reporter ferrets.

References

Application Notes and Protocols for FO-35 in Cystic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: FO-35 (Hypothetical CFTR Corrector)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cystic Fibrosis (CF) is an autosomal recessive genetic disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] The CFTR protein is an anion channel responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[3][4] Mutations in the CFTR gene can lead to the production of a misfolded and non-functional protein, resulting in impaired ion and water transport, and the accumulation of thick, sticky mucus in various organs, particularly the lungs.[1][5]

The most common CF-causing mutation is the deletion of phenylalanine at position 508 (F508del), which leads to improper protein folding and subsequent degradation before it can reach the cell surface.[1][4] CFTR modulators are a class of drugs that target the underlying defects in the CFTR protein. These are broadly categorized as correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and potentiators, which enhance the channel's opening probability.[3][6]

This compound is a novel, investigational small molecule designed as a CFTR corrector. It is hypothesized to bind to the F508del-CFTR protein during its synthesis, stabilizing its structure and facilitating its trafficking from the endoplasmic reticulum to the plasma membrane. These application notes provide an overview of the use of this compound in preclinical CF research models and detailed protocols for its evaluation.

Mechanism of Action

This compound is believed to act as a molecular chaperone for the F508del-CFTR protein. By stabilizing the protein's conformation, it helps prevent its recognition and premature degradation by the cell's quality control machinery. This allows a greater quantity of F508del-CFTR protein to be trafficked to the cell surface, where its function can be further enhanced by a CFTR potentiator.

cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Membrane Plasma Membrane F508del_synthesis F508del-CFTR Synthesis Misfolding Misfolding F508del_synthesis->Misfolding FO35 This compound Misfolding->FO35 Degradation Proteasomal Degradation Misfolding->Degradation No Corrector Correction Conformational Correction FO35->Correction Binding Trafficking Maturation & Trafficking Correction->Trafficking Insertion Functional CFTR at Membrane Trafficking->Insertion

Caption: Proposed mechanism of this compound in correcting F508del-CFTR trafficking.

Data Presentation

The following tables summarize hypothetical data from preclinical studies evaluating the efficacy of this compound in cellular models of cystic fibrosis.

Table 1: Effect of this compound on F508del-CFTR Protein Maturation

This compound Conc. (µM)Immature Protein (Band B) (Relative Density)Mature Protein (Band C) (Relative Density)Maturation Efficiency (%) (Band C / (B+C))
0 (Vehicle)0.98 ± 0.050.04 ± 0.013.9 ± 0.8
10.85 ± 0.070.21 ± 0.0319.8 ± 2.5
30.62 ± 0.060.45 ± 0.0442.1 ± 3.1
100.41 ± 0.040.68 ± 0.0562.4 ± 3.9
300.35 ± 0.050.72 ± 0.0667.3 ± 4.2

Data are presented as mean ± SEM from n=4 independent experiments using CFBE41o- cells homozygous for the F508del mutation. Cells were treated with this compound for 24 hours.

Table 2: Effect of this compound on F508del-CFTR Channel Function

Treatment GroupForskolin (B1673556) (10 µM)Genistein (50 µM)Ivacaftor (1 µM)Change in Short-Circuit Current (ΔIsc in µA/cm²)
Vehicle++-2.1 ± 0.5
This compound (10 µM)++-15.8 ± 1.9
Vehicle+-+3.5 ± 0.7
This compound (10 µM)+-+48.2 ± 4.1

Data are presented as mean ± SEM from n=6 Ussing chamber experiments on primary human bronchial epithelial cells homozygous for F508del. Cells were pre-treated with this compound or vehicle for 24 hours before the assay.

Experimental Protocols

Protocol 1: Western Blotting for CFTR Maturation

This protocol is designed to assess the effect of this compound on the maturation of F508del-CFTR, distinguishing between the immature, core-glycosylated form (Band B, ~150 kDa) and the mature, complex-glycosylated form (Band C, ~170 kDa) that has trafficked through the Golgi apparatus.[7]

Materials:

  • CFBE41o- cells (F508del/F508del)

  • Cell culture medium (MEM, 10% FBS, Pen/Strep)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle (DMSO)

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels (6% Tris-Glycine)

  • PVDF membrane

  • Primary antibody: Anti-CFTR (e.g., clone 596)

  • Secondary antibody: HRP-conjugated anti-mouse IgG

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Plate CFBE41o- cells in 6-well plates and grow to 80-90% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 1, 3, 10, 30 µM) or vehicle (DMSO) for 24 hours at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.

    • Incubate on ice for 30 minutes, vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples (e.g., 30 µg per lane). Add Laemmli buffer and boil for 5 minutes.

    • Load samples onto a 6% Tris-Glycine gel and run until adequate separation is achieved.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with anti-CFTR primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

    • Apply ECL detection reagent and visualize bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the densitometry of Band B and Band C for each condition.

    • Calculate maturation efficiency as [Band C / (Band B + Band C)] * 100%.

A Plate & Grow CFBE41o- Cells B Treat with this compound (24 hours) A->B C Lyse Cells & Quantify Protein B->C D SDS-PAGE C->D E Western Blot (Anti-CFTR Ab) D->E F Detect Bands B & C E->F G Quantify Maturation Efficiency F->G

Caption: Workflow for assessing CFTR maturation by Western blot.
Protocol 2: Ussing Chamber Assay for CFTR Function

This protocol measures ion transport across a polarized epithelial monolayer and is the gold standard for assessing CFTR channel function.

Materials:

  • Primary human bronchial epithelial (HBE) cells (F508del/F508del), cultured on permeable supports (e.g., Transwell®)

  • Ussing Chamber system with electrodes

  • Krebs-Ringer bicarbonate solution

  • Amiloride (ENaC inhibitor)

  • Forskolin (adenylyl cyclase activator)

  • Genistein or Ivacaftor (CFTR potentiators)

  • Bumetanide (Na-K-Cl cotransporter inhibitor)

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Cell Culture and Treatment:

    • Culture primary HBE cells at an air-liquid interface for at least 21 days to achieve a differentiated, polarized monolayer.

    • Treat the cells by adding this compound (e.g., 10 µM) or vehicle to the basolateral medium for 24 hours.

  • Ussing Chamber Setup:

    • Mount the permeable support inserts into the Ussing chamber slides.

    • Fill both apical and basolateral chambers with pre-warmed (37°C) and gassed (95% O₂/5% CO₂) Krebs-Ringer solution.

    • Allow the system to equilibrate for 20-30 minutes until a stable baseline transepithelial resistance and short-circuit current (Isc) are achieved.

  • Pharmacological Assay:

    • Add Amiloride (100 µM) to the apical chamber to block sodium absorption via the epithelial sodium channel (ENaC). Wait for the Isc to stabilize.

    • Add Forskolin (10 µM) to the basolateral chamber to raise intracellular cAMP levels and activate PKA, which in turn phosphorylates and activates any CFTR channels present at the membrane.

    • Add a CFTR potentiator (e.g., Genistein at 50 µM apically, or Ivacaftor at 1 µM basolaterally) to maximally open the corrected CFTR channels.

    • Finally, add Bumetanide (100 µM) to the basolateral chamber to inhibit the Na-K-Cl cotransporter, confirming that the observed current is dependent on chloride secretion.

  • Data Analysis:

    • Record the Isc continuously throughout the experiment.

    • The primary endpoint is the change in Isc (ΔIsc) following the addition of the CFTR potentiator after forskolin stimulation. This value represents the functional activity of the corrected CFTR at the cell surface.

cluster_pathway CFTR Activation Pathway Forskolin Forskolin AC Adenylyl Cyclase Forskolin->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA (inactive) cAMP->PKA Activates PKA_active PKA (active) CFTR CFTR PKA_active->CFTR Phosphorylates CFTR_P Phosphorylated CFTR Potentiator Potentiator (e.g., Ivacaftor) CFTR_P->Potentiator Channel_Open Channel Opening Potentiator->Channel_Open Enhances Cl_efflux Cl- Efflux Channel_Open->Cl_efflux

Caption: Signaling pathway for CFTR activation in functional assays.

References

Application Notes and Protocols: Advanced Lipid Nanoparticles for Muscle-Targeted mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted delivery of messenger RNA (mRNA) to muscle tissue holds immense therapeutic potential for a range of applications, including genetic vaccines, protein replacement therapies for muscular dystrophies, and the treatment of metabolic disorders. Skeletal muscle is an attractive target due to its large mass, high vascularization, and capacity for protein production. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, underscored by their success in the FDA-approved COVID-19 mRNA vaccines.[1][2] However, a significant challenge remains in achieving muscle-specific delivery while minimizing off-target effects in organs like the liver and spleen, which can lead to unwanted side effects.[3][4]

Recent advancements in combinatorial chemistry and high-throughput screening have led to the development of novel ionizable lipids that, when formulated into LNPs, exhibit remarkable muscle tropism. This document provides detailed application notes and protocols for the use of such advanced LNPs for muscle-targeted mRNA delivery. We will focus on the principles and methodologies derived from the development of pioneering muscle-specific LNPs, such as those formulated with the ionizable lipid iso-A11B5C1 .[1][3][5] Additionally, we will reference other relevant ionizable lipids like FO-35 , which have also been utilized for mRNA delivery to muscle tissue.[6] These notes are intended to guide researchers in the formulation, characterization, and in vivo application of muscle-targeted mRNA-LNP systems.

Quantitative Data Summary

The following tables summarize the key physicochemical properties and in vivo performance metrics of muscle-targeted LNPs, with a focus on the iso-A11B5C1-LNP system as a primary example.

Table 1: Physicochemical Characteristics of Muscle-Targeted LNPs

Parameteriso-A11B5C1 LNPSM-102 LNP (Benchmark)General LNP Characteristics
Average Diameter (nm) ~126.8 nmNot specified< 150 nm[7]
Polydispersity Index (PDI) ~0.16Not specified< 0.2[7]
Encapsulation Efficiency (%) ~85.35%High> 80%[7]
Zeta Potential (mV) ~ -12.33 mVNot specifiedNear-neutral at physiological pH[8]

Table 2: In Vivo mRNA Expression Profile (Luciferase Reporter Gene)

Organ/Tissueiso-A11B5C1 LNP (Intramuscular Injection)SM-102 LNP (Intramuscular Injection)
Muscle (Injection Site) High ExpressionHigh Expression
Liver Significantly Diminished ExpressionSubstantial Off-Target Expression
Spleen Significantly Diminished ExpressionSubstantial Off-Target Expression
Lymph Nodes Limited TransfectionHigher Transfection

Note: Data for iso-A11B5C1 LNPs are based on findings reported in PNAS and related university press releases.[1][3][4] SM-102 is a widely used ionizable lipid for comparison.

Experimental Protocols

LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, a common and reproducible method.

Materials:

  • Ionizable Lipid (e.g., iso-A11B5C1, this compound, or SM-102) in ethanol (B145695)

  • Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol[1]

  • Cholesterol in ethanol[1]

  • PEG-Lipid (e.g., C14-PEG2000) in ethanol[1]

  • mRNA (e.g., encoding Firefly Luciferase) in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[7]

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Dialysis cassettes (e.g., 10K MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: In an appropriate solvent (typically ethanol), combine the ionizable lipid, phospholipid, cholesterol, and PEG-lipid at a desired molar ratio. A classic formulation ratio is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[9]

  • Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.

  • Microfluidic Mixing:

    • Load the lipid solution into one syringe and the mRNA solution into another.

    • Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:lipid).[7]

    • Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Dialysis:

    • Transfer the resulting LNP solution to a dialysis cassette.

    • Dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated components.[7]

  • Concentration and Sterilization:

    • If necessary, concentrate the LNP solution using centrifugal filter units (e.g., Amicon Ultra).[7]

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C until use.

Characterization of LNPs

a) Size and Polydispersity Index (PDI) Measurement:

  • Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI.

  • Dilute a small aliquot of the LNP solution in PBS to an appropriate concentration for measurement.

  • A PDI value below 0.2 is indicative of a monodisperse and homogenous particle population.[7]

b) Zeta Potential Measurement:

  • Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.

  • Dilute the LNPs in an appropriate buffer (e.g., PBS) for measurement.

  • The zeta potential should be near-neutral at physiological pH.

c) mRNA Encapsulation Efficiency:

  • Use a nucleic acid quantification assay (e.g., RiboGreen assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100).[9]

  • The encapsulation efficiency is calculated as: ((Total RNA - Free RNA) / Total RNA) * 100%.

In Vivo Administration and Biodistribution Study

Animal Model:

  • Typically, 6-8 week old BALB/c or C57BL/6 mice are used.

Procedure:

  • Administration:

    • Administer the mRNA-LNP solution via intramuscular (IM) injection, typically into the gastrocnemius or tibialis anterior muscle.[2]

    • The injection volume is typically around 50 µL for mice.[2]

  • In Vivo Imaging (for reporter genes like Luciferase):

    • At various time points post-injection (e.g., 6, 24, 48 hours), administer the substrate (e.g., D-luciferin for luciferase) via intraperitoneal injection.

    • Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.

    • Quantify the bioluminescent signal in the region of interest (injection site and other organs).

  • Ex Vivo Organ Analysis:

    • At the end of the study, euthanize the mice and harvest key organs (muscle at the injection site, liver, spleen, heart, lungs, kidneys, and lymph nodes).

    • Image the dissected organs using the IVIS to confirm the biodistribution of mRNA expression.

    • Homogenize the tissues for quantitative assays (e.g., luciferase assay, qPCR for mRNA levels, or ELISA for protein levels).

Visualizations

Conceptual Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression in Muscle

LNP_Muscle_Delivery cluster_bloodstream Systemic Circulation cluster_muscle Muscle Tissue LNP_circ LNP in Bloodstream Myocyte Myocyte (Muscle Cell) LNP_circ->Myocyte Uptake (Endocytosis) Endosome Endosome Ribosome Ribosome Endosome->Ribosome Endosomal Escape (mRNA Release) Protein Therapeutic Protein Ribosome->Protein Translation LNP_Workflow A 1. Prepare Lipid Mix (in Ethanol) C 3. Microfluidic Mixing A->C B 2. Prepare mRNA (in Aqueous Buffer) B->C D 4. Dialysis & Purification C->D E 5. Characterization (Size, PDI, Encapsulation) D->E F 6. In Vivo Administration (Intramuscular Injection) E->F G 7. Biodistribution Analysis (IVIS Imaging & Ex Vivo) F->G H 8. Data Analysis G->H Muscle_Targeting_Factors Target Enhanced Muscle Delivery & Reduced Off-Target Effects Lipid Ionizable Lipid Structure (e.g., iso-A11B5C1) Lipid->Target Formulation LNP Formulation (Lipid Ratios, PEGylation) Formulation->Target PhysicoChem Physicochemical Properties (Size, Surface Charge) PhysicoChem->Target Route Administration Route (Intramuscular) Route->Target

References

Application Notes and Protocols: In Vivo Biodistribution Analysis of FO-35 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, including mRNA, siRNA, and small molecule drugs.[1][2][3][4] Understanding the in vivo biodistribution of these nanoparticles is a critical step in the preclinical development of LNP-based therapeutics. This document provides a detailed overview and protocol for conducting in vivo biodistribution studies of lipid nanoparticles, using the hypothetical "FO-35 LNP" as a representative example. The biodistribution of LNPs is influenced by several factors, including their size, lipid composition, surface modifications, and the route of administration.[5][6] Following systemic administration, LNPs commonly accumulate in organs of the reticuloendothelial system (RES), particularly the liver and spleen.[5][6]

Quantitative Data Summary

The following table represents hypothetical quantitative data for the biodistribution of this compound LNPs following intravenous administration in a murine model. This data is illustrative of typical LNP distribution patterns and should be adapted based on actual experimental results.

Table 1: Representative Biodistribution of this compound LNPs in Mice Following Intravenous Injection

Organ1-hour post-injection (% Injected Dose/gram tissue)4-hours post-injection (% Injected Dose/gram tissue)24-hours post-injection (% Injected Dose/gram tissue)48-hours post-injection (% Injected Dose/gram tissue)
Liver45.2 ± 5.160.8 ± 7.335.1 ± 4.210.5 ± 1.8
Spleen15.7 ± 2.422.5 ± 3.118.9 ± 2.78.2 ± 1.1
Lungs5.3 ± 1.13.1 ± 0.81.0 ± 0.30.2 ± 0.1
Kidneys3.8 ± 0.92.5 ± 0.60.8 ± 0.20.1 ± 0.05
Heart2.1 ± 0.51.0 ± 0.30.3 ± 0.1< 0.1
Brain0.1 ± 0.05< 0.1< 0.1< 0.1
Plasma25.8 ± 3.95.0 ± 1.20.5 ± 0.2< 0.1

*Data are presented as mean ± standard deviation (n=5 mice per time point). The percentage of injected dose per gram of tissue (%ID/g) is a common metric for quantifying biodistribution.

Experimental Protocols

A comprehensive in vivo biodistribution study involves several key steps, from animal preparation to data analysis. The following protocols are generalized and should be optimized for specific LNP formulations and research questions.

Preparation of Labeled this compound LNPs

For in vivo tracking, LNPs are typically labeled with a fluorescent dye or a radiolabel.

  • Fluorescent Labeling: A lipophilic fluorescent dye (e.g., DiR, Cy5) can be incorporated into the lipid mixture during the LNP formulation process.[7][8] The concentration of the dye should be optimized to provide a strong signal without altering the physicochemical properties of the LNPs.

  • Radiolabeling: Alternatively, a lipid component can be labeled with a radioisotope (e.g., 3H, 14C) or a chelating agent for a gamma-emitting radionuclide (e.g., 111In, 64Cu) can be attached to the LNP surface.

Animal Studies

All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Animal Model: C57BL/6 or BALB/c mice (6-8 weeks old) are commonly used for biodistribution studies.[8]

  • Administration Route: The route of administration significantly impacts biodistribution.[5] Intravenous (IV) injection into the tail vein is common for assessing systemic distribution. Other routes include intramuscular (IM), subcutaneous (SC), and intraperitoneal (IP).[9][10][11]

  • Dosing: The LNP dose should be determined based on the therapeutic agent and the sensitivity of the detection method. A typical dose for mRNA LNPs is in the range of 0.5 to 1 mg/kg.[12][13]

Sample Collection and Processing
  • Time Points: Animals are euthanized at predetermined time points post-injection (e.g., 1, 4, 24, and 48 hours) to assess the kinetics of LNP distribution.[7]

  • Blood Collection: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

  • Tissue Harvesting: Organs of interest (e.g., liver, spleen, lungs, kidneys, heart, brain) are excised, rinsed with saline to remove excess blood, blotted dry, and weighed.[10][14]

Quantification of LNPs in Tissues

The method of quantification depends on the labeling strategy.

  • Fluorescence Imaging:

    • Whole-Organ Imaging: Excised organs can be imaged using an in vivo imaging system (IVIS) to visualize the macroscopic distribution of fluorescently labeled LNPs.[9][10][15]

    • Tissue Homogenization: A portion of each organ is homogenized, and the fluorescence is measured using a plate reader. A standard curve is used to quantify the amount of LNPs.

  • Liquid Scintillation Counting (for radiolabeled LNPs):

    • Tissue homogenates are solubilized, and the radioactivity is measured using a liquid scintillation counter. The counts per minute (CPM) are then converted to the amount of LNPs based on the specific activity of the radiolabel.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • A specific lipid component of the LNP can be extracted from tissue homogenates and quantified using a validated LC-MS/MS method.[7][11] This method offers high specificity and sensitivity.

Data Analysis
  • The amount of LNPs in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

  • The total amount in an organ can be calculated by multiplying the %ID/g by the total organ weight.

  • Pharmacokinetic parameters, such as clearance and half-life, can be determined from the plasma concentration data.

Visualizations

Experimental Workflow for In Vivo Biodistribution Analysis

experimental_workflow prep Preparation of Labeled This compound LNPs animal_admin Animal Dosing (e.g., IV Injection) prep->animal_admin time_points Euthanasia at Pre-defined Time Points animal_admin->time_points sample_collection Blood and Organ Collection time_points->sample_collection quantification Quantification of LNPs in Tissues sample_collection->quantification data_analysis Data Analysis (%ID/g) quantification->data_analysis reporting Reporting and Interpretation data_analysis->reporting

Caption: Experimental workflow for the in vivo biodistribution analysis of this compound LNPs.

Cellular Uptake and Endosomal Escape Pathway

While specific signaling pathways for "this compound" LNPs are not defined, a general mechanism for LNP cellular uptake involves endocytosis. For many LNPs targeting the liver, apolipoprotein E (ApoE) plays a crucial role by binding to the LNPs in circulation and mediating their uptake via low-density lipoprotein receptors (LDLR) on hepatocytes.[6][16]

cellular_uptake lnp_circ LNP in Circulation apoe_binding ApoE Binding lnp_circ->apoe_binding ldlr_binding Binding to LDLR on Hepatocyte apoe_binding->ldlr_binding endocytosis Endocytosis ldlr_binding->endocytosis endosome Early Endosome (Low pH) endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape payload_release Payload Release (e.g., mRNA) endosomal_escape->payload_release translation Protein Translation payload_release->translation

Caption: Generalized pathway of LNP cellular uptake and payload delivery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing FO-35 LNP Size and Polydispersity Index

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of lipid nanoparticle (LNP) formulations. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving the desired LNP size and polydispersity index (PDI) for their FO-35 formulation.

Frequently Asked Questions (FAQs)

Q1: What are the target LNP size and PDI for effective drug delivery?

A1: The optimal LNP size and PDI are application-dependent. Generally, a particle size of 60-100 nm is desired for efficient cellular uptake and to avoid rapid clearance from the body.[1] For applications like tumor targeting, a smaller size of 50-60 nm may be preferred.[1] The Polydispersity Index (PDI) is a measure of the uniformity of the particle population. A PDI value of 0.3 or below is typically considered acceptable, indicating a homogenous population.[2][3] Advanced microfluidic techniques can often achieve PDI values around 0.1.[1]

Q2: Which factors have the most significant impact on LNP size and PDI?

A2: Several factors critically influence LNP characteristics. Key parameters include the lipid composition (e.g., ionizable lipid to helper lipid ratio, PEG-lipid percentage), and the manufacturing process parameters, especially when using microfluidics.[4][5][6] For microfluidic synthesis, the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous and organic phases are the most important parameters to control.[6][7]

Q3: How does the PEG-lipid component affect LNP size?

A3: The PEGylated (PEG) lipid plays a major role in controlling LNP size and stability.[1][7] Even small amounts (e.g., 0.5-2.5 mol%) of a PEG-lipid can significantly reduce particle size and prevent aggregation.[1][8] Increasing the molar percentage of the PEG-lipid, which is primarily located on the LNP surface, is thought to increase the surface-area-to-volume ratio, leading to smaller particles.[9]

Q4: What is the primary mechanism of LNP formation using microfluidics?

A4: LNP synthesis via microfluidics is based on a rapid nanoprecipitation process.[7] An organic solvent phase (commonly ethanol) containing the dissolved lipids is rapidly mixed with an aqueous anti-solvent phase (usually a buffer at acidic pH) containing the nucleic acid cargo.[7][10] The rapid change in solvent polarity causes the lipids to become insoluble and self-assemble into nanoparticles, encapsulating the cargo.[7] The speed and efficiency of this mixing are critical for producing small, uniform particles.[7][11]

Troubleshooting Guide

Problem 1: LNP size is too large (> 120 nm)
Possible CauseRecommended Solution
Low Total Flow Rate (TFR) Increase the TFR. Higher flow rates in microfluidic systems lead to faster mixing, which limits the time for particle growth and results in smaller LNPs.[5][6][7]
Low Flow Rate Ratio (FRR) Increase the FRR (Aqueous:Organic). A higher ratio (e.g., 3:1, 4:1, or 5:1) generally leads to smaller particle sizes.[5][6]
High Lipid Concentration Decrease the total lipid concentration in the organic phase. Higher concentrations can lead to larger particles due to increased lipid availability during formation.[4][11][12]
Insufficient PEG-Lipid Ensure the PEG-lipid concentration is optimal (typically 1-2.5 mol%). Insufficient PEG-lipid can lead to particle aggregation and larger sizes.[4][8]
Poor Lipid Quality / Degradation Use high-purity lipids and store them under recommended conditions (e.g., low temperature, inert gas) to prevent degradation, which can affect self-assembly.
Sub-optimal Buffer pH For formulations with ionizable lipids, ensure the aqueous buffer pH is sufficiently acidic (e.g., pH 4.0) to protonate the lipid, which is crucial for proper RNA encapsulation and particle formation.[13]
Problem 2: Polydispersity Index (PDI) is too high (> 0.25)
Possible CauseRecommended Solution
Inconsistent Mixing / Low TFR Slow or inefficient mixing can create zones of varying precipitation rates, leading to a heterogeneous population. Increase the TFR to improve mixing speed and uniformity.[14]
Particle Aggregation Aggregation is a common cause of high PDI.[15] This can be mitigated by ensuring adequate PEG-lipid content, checking the zeta potential for sufficient surface charge to induce repulsion, or reducing salt concentration in the buffer.[15]
Lipid or Cargo Contamination/Impurity Ensure all components (lipids, RNA, buffers) are pure and free of contaminants. Filter all solutions before use.
Post-formulation Instability LNPs can aggregate over time or during downstream processing (e.g., dialysis). Analyze the sample immediately after production. If PDI increases over time, investigate formulation stability, storage conditions, or the purification method.[16]
Measurement Artifact (DLS) A high PDI can sometimes result from a few large aggregates or dust in the sample.[15] Briefly centrifuging the sample or filtering it through a 0.2 µm filter before DLS measurement can sometimes help, though this may alter the sample.[15]

Data on Process Parameters

The following tables summarize the general effects of key microfluidic process parameters on LNP size and PDI. Optimal values are formulation-dependent and should be determined empirically.

Table 1: Effect of Total Flow Rate (TFR) on LNP Characteristics

Total Flow Rate (TFR)Typical Effect on Z-average SizeTypical Effect on PDIRationale
Low (e.g., < 2 mL/min)LargerMay be higherSlower mixing allows for more particle growth and can be less uniform, leading to larger, more polydisperse particles.[17]
Medium (e.g., 2-12 mL/min)DecreasingOptimalIn this range, increasing TFR significantly enhances mixing, reducing size and improving uniformity.[6][18]
High (e.g., > 12 mL/min)Smallest, may plateauLow, may slightly increaseSize reduction may plateau as mixing becomes maximally efficient. Very high shear stress could potentially increase PDI slightly.[6][14]

Table 2: Effect of Flow Rate Ratio (FRR) on LNP Characteristics

Flow Rate Ratio (FRR) (Aqueous:Organic)Typical Effect on Z-average SizeTypical Effect on PDIRationale
1:1 LargestOften HighLower FRR means a slower dilution of the organic phase, which can lead to larger and more heterogeneous particles.[6]
3:1 SmallerLowerA common starting point that provides rapid solvent dilution, good encapsulation efficiency, and favorable particle characteristics.[7]
5:1 or higher SmallestLowIncreasing the FRR further enhances the speed of nanoprecipitation, generally leading to the smallest particles.[6]

Visual Guides and Workflows

LNP Optimization Workflow

This diagram outlines the systematic approach to optimizing LNP size and PDI.

LNP_Optimization_Workflow cluster_prep Preparation Phase cluster_form Formulation & Characterization cluster_analysis Analysis & Iteration start Define Target Profile (Size < 100 nm, PDI < 0.2) prep_lipid Prepare Lipid Stock (this compound in Ethanol) start->prep_lipid prep_aq Prepare Aqueous Phase (Cargo in Buffer pH 4.0) start->prep_aq mix Microfluidic Mixing (Vary TFR & FRR) prep_lipid->mix prep_aq->mix characterize Characterize LNP (DLS for Size & PDI) mix->characterize analyze Analyze Results characterize->analyze decision Target Profile Met? analyze->decision optimize Adjust Parameters (TFR, FRR, Lipids) decision->optimize No end_node Optimized Formulation decision->end_node Yes optimize->mix

Caption: A workflow for systematic optimization of LNP formulation parameters.

Troubleshooting Logic for High PDI

This diagram provides a decision-making process for troubleshooting a high Polydispersity Index.

High_PDI_Troubleshooting start Problem: High PDI (>0.25) q1 Are TFR & FRR optimized? start->q1 a1_no No: Increase TFR and/or FRR (e.g., >10 mL/min, 3:1) q1->a1_no a1_yes Yes q1->a1_yes q2 Is there evidence of aggregation? a1_yes->q2 a2_yes Yes: Check PEG-lipid %, Zeta Potential, or Reduce Buffer Salt q2->a2_yes a2_no No q2->a2_no q3 Are all components pure and filtered? a2_no->q3 a3_no No: Use fresh, high-purity lipids. Filter all solutions (0.2 µm) before use. q3->a3_no a3_yes Yes q3->a3_yes end_node Re-evaluate Lipid Composition or Downstream Process a3_yes->end_node

Caption: A decision tree for diagnosing and resolving high PDI in LNP formulations.

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes the general procedure for formulating LNPs using a microfluidic system (e.g., a staggered herringbone micromixer).

Materials:

  • Lipid stock solution (e.g., this compound ionizable lipid, DSPC, Cholesterol, PEG-lipid) dissolved in absolute ethanol (B145695).

  • Aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) containing the nucleic acid cargo.

  • Microfluidic mixing system with syringe pumps.

  • Gas-tight glass syringes.

  • Collection tube.

  • Dialysis buffer (e.g., PBS, pH 7.4).

Procedure:

  • Preparation: Ensure all solutions are at room temperature and have been filtered through a 0.2 µm syringe filter.

  • System Priming: Prime the microfluidic system pumps and tubing with the respective solvents (ethanol for the organic channel, aqueous buffer for the aqueous channel) to remove any air bubbles.

  • Load Syringes: Load a gas-tight syringe with the lipid-ethanol solution and another with the aqueous-cargo solution. Mount the syringes onto the syringe pumps.

  • Set Parameters: Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the pump controller.

    • Example for a TFR of 12 mL/min and an FRR of 3:1:

      • Aqueous pump flow rate: 9 mL/min

      • Organic pump flow rate: 3 mL/min

  • Initiate Mixing: Start the pumps simultaneously. Discard the initial output volume (typically the dead volume of the tubing) to ensure the collected sample is from a steady state of mixing.

  • Collection: Collect the desired volume of the LNP dispersion into a sterile tube.

  • Downstream Processing: Immediately after collection, the LNP dispersion is typically diluted with a buffer or processed for solvent removal. A common method is dialysis against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Characterization: Proceed to characterize the purified LNPs for size and PDI using Dynamic Light Scattering.

Protocol 2: LNP Characterization by Dynamic Light Scattering (DLS)

This protocol outlines the measurement of LNP Z-average size and Polydispersity Index (PDI).

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • LNP sample, purified and diluted.

  • Appropriate disposable or quartz cuvette.

  • Filtration buffer (e.g., PBS, pH 7.4).

Procedure:

  • Instrument Setup: Turn on the DLS instrument and allow the laser to warm up and stabilize as per the manufacturer's instructions.

  • Sample Preparation: Dilute the LNP sample in a filtered buffer (e.g., PBS) to an appropriate concentration. The target count rate will depend on the instrument, but a dilution of 10- to 100-fold is common. The final solution should be clear and free of visible aggregates.

  • Cuvette Loading: Carefully pipette the diluted sample into a clean, dust-free cuvette, ensuring no air bubbles are introduced. Cap the cuvette.

  • Measurement:

    • Place the cuvette in the instrument's sample holder.

    • Enter sample identification and set the measurement parameters in the software (e.g., dispersant viscosity and refractive index for PBS, equilibration time).

    • Initiate the measurement. The instrument will typically perform multiple runs and average the results.

  • Data Analysis:

    • The software will generate a report containing the Z-average diameter (intensity-weighted mean hydrodynamic size) and the Polydispersity Index (PDI) .

    • Examine the correlation function and size distribution plots for quality control. A good measurement will have a smooth, single-exponential decay in the correlation function.

    • Record the Z-average and PDI values. For robust results, prepare and measure at least three independent samples from each formulation.[19]

References

Technical Support Center: Optimizing mRNA Encapsulation with FO-35

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low mRNA encapsulation efficiency with the novel ionizable lipid, FO-35. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to enhance your lipid nanoparticle (LNP) formulation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for mRNA delivery?

A1: this compound is a novel ionizable cationic lipid that has been developed for use in lipid nanoparticles (LNPs) to deliver messenger RNA (mRNA).[1][2][3] It was identified through an artificial intelligence-guided design process to optimize lipid structures for in vivo RNA delivery.[4][5][6] With a pKa of 7.67, this compound is designed to be positively charged at an acidic pH, which facilitates the encapsulation of negatively charged mRNA during LNP formation.[2][3] At physiological pH, it becomes neutral, which is a key characteristic for reducing toxicity and facilitating the release of mRNA into the cytoplasm of target cells. Studies have shown its effectiveness in delivering mRNA to mouse muscle and nasal mucosa, as well as ferret lungs.[1][4][5]

Q2: What is a typical lipid composition for an LNP formulation using this compound?

A2: A standard LNP formulation consists of four main components: an ionizable lipid (like this compound), a helper phospholipid, cholesterol, and a PEGylated lipid.[7] These components work together to ensure high mRNA encapsulation efficiency and structural stability of the nanoparticles.[8] While the exact optimal ratios can depend on the specific mRNA and target application, a common starting point for LNP formulations is a molar ratio that has been established for other ionizable lipids and can be adapted for this compound.

Q3: What are the critical factors that influence mRNA encapsulation efficiency?

A3: Several factors can significantly impact the efficiency of mRNA encapsulation in LNPs. These can be broadly categorized into formulation parameters and process parameters. Key formulation parameters include the N/P ratio (the molar ratio of nitrogen atoms in the ionizable lipid to phosphate (B84403) groups in the mRNA), the pH of the aqueous buffer, and the concentration of lipids.[9] Important process parameters, especially when using microfluidics, are the total flow rate (TFR) and the flow rate ratio (FRR) of the lipid and mRNA solutions.

Troubleshooting Guide: Low mRNA Encapsulation Efficiency

This guide provides a structured approach to identifying and resolving common issues leading to low mRNA encapsulation efficiency when using this compound.

Issue 1: Sub-optimal N/P Ratio

Question: My mRNA encapsulation efficiency is low. Could the N/P ratio be the cause, and how do I optimize it?

Answer: Yes, the N/P ratio is a critical parameter that directly affects the electrostatic interactions between the positively charged this compound lipid and the negatively charged mRNA, which is fundamental for efficient encapsulation.[2] An incorrect N/P ratio can lead to incomplete complexation and, consequently, low encapsulation.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
N/P Ratio Too Low Insufficient positively charged this compound to neutralize and condense the negatively charged mRNA.Increase the amount of this compound relative to the mRNA. Typical N/P ratios for effective encapsulation range from 3 to 6.[2] It is advisable to perform a titration experiment to determine the optimal ratio for your specific mRNA and formulation.
N/P Ratio Too High While less common for causing low encapsulation, an excessively high N/P ratio can lead to larger particle sizes and potential aggregation, which might indirectly affect the measurement of encapsulation.If you observe large or aggregated particles, consider reducing the N/P ratio.
Inaccurate Calculation Errors in calculating the molar amounts of this compound or mRNA can lead to an incorrect N/P ratio.Double-check your calculations. The N/P ratio is the molar ratio of amine groups in the ionizable lipid to the phosphate groups of the RNA cargo.[2]
Issue 2: Incorrect pH of the Aqueous Buffer

Question: I'm using the correct N/P ratio, but my encapsulation efficiency is still poor. Could the pH of my mRNA buffer be the problem?

Answer: Absolutely. The pH of the aqueous buffer in which the mRNA is dissolved is crucial for the protonation of the ionizable lipid, this compound.[3][5] For efficient encapsulation, this compound needs to be positively charged to interact with the negatively charged mRNA. This is achieved at a pH below its pKa of 7.67.[2][3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
pH is Too High (Neutral or Basic) If the pH of the aqueous buffer is near or above the pKa of this compound, the lipid will be neutral or only partially charged, leading to weak electrostatic interactions with the mRNA and poor encapsulation.The mRNA formulation process should initially be carried out at an acidic pH (typically pH 4) to ensure the ionizable lipid is positively charged.[3] Prepare your mRNA in a citrate (B86180) or acetate (B1210297) buffer with a pH between 3 and 5.
Incorrect Buffer Preparation Errors in buffer preparation can result in a different pH than intended.Always verify the pH of your buffer solution with a calibrated pH meter before use.
Issue 3: Sub-optimal Microfluidic Mixing Parameters

Question: I am using a microfluidic system to prepare my LNPs, but the encapsulation is not efficient. How do the flow rate parameters affect this?

Answer: Microfluidic mixing parameters, such as the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the lipid (in ethanol) and mRNA (in aqueous buffer) phases, are critical for controlling the nanoprecipitation process and, consequently, the encapsulation efficiency.

Potential Causes & Solutions:

Parameter Effect on Encapsulation & LNP Properties Recommended Optimization Strategy
Total Flow Rate (TFR) Higher TFRs generally lead to faster mixing, which can result in smaller and more uniform particles.[1] Slower mixing can sometimes lead to larger particles and potentially lower encapsulation.Systematically vary the TFR (e.g., from 2 mL/min to 12 mL/min) while keeping the FRR constant to find the optimal mixing speed for your formulation.
Flow Rate Ratio (FRR) The FRR (aqueous:organic) influences the rate of ethanol (B145695) dilution, which triggers the self-assembly of the LNPs. A common starting FRR is 3:1 (aqueous:organic).[4] Altering this ratio can impact particle size and encapsulation.Test different FRRs (e.g., 2:1, 3:1, 4:1) while maintaining a constant TFR.
Lipid Concentration Higher concentrations of lipids can sometimes lead to larger particles.[1] The concentration can also affect the kinetics of encapsulation.If you are observing issues with particle size or encapsulation, you may need to adjust the total lipid concentration in the ethanol phase.

Experimental Protocols

Protocol 1: LNP-mRNA Formulation using Microfluidic Mixing

This protocol describes a general method for preparing LNP-mRNA formulations using a microfluidic device.

Materials:

  • This compound, helper phospholipid (e.g., DSPC), Cholesterol, PEG-lipid (e.g., DMG-PEG2000)

  • Anhydrous Ethanol

  • mRNA in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0)

  • Microfluidic mixing system with a microfluidic chip (e.g., Y-junction)

  • Syringe pumps and syringes

  • Dialysis cassette (e.g., 20 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in anhydrous ethanol at the desired molar ratio and concentration.

  • Prepare mRNA Solution: Dilute the mRNA stock in the acidic aqueous buffer to the desired concentration.

  • Setup Microfluidic System: Prime the microfluidic system according to the manufacturer's instructions. Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Mixing: Set the desired TFR and FRR on the syringe pumps. Start the pumps to initiate mixing in the microfluidic chip.

  • Collection: Discard the initial effluent to ensure a stable flow has been established, then collect the LNP-mRNA dispersion in a sterile tube.

  • Dialysis: Transfer the collected LNP dispersion to a dialysis cassette and dialyze against PBS (pH 7.4) for at least 6 hours at 4°C to remove the ethanol and raise the pH.

  • Characterization: After dialysis, characterize the LNPs for size, polydispersity index (PDI), and mRNA encapsulation efficiency.

Protocol 2: Quantification of mRNA Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the steps to determine the percentage of mRNA encapsulated within the LNPs.

Materials:

  • LNP-mRNA formulation

  • Quant-iT™ RiboGreen® RNA Assay Kit or similar

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • 96-well microplate (black, flat-bottom)

  • Microplate reader with fluorescence detection (excitation ~480 nm, emission ~520 nm)

Procedure:

  • Prepare RiboGreen Working Solution: Dilute the RiboGreen reagent in TE buffer according to the manufacturer's instructions. Protect from light.

  • Prepare RNA Standard Curve: Prepare a series of RNA standards of known concentrations in TE buffer.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute the LNP-mRNA sample in TE buffer containing 1% Triton X-100 to disrupt the LNPs and release all the mRNA.

    • Free RNA (Intact LNPs): Dilute the LNP-mRNA sample in TE buffer without Triton X-100.

  • Assay:

    • Add the prepared standards and samples to the 96-well plate in duplicate.

    • Add the RiboGreen working solution to all wells.

    • Incubate for 5 minutes at room temperature, protected from light.

  • Measurement: Measure the fluorescence intensity using the microplate reader.

  • Calculation:

    • Determine the RNA concentration of the "Total RNA" and "Free RNA" samples from the standard curve.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizations

experimental_workflow cluster_preparation Phase 1: Preparation cluster_formulation Phase 2: Formulation cluster_purification Phase 3: Purification cluster_characterization Phase 4: Characterization Lipid_Stock Prepare Lipid Stock (this compound, Helpers, Cholesterol, PEG) in Ethanol Microfluidic_Mixing Microfluidic Mixing (Set TFR and FRR) Lipid_Stock->Microfluidic_Mixing mRNA_Solution Prepare mRNA Solution in Acidic Buffer (pH 4) mRNA_Solution->Microfluidic_Mixing Dialysis Dialysis against PBS (pH 7.4) to remove Ethanol Microfluidic_Mixing->Dialysis Final_LNP Final LNP-mRNA Product Dialysis->Final_LNP DLS Size & PDI (DLS) RiboGreen Encapsulation Efficiency (RiboGreen Assay) Final_LNP->DLS Final_LNP->RiboGreen

Caption: Experimental workflow for the formulation and characterization of this compound LNP-mRNA.

troubleshooting_flowchart start Low Encapsulation Efficiency check_np Is N/P Ratio Optimal (e.g., 3-6)? start->check_np adjust_np Adjust N/P Ratio (Perform Titration) check_np->adjust_np No check_ph Is mRNA Buffer pH Acidic (e.g., 3-5)? check_np->check_ph Yes adjust_np->check_np adjust_ph Prepare Fresh Buffer at Correct pH check_ph->adjust_ph No check_mixing Are Mixing Parameters (TFR, FRR) Optimized? check_ph->check_mixing Yes adjust_ph->check_ph adjust_mixing Systematically Vary TFR and FRR check_mixing->adjust_mixing No success Encapsulation Improved check_mixing->success Yes adjust_mixing->check_mixing

Caption: Troubleshooting decision tree for low mRNA encapsulation efficiency with this compound.

References

Technical Support Center: Enhancing Long-Term Stability and Storage of FO-35 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the long-term stability and storage of lipid nanoparticles (LNPs), with a focus on formulations containing the ionizable lipid FO-35. While specific stability data for this compound LNPs is limited, the following troubleshooting guides and FAQs are based on established principles for ionizable LNPs used in mRNA delivery.

Troubleshooting Guide: Common Stability Issues

This guide addresses specific issues that users may encounter during their experiments with this compound LNPs.

Issue Potential Causes Recommended Actions & Troubleshooting Steps
Increased Particle Size and Polydispersity Index (PDI) Over Time - Aggregation: Suboptimal storage temperature, freeze-thaw cycles, inappropriate buffer conditions (pH, ionic strength). - Fusion: Instability of the lipid bilayer.- Optimize Storage Temperature: Store LNPs at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles.[1][2] - Use Cryoprotectants: For frozen storage, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (5-10% w/v) to the formulation before freezing to prevent aggregation during freezing and thawing.[3][4] - Buffer Optimization: Ensure the storage buffer has an appropriate pH (typically neutral, around 7.4) and ionic strength. High salt concentrations can lead to aggregation.[1] - Evaluate Lipid Composition: The ratio of lipids in the formulation can impact stability.
Decreased Encapsulation Efficiency and/or Loss of Payload (e.g., mRNA) - Lipid Degradation: Hydrolysis or oxidation of lipid components. - Physical Instability: Disruption of the LNP structure, leading to leakage of the encapsulated cargo.- Control Storage Conditions: Store at low temperatures to minimize chemical degradation.[5] - Protect from Light and Oxygen: Store LNPs in amber vials or protected from light. For oxygen-sensitive components, consider storage under an inert gas like argon or nitrogen.[5] - pH Control: Maintain a stable pH in the storage buffer to prevent hydrolysis of ester-containing lipids.
Loss of Biological Activity (e.g., reduced protein expression from mRNA-LNPs) - Payload Degradation: Degradation of the encapsulated mRNA or other active pharmaceutical ingredient. - Changes in LNP Physicochemical Properties: Alterations in size, charge, or surface properties affecting cellular uptake or endosomal escape.- Assess Payload Integrity: Use analytical techniques like gel electrophoresis or capillary electrophoresis to check the integrity of the encapsulated mRNA. - Monitor Physicochemical Properties: Regularly measure particle size, PDI, and zeta potential to ensure they remain within the desired specifications. - Functional Assays: Perform in vitro or in vivo experiments to confirm the biological activity of the LNPs over time.
Phase Separation or Precipitation Upon Thawing - Cryo-concentration: During freezing, the concentration of solutes in the unfrozen portion increases, which can lead to aggregation or precipitation. - Inadequate Cryoprotection: Insufficient concentration or inappropriate type of cryoprotectant.- Optimize Freezing Rate: A controlled freezing rate can sometimes mitigate phase separation. - Increase Cryoprotectant Concentration: Experiment with higher concentrations of sucrose or trehalose.[4]
Inconsistent Results Between Batches - Variability in Formulation Process: Inconsistent mixing speeds, temperatures, or component concentrations. - Inconsistent Storage and Handling: Differences in storage duration, temperature, or number of freeze-thaw cycles between batches.- Standardize Protocols: Ensure all formulation and storage protocols are well-documented and followed consistently. - Characterize Each Batch: Thoroughly characterize each new batch of LNPs for size, PDI, encapsulation efficiency, and biological activity before use.

Frequently Asked Questions (FAQs)

1. What is the recommended storage temperature for this compound LNPs?

  • Short-term storage (up to a few weeks): Refrigeration at 2-8°C is often suitable.[1]

  • Long-term storage (months): Frozen storage at -20°C or -80°C is recommended to minimize degradation.[2][5] Some studies suggest that for certain formulations, -20°C may be preferable to -80°C to avoid significant aggregation.[2]

2. How do cryoprotectants like sucrose and trehalose improve LNP stability during freezing?

Cryoprotectants are essential for maintaining the stability of LNPs during freeze-thaw cycles. They work by:

  • Forming a glassy matrix: This vitrification process prevents the formation of ice crystals that can physically damage the LNPs.

  • Replacing water molecules: Sugars can interact with the lipid headgroups, maintaining the spacing between nanoparticles and preventing aggregation as water is removed during freezing.[6]

  • Preventing fusion: By stabilizing the lipid bilayer, they help prevent the fusion of adjacent nanoparticles.[6]

Studies have shown that adding 5-10% (w/v) sucrose or trehalose can significantly improve the stability of LNPs stored in a frozen state.[3][4]

3. What is lyophilization, and is it a suitable option for long-term storage of this compound LNPs?

Lyophilization, or freeze-drying, is a process where water is removed from a frozen product under a vacuum. It is an excellent method for enhancing the long-term stability of LNPs, allowing for storage at refrigerated or even ambient temperatures for extended periods.[5][7] For successful lyophilization, the use of a lyoprotectant (like sucrose or trehalose) is crucial to protect the LNPs during the process and ensure proper reconstitution.[8][9]

4. How does pH affect the stability of ionizable LNPs like those containing this compound?

The pH of the storage buffer is a critical factor for the stability of ionizable LNPs.[6]

  • Ionizable lipids , such as this compound, have a pKa that determines their charge at a given pH. At a low pH (during formulation), these lipids are positively charged, which facilitates the encapsulation of negatively charged payloads like mRNA.

  • For storage , a neutral pH (around 7.4) is generally recommended. At this pH, the surface charge of the LNPs is close to neutral, which can reduce interactions with other molecules and minimize aggregation.[1] Extreme pH values can lead to hydrolysis of the lipid components and compromise the integrity of the LNPs.

5. What analytical methods should I use to monitor the stability of my this compound LNPs?

A combination of analytical techniques is recommended to comprehensively assess LNP stability:

  • Dynamic Light Scattering (DLS): To measure the average particle size (Z-average) and the polydispersity index (PDI), which is an indicator of the size distribution. An increase in these values over time can indicate aggregation.[6]

  • Encapsulation Efficiency Assay: To determine the percentage of the payload (e.g., mRNA) that is successfully encapsulated within the LNPs. A common method for RNA is the RiboGreen assay. A decrease in encapsulation efficiency indicates leakage of the payload.[9]

  • Zeta Potential Measurement: To determine the surface charge of the LNPs. Changes in zeta potential can indicate changes in the surface chemistry of the nanoparticles, which may affect their stability and biological performance.

  • Functional Assays: In vitro (e.g., protein expression in cell culture) or in vivo studies to confirm that the LNPs retain their biological activity.

Experimental Protocols

Protocol 1: Assessment of LNP Stability by Dynamic Light Scattering (DLS)

Objective: To monitor the physical stability of this compound LNPs over time by measuring particle size and polydispersity index (PDI).

Materials:

  • This compound LNP sample

  • Storage buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • DLS instrument (e.g., Malvern Zetasizer)

  • Disposable cuvettes

Methodology:

  • Prepare aliquots of the this compound LNP formulation in the desired storage buffer.

  • Store the aliquots under the desired conditions (e.g., 4°C, -20°C, -80°C).

  • At specified time points (e.g., day 0, 7, 14, 30, 60), remove one aliquot from storage.

  • If frozen, allow the sample to thaw completely at room temperature.

  • Gently mix the sample by inverting the tube several times. Do not vortex, as this can induce aggregation.

  • Dilute the LNP sample to an appropriate concentration for DLS measurement using the storage buffer.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement according to the manufacturer's instructions.

  • Record the Z-average diameter and the PDI.

  • Compare the results across different time points to assess stability.

Protocol 2: Determination of mRNA Encapsulation Efficiency using a RiboGreen Assay

Objective: To quantify the amount of mRNA encapsulated within the this compound LNPs.

Materials:

  • This compound LNP-mRNA sample

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (10% solution)

  • Quant-iT RiboGreen RNA Assay Kit

  • Fluorometer or plate reader

Methodology:

  • Standard Curve Preparation: Prepare a standard curve of the free mRNA in TE buffer according to the RiboGreen assay kit protocol.

  • Sample Preparation:

    • Total RNA (Lysed LNPs): Dilute the LNP-mRNA sample in TE buffer. Add Triton X-100 to a final concentration of 0.5% to lyse the LNPs and release the encapsulated mRNA.

    • Free RNA (Intact LNPs): Dilute the LNP-mRNA sample to the same concentration as above in TE buffer without the addition of Triton X-100.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to both the standards and the prepared samples (lysed and intact).

    • Incubate for the recommended time, protected from light.

  • Fluorescence Measurement: Measure the fluorescence of the standards and samples using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculation:

    • Determine the concentration of total RNA and free RNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Quantitative Data Summary

Table 1: Effect of Storage Temperature on LNP Stability (Generic Ionizable LNP-siRNA) [6]

Storage ConditionTime (days)Gene Silencing Efficacy (%)Z-average Diameter (nm)PDI
Room Temperature (25°C) 0~90~150~0.1
92~85~150~0.1
156<10~150~0.1
Refrigerator (2°C) 0~90~150~0.1
92~90~150~0.1
156~85~150~0.1
Freezer (-20°C) 0~90~150~0.1
92~80~200~0.2
156~75>300>0.3

Table 2: Effect of Cryoprotectants on LNP Stability after One Freeze-Thaw Cycle (Generic Ionizable LNP-siRNA) [6]

CryoprotectantConcentration (w/v)Gene Silencing Efficacy (%)Z-average Diameter (nm)PDI
None 0%~40>400>0.4
Trehalose 5%~60~300~0.3
20%~85~150~0.15
Sucrose 5%~55~350~0.35
20%~80~160~0.18

Visualizations

LNP_Stability_Workflow cluster_formulation LNP Formulation cluster_storage Storage Conditions cluster_analysis Stability Analysis Formulation This compound LNP Formulation Aqueous Aqueous Storage (2-8°C or -20°C/-80°C) Formulation->Aqueous Store Lyophilized Lyophilized Storage (with Cryoprotectant) Formulation->Lyophilized Freeze-dry DLS DLS (Size, PDI) Aqueous->DLS Analyze EE Encapsulation Efficiency Aqueous->EE Analyze Activity Biological Activity Assay Aqueous->Activity Analyze Lyophilized->DLS Reconstitute & Analyze Lyophilized->EE Reconstitute & Analyze Lyophilized->Activity Reconstitute & Analyze

Caption: Workflow for assessing the stability of this compound LNPs under different storage conditions.

Troubleshooting_Aggregation Start LNP Aggregation Observed (Increased Size/PDI) CheckTemp Review Storage Temperature Start->CheckTemp CheckFT Assess Freeze-Thaw Cycles CheckTemp->CheckFT Temp OK OptimizeTemp Optimize Temperature (e.g., 4°C vs -20°C) CheckTemp->OptimizeTemp Suboptimal CheckBuffer Evaluate Buffer Conditions (pH, Ionic Strength) CheckFT->CheckBuffer Minimal FT AddCryo Add Cryoprotectant (Sucrose, Trehalose) CheckFT->AddCryo Multiple FT AdjustBuffer Adjust Buffer to Neutral pH, Low Salt CheckBuffer->AdjustBuffer Suboptimal Stable Stable LNPs CheckBuffer->Stable Buffer OK OptimizeTemp->Stable AddCryo->Stable AdjustBuffer->Stable

Caption: Troubleshooting logic for addressing LNP aggregation issues.

References

Assessing and reducing the immunogenicity of FO-35 LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "FO-35 LNPs" are a hypothetical formulation for the purpose of this guide. The information provided is based on established principles of lipid nanoparticle (LNP) technology and immunogenicity.

Frequently Asked Questions (FAQs)

Q1: What are the typical components of the this compound LNP formulation and their roles in immunogenicity?

A1: The this compound LNP formulation is a four-component system designed for nucleic acid delivery. Each component plays a role in the efficacy and potential immunogenicity of the nanoparticles:

  • Ionizable Lipid (Proprietary this compound-IL): This lipid is crucial for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm. However, the structure of the ionizable lipid can be recognized by innate immune sensors, such as Toll-like receptors (TLRs), potentially triggering an inflammatory response.[1][2]

  • PEGylated Lipid (DMG-PEG2000): Polyethylene glycol (PEG) creates a hydrophilic shield that prolongs the circulation time of the LNPs. While this "stealth" effect can reduce clearance by the immune system, pre-existing anti-PEG antibodies in some individuals can lead to rapid clearance and reduced efficacy.[1][3][4]

  • Helper Phospholipid (DSPC): Distearoylphosphatidylcholine (DSPC) is a structural lipid that helps to stabilize the LNP.[5][6] While generally considered to have low immunogenicity, the overall lipid composition can influence the immune response.

  • Cholesterol: Cholesterol is incorporated to enhance LNP stability and facilitate membrane fusion.[1][5][6]

Q2: What are the primary innate immune pathways activated by LNPs like this compound?

A2: LNPs can be recognized by the innate immune system as foreign entities, leading to the activation of several signaling pathways. The primary pathways include:

  • Toll-like Receptors (TLRs): Endosomal TLRs, such as TLR3, TLR7, and TLR8, can recognize nucleic acid cargo, while surface TLRs like TLR4 may be activated by certain lipid components.[2][7][8] This activation leads to the production of pro-inflammatory cytokines and type I interferons.[7][8]

  • NLRP3 Inflammasome: The lipid components of LNPs can be sensed by the NLRP3 inflammasome, a multiprotein complex that activates caspase-1 and leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[7][9][10]

  • MyD88-dependent pathway: This is a key signaling pathway downstream of many TLRs that results in the activation of NF-κB and the production of inflammatory cytokines.[7]

Q3: How does the route of administration affect the immunogenicity of this compound LNPs?

A3: The route of administration significantly influences the interaction of LNPs with the immune system. Intramuscular injection, a common route for vaccines, tends to elicit a localized immune response, with uptake by antigen-presenting cells (APCs) at the injection site and draining lymph nodes. Intravenous administration leads to broader systemic distribution and can increase the potential for systemic inflammatory responses.

Q4: Can repeated administration of this compound LNPs lead to increased immunogenicity?

A4: Yes, repeated administration can enhance the immunogenic response. This is primarily due to the production of anti-PEG antibodies, which can lead to accelerated blood clearance (ABC) of subsequent doses, reducing their therapeutic efficacy. The generation of antibodies against the lipid components is also a possibility, though less common.

Troubleshooting Guides

Issue 1: High In Vitro Cytokine Production

Symptom: When this compound LNPs are incubated with immune cells (e.g., PBMCs or dendritic cells) in vitro, you observe unexpectedly high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Endotoxin (B1171834) Contamination Test all reagents and the final LNP formulation for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay. Use endotoxin-free labware and reagents.
Suboptimal LNP Formulation Vary the molar ratio of the lipid components, particularly the ionizable lipid and PEGylated lipid, as this can modulate the immune response.[5]
High LNP Concentration Perform a dose-response experiment to determine the optimal LNP concentration that achieves the desired effect with minimal cytokine induction.
Inherent Immunostimulatory Properties of the Nucleic Acid Cargo If using mRNA, ensure it has been purified to remove double-stranded RNA contaminants, which are potent TLR3 agonists. Consider using modified nucleosides (e.g., N1-methylpseudouridine) to reduce the innate immune recognition of the mRNA.[11]
Issue 2: Poor In Vivo Efficacy and/or High Systemic Inflammation

Symptom: After in vivo administration of this compound LNPs, you observe low expression of the encoded protein and/or signs of systemic inflammation (e.g., weight loss, ruffled fur in mice).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Particle Size and Polydispersity Characterize the size and polydispersity index (PDI) of your LNP formulation. LNPs with a diameter of 80-100 nm are often optimal for immune responses.[12] Inconsistent particle size can lead to variable biodistribution and immunogenicity.
Anti-PEG Antibody Response If using a multiple-dosing regimen, measure anti-PEG IgM and IgG titers in the serum. Consider strategies to mitigate this, such as using alternative stealth polymers or modifying the PEG-lipid structure.[3][4]
Off-Target Biodistribution Analyze the biodistribution of the LNPs. If significant accumulation is observed in non-target organs like the spleen and liver, this can lead to systemic inflammation. Modify the LNP formulation to improve targeting.
Route of Administration Consider alternative routes of administration. For localized delivery, intramuscular or subcutaneous injection may be preferable to intravenous injection.

Quantitative Data Summary

Table 1: Hypothetical In Vitro Cytokine Profile of Different LNP Formulations in Human PBMCs (pg/mL)

FormulationTNF-αIL-6IL-1βIFN-γ
Control (Untreated) < 10< 10< 5< 10
This compound LNP (Standard) 55080015025
This compound LNP (Low IL) 2504007515
This compound LNP (High PEG) 40065012020

Table 2: Hypothetical In Vivo Immunogenicity of this compound LNPs in Mice

GroupAntigen-Specific IgG Titer (Day 21)Splenic TNF-α (pg/mg tissue)
Saline Control < 10050
This compound LNP (Single Dose) 1:10,000200
This compound LNP (Repeat Doses) 1:5,000450

Experimental Protocols

Protocol 1: In Vitro Cytokine Profiling using ELISA
  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • LNP Treatment: Add this compound LNPs at various concentrations (e.g., 0.1, 1, 10 µg/mL of nucleic acid) to the cells. Include a positive control (e.g., LPS) and a negative control (untreated cells).

  • Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for the cytokines of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of each cytokine based on the standard curve.

Protocol 2: Assessment of Immune Cell Activation by Flow Cytometry
  • Cell Treatment: Treat PBMCs with this compound LNPs as described in Protocol 1.

  • Cell Staining: After 24 hours, harvest the cells and stain them with fluorescently labeled antibodies against cell surface markers for different immune cell populations (e.g., CD3 for T cells, CD19 for B cells, CD14 for monocytes) and activation markers (e.g., CD69, CD86).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of activated cells within each immune cell population.

Visualizations

LNP_Immune_Activation Signaling Pathway of LNP-Induced Immune Activation cluster_endosome Endosome LNP This compound LNP TLR4 TLR4 LNP->TLR4 Lipid Component TLR7 TLR7/8 LNP->TLR7 Nucleic Acid Cargo MyD88 MyD88 TLR4->MyD88 Endosome Endosome TLR7->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription

Caption: LNP-induced immune signaling via Toll-like receptors.

Experimental_Workflow Experimental Workflow for Assessing LNP Immunogenicity Formulation This compound LNP Formulation InVitro In Vitro Assessment (PBMCs) Formulation->InVitro InVivo In Vivo Assessment (Mouse Model) Formulation->InVivo Cytokine Cytokine Profiling (ELISA) InVitro->Cytokine Activation Cell Activation (Flow Cytometry) InVitro->Activation Efficacy Efficacy (Protein Expression) InVivo->Efficacy Toxicity Toxicity & Inflammation (Histology, Cytokines) InVivo->Toxicity Data Data Analysis & Interpretation Cytokine->Data Activation->Data Efficacy->Data Toxicity->Data

Caption: Workflow for immunogenicity assessment of LNPs.

Troubleshooting_Tree Troubleshooting High Immunogenicity Start High Immunogenicity Observed CheckEndotoxin Check for Endotoxin? Start->CheckEndotoxin Clean Use Endotoxin-Free Reagents CheckEndotoxin->Clean Yes CheckFormulation Optimize LNP Formulation? CheckEndotoxin->CheckFormulation No End Re-evaluate Immunogenicity Clean->End ModifyRatios Vary Lipid Ratios (e.g., lower IL, higher PEG) CheckFormulation->ModifyRatios Yes CheckDose Reduce LNP Dose? CheckFormulation->CheckDose No ModifyRatios->End DoseResponse Perform Dose-Response Study CheckDose->DoseResponse Yes CheckCargo Modify Nucleic Acid Cargo? CheckDose->CheckCargo No DoseResponse->End ModifyRNA Use Modified Nucleosides & Purify dsRNA CheckCargo->ModifyRNA Yes CheckCargo->End No ModifyRNA->End

References

Preventing aggregation of FO-35 lipid nanoparticles during formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FO-35 lipid nanoparticles (LNPs). Our goal is to help you prevent and resolve issues related to nanoparticle aggregation during formulation, ensuring the stability and efficacy of your drug delivery system.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound LNP aggregation?

A1: Aggregation of this compound LNPs can be triggered by a variety of factors, both during formulation and storage. Key contributors include:

  • Suboptimal Lipid Composition: The type and ratio of lipids are critical. For instance, insufficient PEG-lipid concentration can fail to provide an adequate steric barrier to prevent aggregation.[1] The structure of other lipids, such as ionizable lipids with branched tails, can also influence membrane rigidity and reduce the likelihood of aggregation.[1]

  • Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical agitation can all induce aggregation.[1] Freeze-thaw cycles can be particularly problematic, leading to the fusion of nanoparticles.[2]

  • Formulation Buffer Conditions: The pH and ionic strength of the formulation buffer play a significant role. Aggregation can occur more rapidly at neutral pH where ionizable lipids are closer to a neutral charge.[1] High ionic strength can also promote aggregation due to charge screening effects.[1]

  • Storage Conditions: Improper storage, such as storing at -20°C without cryoprotectants, can lead to significant aggregation.[2][3]

Q2: How does the concentration of PEG-lipids affect the stability of this compound LNPs?

A2: PEG-lipids are crucial for preventing aggregation by creating a steric barrier around the nanoparticles.[1] However, the concentration must be optimized. While higher concentrations of PEG-lipids can enhance stability and reduce aggregation, they may also lead to reduced cellular uptake and endosomal escape.[1][4] Therefore, it is essential to find a balance that ensures stability without compromising the biological activity of the encapsulated therapeutic.

Q3: What is the role of cryoprotectants in preventing aggregation during freeze-thaw cycles?

A3: Cryoprotectants, such as sucrose (B13894) and trehalose (B1683222), are essential for protecting this compound LNPs from aggregation induced by freezing and thawing.[1][2] During the freezing process, the formation of ice crystals can exert mechanical stress on the LNPs, and the concentration of solutes in the unfrozen fraction can increase, leading to nanoparticle fusion and aggregation.[2] Cryoprotectants help to minimize these effects by forming a protective glassy matrix around the LNPs and by interacting with the lipid headgroups to prevent fusion.[2]

Q4: Can the choice of buffer impact the stability of this compound LNPs during storage?

A4: Yes, the choice of buffer is critical, especially for frozen storage. Some buffers, like phosphate-buffered saline (PBS), can undergo significant pH changes during freezing and thawing, which can induce LNP aggregation.[1] It is important to select a buffer system that maintains a stable pH across the desired temperature range. For routine applications, storing LNPs at a physiological pH of 7.4 in a suitable buffer under refrigeration (2-8°C) is often recommended for short to medium-term storage.[2][3][5]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues related to this compound LNP aggregation.

Observed Problem Potential Cause Recommended Action
Increased Particle Size and Polydispersity Index (PDI) Immediately After Formulation Improper mixing during formulation.Ensure rapid and homogenous mixing of the lipid and aqueous phases. For laboratory-scale production, consider using a microfluidic mixing device for better control over particle formation.[1][6]
Suboptimal lipid ratios.Re-evaluate the molar ratios of the lipid components, particularly the concentration of the PEG-lipid, to ensure sufficient steric stabilization.[1][4]
Incorrect pH of the aqueous buffer.Verify that the pH of the aqueous buffer is appropriate for the ionizable lipid used in the this compound formulation to ensure proper encapsulation and particle formation.[1][7]
Aggregation Observed After a Single Freeze-Thaw Cycle Lack of or insufficient cryoprotectant.Add a cryoprotectant such as sucrose or trehalose (e.g., 5-20% w/v) to the LNP suspension before freezing to prevent aggregation.[1][2][8]
Inappropriate freezing rate.Optimize the freezing protocol. Rapid freezing (e.g., in liquid nitrogen) followed by controlled thawing may minimize ice crystal formation and reduce aggregation.
Gradual Increase in Particle Size During Storage at 2-8°C Insufficient steric stabilization.Consider increasing the molar percentage of the PEG-lipid in the formulation to enhance the protective steric barrier.[1]
Hydrolysis or oxidation of lipids.If using unsaturated lipids, consider including an antioxidant in the formulation and storing under an inert gas like nitrogen to prevent oxidation.[8] Ensure the storage buffer pH is stable and does not promote lipid hydrolysis.
Visible Precipitates or Aggregates in the LNP Suspension Significant aggregation has occurred.Do not use the sample. Re-formulate the LNPs, paying close attention to the troubleshooting steps outlined above.
High ionic strength of the buffer.If applicable, reduce the ionic strength of the storage buffer to minimize charge screening effects that can lead to aggregation.[1]

Experimental Protocols

1. Dynamic Light Scattering (DLS) for Particle Size and Polydispersity Index (PDI) Measurement

  • Objective: To determine the mean hydrodynamic diameter and the size distribution of this compound LNPs.

  • Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension.[9][10] These fluctuations are then correlated to the particle size.

  • Procedure:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Dilute the this compound LNP suspension with an appropriate filtered buffer (e.g., the formulation buffer) to a suitable concentration for DLS measurement. The exact dilution will depend on the instrument's sensitivity and the initial concentration of the LNPs.

    • Transfer the diluted sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the viscosity and refractive index of the dispersant.

    • Perform at least three replicate measurements to ensure reproducibility.

    • Analyze the data to obtain the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.2 generally indicates a monodisperse population.

2. Zeta Potential Measurement

  • Objective: To determine the surface charge of this compound LNPs, which is a key indicator of colloidal stability.[][12]

  • Principle: Zeta potential is measured using electrophoretic light scattering (ELS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode.[13][14] The velocity of this movement is measured and used to calculate the zeta potential.

  • Procedure:

    • Prepare the sample by diluting the this compound LNP suspension in an appropriate low ionic strength buffer (e.g., 10 mM NaCl). High ionic strength buffers can compress the electrical double layer and lead to an underestimation of the true zeta potential.

    • Transfer the diluted sample to a specialized zeta potential measurement cell.

    • Place the cell in the instrument.

    • Set the measurement parameters, including the dielectric constant and viscosity of the dispersant.

    • Perform the measurement. The instrument will report the zeta potential in millivolts (mV).

    • Generally, a zeta potential with an absolute value greater than 30 mV indicates good electrostatic stability.[]

3. Cryo-Transmission Electron Microscopy (Cryo-TEM) for Morphological Analysis

  • Objective: To directly visualize the morphology, size, and lamellarity of individual this compound LNPs.[15][16][17]

  • Principle: Cryo-TEM involves flash-freezing a thin film of the LNP suspension in a cryogen (e.g., liquid ethane) to vitrify the water, preserving the nanoparticles in their near-native state.[18][19] The vitrified sample is then imaged under cryogenic conditions in a transmission electron microscope.

  • Procedure:

    • Apply a small volume (3-5 µL) of the this compound LNP suspension to a TEM grid with a perforated carbon film.

    • Blot the grid to create a thin aqueous film.

    • Plunge-freeze the grid into a cryogen to rapidly vitrify the sample.

    • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen.

    • Insert the holder into the TEM.

    • Acquire images at a low electron dose to minimize radiation damage to the sample.

    • Analyze the images to assess particle morphology, size distribution, and internal structure. Cryo-TEM can reveal details not observable by bulk measurement techniques like DLS.[15][16]

Visualizations

LNP_Aggregation_Troubleshooting_Workflow start Start: Observe LNP Aggregation (High PDI, Increased Size) check_formulation Review Formulation Protocol start->check_formulation During/Post Formulation check_storage Review Storage Conditions start->check_storage During Storage mixing Mixing Technique Adequate? check_formulation->mixing freeze_thaw Freeze-Thaw Cycles? check_storage->freeze_thaw lipids Lipid Ratios Optimized? mixing->lipids Yes optimize_mixing Action: Optimize Mixing (e.g., use microfluidics) mixing->optimize_mixing No buffer_pH Buffer pH Correct? lipids->buffer_pH Yes adjust_lipids Action: Adjust Lipid Ratios (e.g., increase PEG-lipid) lipids->adjust_lipids No adjust_pH Action: Correct Buffer pH buffer_pH->adjust_pH No reformulate Reformulate this compound LNPs buffer_pH->reformulate Yes optimize_mixing->reformulate adjust_lipids->reformulate adjust_pH->reformulate cryoprotectant Cryoprotectant Used? freeze_thaw->cryoprotectant Yes add_cryo Action: Add Cryoprotectant (Sucrose/Trehalose) freeze_thaw->add_cryo No temp_storage Storage Temperature Correct? adjust_temp Action: Store at 2-8°C or -80°C (avoid -20°C) temp_storage->adjust_temp No temp_storage->reformulate Yes cryoprotectant->temp_storage Yes cryoprotectant->add_cryo No add_cryo->reformulate adjust_temp->reformulate end End: Stable this compound LNPs reformulate->end LNP_Stability_Factors cluster_formulation Formulation Factors cluster_storage Storage & Handling Factors lipid_comp Lipid Composition (Ionizable, Helper, PEG-lipid) lnp_stability This compound LNP Stability (Low Aggregation) lipid_comp->lnp_stability mixing_method Mixing Method (e.g., Microfluidics) mixing_method->lnp_stability buffer_props Buffer Properties (pH, Ionic Strength) buffer_props->lnp_stability temperature Temperature (2-8°C vs. Frozen) temperature->lnp_stability freeze_thaw_cycles Freeze-Thaw Cycles freeze_thaw_cycles->lnp_stability cryoprotectants Cryoprotectants (Sucrose, Trehalose) cryoprotectants->lnp_stability mechanical_stress Mechanical Stress (Agitation) mechanical_stress->lnp_stability

References

Quality control parameters for preclinical FO-35 LNP batches

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control parameters for preclinical lipid nanoparticle (LNP) batches formulated with the ionizable lipid FO-35. It includes troubleshooting guides and frequently asked questions to address common issues encountered during LNP synthesis and characterization.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for a preclinical this compound LNP batch?

A1: Critical Quality Attributes (CQAs) are the physical, chemical, and biological characteristics that should be within an appropriate limit, range, or distribution to ensure the desired product quality and performance.[1][2] For a preclinical this compound LNP batch, the key CQAs include particle size, polydispersity index (PDI), zeta potential, mRNA encapsulation efficiency, and the integrity of the encapsulated mRNA.[3][4]

Q2: What are the typical acceptance criteria for these CQAs in a preclinical setting?

A2: While exact specifications can depend on the specific application and target tissue, the following table summarizes generally accepted criteria for preclinical LNP batches.

Critical Quality Attribute (CQA)Analytical Method(s)Typical Acceptance CriteriaRationale
Particle Size (Z-average) Dynamic Light Scattering (DLS)< 150 nm (typically 80-120 nm)Influences biodistribution, cellular uptake, and immunogenicity.[1][5]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.2Measures the uniformity of the particle population; a lower PDI indicates a more homogenous batch.[1][6]
mRNA Encapsulation Efficiency RiboGreen Assay, HPLC> 90%Ensures a sufficient therapeutic dose is encapsulated and protects the mRNA from degradation.[7][8]
Zeta Potential Electrophoretic Light Scattering (ELS)Near-neutral at physiological pHReflects surface charge, which affects LNP stability in circulation and interaction with cells.[9][10]
mRNA Integrity Agarose (B213101) Gel Electrophoresis (AGE), Capillary ElectrophoresisNo significant degradation compared to stock mRNAConfirms that the mRNA payload has not been sheared or degraded during the formulation process.[5]
Lipid Component Ratios HPLC with Charged Aerosol Detection (HPLC-CAD)Conforms to the intended formulation ratioThe precise ratio of lipids (including this compound) is critical for LNP structure, stability, and function.[11][12]

Q3: How does the pKa of the ionizable lipid this compound (pKa = 7.67) influence the LNP formulation and function?

A3: The pKa of an ionizable lipid is a crucial parameter. This compound has a reported pKa of 7.67.[13]

  • During Formulation: At an acidic pH (typically pH 4), the amine groups on this compound become positively charged. This allows for efficient complexation with the negatively charged phosphate (B84403) backbone of the mRNA during the self-assembly process.[14]

  • In Circulation: At physiological pH (~7.4), this compound is mostly neutral, which helps to reduce clearance by the immune system and minimize toxicity.[15]

  • Cellular Uptake & Endosomal Escape: After an LNP is taken up by a cell into an endosome, the endosome naturally acidifies. As the pH drops below the pKa of this compound, the lipid becomes protonated (positively charged). This charge is thought to disrupt the endosomal membrane, allowing the mRNA payload to escape into the cytoplasm where it can be translated into protein.[14][15]

Q4: What are the primary factors that can affect the stability and consistency of my LNP batches?

A4: LNP stability is crucial for ensuring reproducible experimental results.[16] Key factors influencing stability include:

  • Lipid Quality: The purity of this compound and other lipid components is paramount. Impurities can negatively impact LNP formation and stability.[17]

  • Process Parameters: The method of mixing (e.g., microfluidics), flow rates, and temperature must be precisely controlled to ensure batch-to-batch consistency.[10][18]

  • Storage Conditions: Formulations should be stored at recommended temperatures (often 2-8°C or frozen) and may require cryoprotectants to prevent aggregation or degradation during freeze-thaw cycles.[16]

  • Buffer Composition: The pH and ionic strength of the final formulation buffer are critical for maintaining LNP integrity.[4]

Troubleshooting Guide

Problem: My LNP particle size is too large (>150 nm) or inconsistent between batches.

  • Potential Causes:

    • Improper Mixing: Inefficient or inconsistent mixing can lead to larger, less uniform particles. Microfluidic mixing generally provides better control than manual methods.[8]

    • Incorrect Flow Rate Ratios: In microfluidic systems, the flow rate ratio (FRR) between the aqueous and lipid phases is a critical parameter that directly influences particle size.[4]

    • Lipid Quality or Concentration Issues: Degradation of lipids or errors in preparing stock solutions can alter the self-assembly process.[17]

    • Aggregation: Particles may be aggregating after formation. This can be due to improper buffer conditions or suboptimal surface chemistry (e.g., insufficient PEG-lipid).

  • Solutions:

    • Optimize Mixing Parameters: If using a microfluidic system, systematically vary the Total Flow Rate (TFR) and Flow Rate Ratio (FRR) to find the optimal conditions for your specific lipid composition. Higher TFRs often lead to smaller particles.[4]

    • Verify Lipid Stocks: Ensure all lipids are fully dissolved in ethanol (B145695) and have not expired. Use high-purity lipids from a reputable source.

    • Check Buffer pH: Confirm the pH of your aqueous buffer (for mRNA) is acidic (e.g., pH 4) to ensure proper protonation of this compound during formulation.

    • Assess Zeta Potential: A zeta potential that is too close to zero can lead to aggregation. While desirable in circulation, you may need to adjust buffer conditions post-purification to ensure stability.

Problem: My Polydispersity Index (PDI) is consistently high (>0.2).

  • Potential Causes:

    • Suboptimal Formulation Ratios: The molar ratios of the four lipid components (ionizable, helper, cholesterol, PEG-lipid) are critical for forming a uniform particle population.[4]

    • Mixing Inefficiency: As with particle size, poor mixing is a primary cause of high PDI.[10]

    • Nucleic Acid Quality: Impure or degraded mRNA can interfere with uniform particle formation.

  • Solutions:

    • Standardize the Manufacturing Process: Use a reproducible method like microfluidics and ensure all parameters (flow rates, concentrations, temperature) are kept constant between batches.[18]

    • Review Lipid Ratios: Consult literature for established lipid ratios for similar LNP systems and ensure your calculations are correct.

    • Ensure High-Quality mRNA: Use purified, endotoxin-free mRNA and verify its integrity via gel electrophoresis before formulation.[19]

Problem: My mRNA encapsulation efficiency (%EE) is low (<90%).

  • Potential Causes:

    • Incorrect pH during Formulation: The aqueous buffer containing the mRNA must be acidic (e.g., pH 4.0) to ensure the ionizable lipid (this compound) is positively charged and can effectively bind the negatively charged mRNA.[14]

    • Suboptimal N:P Ratio: The N:P ratio, which is the molar ratio of nitrogen atoms in the ionizable lipid to phosphate groups in the mRNA, is critical. A ratio that is too low may result in incomplete encapsulation. Typical N:P ratios range from 3:1 to 6:1.[4][20]

    • Poor Lipid or mRNA Quality: Degraded components will not assemble correctly.

  • Solutions:

    • Confirm Buffer pH: Use a calibrated pH meter to verify the pH of your citrate (B86180) or acetate (B1210297) buffer before mixing.

    • Optimize N:P Ratio: Perform a small-scale experiment to test a few different N:P ratios (e.g., 3, 5, 7) to find the optimal ratio for your specific mRNA and this compound lipid mix.

    • Use a RiboGreen assay to accurately quantify both the encapsulated and total mRNA concentration (see protocol below).

Problem: I'm observing low protein expression in my in vitro experiments.

  • Potential Causes:

    • Inefficient Endosomal Escape: The LNP may be successfully taken up by cells but fails to release its mRNA payload from the endosome. This can be related to the LNP composition and the specific properties of this compound.[14]

    • mRNA Degradation: The mRNA may have been degraded before or during the formulation process.

    • Low Transfection Dose: The concentration of LNPs added to the cells may be too low.

    • Cell Health or Type: The target cells may have low viability or may not be efficiently transfected by this LNP formulation. Activated or dividing cells often show higher uptake.[19]

  • Solutions:

    • Verify mRNA Integrity: Run a gel on the final LNP product (after lysing the particles) to confirm the mRNA is intact.

    • Perform a Dose-Response Study: Test a range of LNP concentrations to determine the optimal dose for your cell type.

    • Confirm LNP Characteristics: Ensure that the particle size, PDI, and %EE of the batch used for the experiment are within the accepted ranges.

    • Include Positive Controls: Use a commercially available transfection reagent (e.g., Lipofectamine) as a positive control to confirm that the cells are transfectable and the reporter system is working.[21]

Key Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement by DLS

  • Materials: Dynamic Light Scattering (DLS) instrument, disposable cuvettes, 1X Phosphate-Buffered Saline (PBS), LNP sample.

  • Procedure: a. Equilibrate the DLS instrument to the desired temperature (typically 25°C). b. Dilute the LNP sample in 1X PBS to an appropriate concentration (e.g., 20-50 µg/mL). The final concentration should provide a stable count rate as recommended by the instrument manufacturer. c. Gently mix the diluted sample by pipetting. Do not vortex, as this can cause aggregation. d. Transfer the diluted sample to a clean, dust-free cuvette. e. Place the cuvette in the DLS instrument and allow it to equilibrate for 1-2 minutes. f. Perform the measurement according to the instrument's software instructions. Typically, this involves 3-5 replicate measurements.

  • Data Interpretation: Record the Z-average diameter (nm) as the particle size and the PDI value. For preclinical batches, a Z-average size of <150 nm and a PDI of <0.2 are generally desired.[1][6]

Protocol 2: mRNA Encapsulation Efficiency (%EE) using RiboGreen Assay

  • Materials: Quant-iT RiboGreen RNA Assay Kit, fluorescence microplate reader, nuclease-free TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5), 2% Triton X-100 solution, LNP sample, mRNA standard curve.

  • Procedure: a. Prepare mRNA Standard Curve: Prepare a series of known mRNA concentrations in TE buffer to generate a standard curve (e.g., 0 to 2000 ng/mL). b. Measure Free mRNA: Dilute the LNP sample in TE buffer to a suitable concentration (e.g., 100-fold dilution). Add the RiboGreen reagent and measure the fluorescence. This value corresponds to the unencapsulated (free) mRNA. c. Measure Total mRNA: To a separate aliquot of the same diluted LNP sample, add Triton X-100 to a final concentration of 0.5-1% and incubate for 10 minutes at 37°C to lyse the LNPs. Add the RiboGreen reagent and measure the fluorescence. This value corresponds to the total mRNA in the sample. d. Calculation:

    • Use the standard curve to convert fluorescence values to mRNA concentrations.
    • %EE = [(Total mRNA - Free mRNA) / Total mRNA] * 100

  • Data Interpretation: A high %EE (>90%) is desirable, indicating successful encapsulation of the mRNA payload.[22]

Protocol 3: mRNA Integrity Assessment by Agarose Gel Electrophoresis

  • Materials: Agarose, 1X MOPS buffer, formaldehyde, formamide, loading dye, RNA ladder, LNP sample, 10% SDS.

  • Procedure: a. Prepare a 1.2% denaturing agarose gel. b. To assess the integrity of the encapsulated mRNA, lyse the LNPs by adding 10% SDS to a final concentration of 1% and heating at 65°C for 10 minutes. c. As a control, use an equivalent amount of the initial stock mRNA that was used for the formulation. d. Mix the lysed LNP sample and the control mRNA with a denaturing RNA loading dye. e. Load the samples and an RNA ladder onto the gel. f. Run the gel in 1X MOPS buffer until the dye front has migrated sufficiently. g. Visualize the RNA bands using a gel imaging system.

  • Data Interpretation: The primary RNA band from the lysed LNP sample should be sharp and migrate at the same size as the stock mRNA control. The absence of smearing or lower molecular weight bands indicates that the mRNA has maintained its integrity during encapsulation.[5]

Diagrams and Workflows

LNP_Workflow General LNP Manufacturing and QC Workflow cluster_prep Preparation cluster_process Processing cluster_qc Quality Control LipidPrep Lipid Phase (this compound, Helper, Cholesterol, PEG) in Ethanol Mixing Microfluidic Mixing LipidPrep->Mixing AqueousPrep Aqueous Phase (mRNA in Acidic Buffer, pH 4) AqueousPrep->Mixing Purification Purification (e.g., Tangential Flow Filtration) to remove Ethanol & free mRNA Mixing->Purification SizePDI Size & PDI (DLS) Purification->SizePDI Encapsulation % Encapsulation (RiboGreen) Purification->Encapsulation Integrity mRNA Integrity (Gel Electrophoresis) Purification->Integrity FinalProduct Final LNP Batch (Sterile Filtered) Purification->FinalProduct SizePDI->FinalProduct Encapsulation->FinalProduct Integrity->FinalProduct

Caption: A typical workflow for manufacturing and controlling preclinical LNP batches.

Troubleshooting_Flowchart Troubleshooting Flowchart for Common LNP Formulation Issues Start Problem with LNP Batch CheckSizePDI Size > 150nm or PDI > 0.2? Start->CheckSizePDI CheckEE Encapsulation Efficiency < 90%? CheckSizePDI->CheckEE No SizeSolutions Potential Causes: - Suboptimal mixing (TFR/FRR) - Poor lipid quality - Incorrect buffer pH Actions: - Optimize microfluidic parameters - Verify lipid stock integrity - Confirm buffer pH is ~4.0 CheckSizePDI->SizeSolutions Yes CheckPotency Low In Vitro Protein Expression? CheckEE->CheckPotency No EESolutions Potential Causes: - Formulation buffer pH > 4.0 - Suboptimal N:P Ratio - Degraded mRNA or lipids Actions: - Ensure aqueous buffer is acidic - Titrate N:P ratio (e.g., 3 to 7) - Check raw material quality CheckEE->EESolutions Yes PotencySolutions Potential Causes: - mRNA degradation - Poor endosomal escape - Low transfection dose Actions: - Verify mRNA integrity post-lysis - Confirm LNP CQAs are met - Perform dose-response study CheckPotency->PotencySolutions Yes End Batch Meets Specs CheckPotency->End No

Caption: A decision tree to diagnose and solve common LNP formulation problems.

LNP_Uptake_Pathway LNP Cellular Uptake and mRNA Release Pathway LNP This compound LNP (Surface is near-neutral at pH 7.4) Cell Target Cell Membrane LNP->Cell 1. Binding Endocytosis Endocytosis Cell->Endocytosis 2. Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Acidification Endosome Acidification (pH drops to ~5.0-5.5) Endosome->Acidification Escape Endosomal Escape (this compound becomes protonated, disrupts membrane) Acidification->Escape 3. Release pKa of this compound is critical Translation mRNA released into Cytoplasm Escape->Translation Protein Translation by Ribosomes -> Therapeutic Protein Translation->Protein 4. Action

Caption: The mechanism of LNP-mediated mRNA delivery into a target cell.

References

Technical Support Center: Scaling Up LNP Production for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up Lipid Nanoparticle (LNP) production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the production of LNPs intended for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical challenges when scaling up LNP production from benchtop to preclinical batch sizes?

A1: Scaling up LNP production presents several key challenges that can impact the final product's quality and efficacy.[1][2][3] The primary hurdles include:

  • Maintaining Physicochemical Properties: Ensuring consistent particle size, polydispersity index (PDI), and encapsulation efficiency as the batch size increases is crucial.[4] Variations in these parameters can affect the biodistribution, safety, and potency of the LNP formulation.

  • Batch-to-Batch Consistency: Achieving reproducibility between different production runs is essential for reliable preclinical data.[1] Inconsistent batches can introduce variability in in vivo study results.

  • Process Scalability: Methods that work well at the lab scale, such as vortexing or using small microfluidic chips, may not be directly transferable to larger volumes.[5][6] A change in manufacturing technique is often necessary, which requires careful process development and validation.[7]

  • Sterility and Purity: For in vivo applications, ensuring the sterility of the final LNP product and the removal of organic solvents and other impurities is non-negotiable.[1][8]

  • Raw Material Sourcing: Securing a stable supply of high-quality, pharmaceutical-grade lipids and other components can be a challenge for larger-scale production.[1]

Q2: What are the recommended manufacturing methods for producing LNPs at a scale suitable for in vivo studies?

A2: For preclinical and clinical-scale LNP production, scalable mixing technologies are preferred over manual or small-scale methods.[5][6] Commonly employed techniques include:

  • Microfluidics: While often used for screening and small-scale production, parallelized microfluidic systems can be used to increase production rates for preclinical batches.[5][9] They offer excellent control over particle size and PDI.[5]

  • T-Junction or Impingement Jet Mixing: These methods involve the rapid mixing of a lipid-in-ethanol stream with an aqueous nucleic acid stream in a controlled manner.[5][10] They are highly scalable and are often used in GMP manufacturing.[5]

  • High-Pressure Homogenization (HPH): HPH is a robust and scalable method that can produce large volumes of LNPs.[11] It is a well-established technique in the pharmaceutical industry.[11]

Q3: How do I choose the right ionizable lipid for my in vivo experiment?

A3: The choice of ionizable lipid is critical as it significantly influences the LNP's potency, biodistribution, and safety profile.[12] While specific performance can be application-dependent, some widely used and clinically validated ionizable lipids include:

  • DLin-MC3-DMA (MC3): One of the first ionizable lipids to be clinically approved and is known for potent siRNA delivery to the liver.[13]

  • SM-102 and ALC-0315: These are key components of the Moderna and Pfizer/BioNTech COVID-19 mRNA vaccines, respectively, and are well-characterized for mRNA delivery.[13][14][15]

  • C12-200: Another commonly used ionizable lipid in preclinical research.[14][15]

The optimal choice often requires empirical testing, and it's important to consider the target tissue and the type of nucleic acid payload.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Increased Particle Size and/or PDI Upon Scale-Up 1. Inefficient mixing at the larger scale. 2. Slower flow rates relative to the mixing chamber volume. 3. Suboptimal lipid-to-nucleic acid ratio. 4. Lipid aggregation post-formation.1. Transition to a scalable mixing technology like a T-junction mixer or a high-quality microfluidic system designed for scale-up.[5][16] 2. Optimize the total flow rate and flow rate ratio (aqueous to organic phase) for the new system.[15] 3. Re-evaluate the formulation ratios; they may need slight adjustments for the scaled process. 4. Ensure rapid dilution into a collection buffer after mixing to prevent aggregation.
Low Encapsulation Efficiency 1. Non-optimal pH of the aqueous buffer. 2. Inappropriate nitrogen-to-phosphate (N/P) ratio. 3. Degradation of the nucleic acid payload. 4. Incorrect lipid composition.1. Ensure the aqueous buffer pH is sufficiently low (typically pH 4-6) to protonate the ionizable lipid, facilitating interaction with the negatively charged nucleic acid.[10] 2. Optimize the N/P ratio; a typical starting point is between 3 and 6.[10] 3. Verify the integrity of your RNA or DNA before encapsulation. 4. Confirm the molar ratios of your lipid components (ionizable lipid, helper lipid, cholesterol, PEG-lipid).[17]
Batch-to-Batch Inconsistency 1. Manual mixing processes. 2. Variability in raw material quality. 3. Inconsistent operating parameters (e.g., temperature, flow rates). 4. Inadequate cleaning of the manufacturing equipment.1. Automate the mixing process using precision pumps and a static mixer or microfluidic device.[6] 2. Qualify your raw material suppliers and test incoming materials for purity and identity. 3. Implement strict process controls and document all parameters for each run. 4. Establish and validate a cleaning protocol for all equipment to prevent cross-contamination.[17]
Presence of Residual Solvent (e.g., Ethanol) in Final Product 1. Inefficient downstream purification. 2. Insufficient buffer exchange during dialysis or TFF.1. Implement Tangential Flow Filtration (TFF) for purification and concentration, as it is more efficient and scalable than dialysis for larger volumes.[4][18] 2. Perform a sufficient number of diavolumes (typically 5-10) during TFF to reduce the solvent concentration to acceptable levels (e.g., <5%).
Poor in vivo Efficacy Despite Good Physicochemical Properties 1. Suboptimal LNP formulation for the target tissue. 2. The in vitro screening model does not correlate well with the in vivo environment.[14][15] 3. Degradation of the LNP or payload after administration.1. Screen different ionizable lipids and PEG-lipid densities, as these can significantly impact biodistribution.[12] 2. Be aware of the potential for poor in vitro-in vivo correlation (IVIVC); in vivo testing is the definitive measure of performance.[14][15] 3. Evaluate the stability of your LNPs in serum. The inclusion of cholesterol and the choice of helper lipid can influence stability.[19]

Data and Protocols

Table 1: Typical Physicochemical Properties of LNPs for In Vivo Studies
ParameterTarget RangeAnalytical Method(s)
Particle Size (Z-average) 70 - 150 nmDynamic Light Scattering (DLS)[18][20]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[18][20]
Encapsulation Efficiency > 90%RiboGreen Assay (for RNA), PicoGreen Assay (for DNA)
Zeta Potential Near-neutral (-10 mV to +10 mV) at physiological pHElectrophoretic Light Scattering (ELS)[16]
Residual Ethanol (B145695) < 5%Gas Chromatography (GC), HPLC
Lipid Component Ratios As per formulationHigh-Performance Liquid Chromatography (HPLC)[18]
Experimental Protocol: Scaled Production of LNPs using a T-Junction Mixer

This protocol describes a general method for producing a 10 mL batch of LNPs suitable for preclinical in vivo experiments.

1. Preparation of Solutions:

  • Lipid Phase (Organic):

    • Prepare a stock solution of your lipid mixture (e.g., ionizable lipid, DSPC, cholesterol, and PEG-lipid at a molar ratio of 50:10:38.5:1.5) in absolute ethanol.

    • The final lipid concentration in the ethanol phase should be between 10-25 mg/mL.

  • Aqueous Phase:

    • Dissolve your nucleic acid payload (e.g., mRNA, siRNA) in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0).

    • The concentration will depend on the desired final payload concentration.

2. LNP Formation (Mixing):

  • Set up a T-junction mixing apparatus with two syringe pumps.

  • Load the lipid phase into a syringe on one pump and the aqueous phase into a syringe on the other pump.

  • Set the flow rate ratio of the pumps to 3:1 (Aqueous:Organic).

  • Set the total flow rate to a high value to ensure rapid, turbulent mixing (e.g., 20 mL/min).

  • Prime the system to remove any air bubbles.

  • Start the pumps simultaneously and collect the resulting LNP dispersion in a sterile container with a stir bar for immediate dilution.

3. Downstream Processing (Purification and Concentration):

  • Immediately after formation, dilute the LNP dispersion with a suitable buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

  • Use Tangential Flow Filtration (TFF) with a suitable molecular weight cut-off (e.g., 100 kDa) membrane cartridge.

  • Concentrate the LNPs to the desired volume.

  • Perform diafiltration against your final formulation buffer (e.g., PBS) for at least 5-10 volume exchanges to remove ethanol and unencapsulated nucleic acid.

  • Recover the purified and concentrated LNP solution.

4. Sterile Filtration and Characterization:

  • Filter the final LNP product through a 0.22 µm sterile filter.

  • Perform quality control checks as outlined in Table 1.

Visualizations

LNP_Production_Workflow cluster_prep 1. Solution Preparation cluster_mixing 2. LNP Formation cluster_purification 3. Downstream Processing cluster_qc 4. Quality Control Lipid_Phase Lipid Mixture in Ethanol T_Junction T-Junction Mixing Lipid_Phase->T_Junction Organic Phase Aqueous_Phase Nucleic Acid in Aqueous Buffer Aqueous_Phase->T_Junction Aqueous Phase TFF Tangential Flow Filtration (TFF) T_Junction->TFF Crude LNPs Sterile_Filtration 0.22 µm Sterile Filtration TFF->Sterile_Filtration Purified LNPs QC Characterization (Size, PDI, EE%) Sterile_Filtration->QC Final Product In_Vivo_Experiments In_Vivo_Experiments QC->In_Vivo_Experiments Release for In Vivo Studies

Caption: Scaled LNP production workflow.

Troubleshooting_Logic Start Problem: High PDI & Particle Size Check_Mixing Is mixing efficient? (e.g., T-junction, high flow rate) Start->Check_Mixing Check_Formulation Is formulation optimized? (Ratios, Concentrations) Check_Mixing->Check_Formulation Yes Solution_Mixing Solution: Implement scalable mixer (T-junction, Microfluidics) Check_Mixing->Solution_Mixing No Check_Dilution Is post-mixing dilution rapid? Check_Formulation->Check_Dilution Yes Solution_Formulation Solution: Re-optimize lipid ratios and concentrations Check_Formulation->Solution_Formulation No Solution_Dilution Solution: Collect into stirred buffer to prevent aggregation Check_Dilution->Solution_Dilution No End Problem Resolved Check_Dilution->End Yes Solution_Mixing->End Solution_Formulation->End Solution_Dilution->End

Caption: Troubleshooting high PDI and particle size.

References

Strategies to enhance transfection efficiency of FO-35 in specific cell types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the FO-35 Transfection Reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance your transfection efficiency and address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended cell confluency for transfection with this compound?

A1: For optimal results, it is recommended that cells be between 70-90% confluent at the time of transfection. High cell confluency can lead to reduced transfection efficiency due to contact inhibition, which can lower the metabolic activity of the cells. Conversely, low confluency can also lead to poor results as the cells may not be actively dividing.

Q2: Can I use serum in the medium during transfection with this compound?

A2: Yes, one of the key features of this compound is its high efficiency in the presence of serum. However, for particularly sensitive cell lines or applications, a serum-free medium during the initial incubation with the transfection complex may slightly improve efficiency. It is recommended to replace it with a complete growth medium after 4-6 hours.

Q3: How long should the this compound/DNA complex be incubated before adding to the cells?

A3: The optimal incubation time for the this compound/DNA complex is between 15-25 minutes at room temperature. Over-incubation can lead to the formation of large aggregates, which may be less effective at entering the cells and can cause cytotoxicity.

Troubleshooting Guide

Below are common issues that researchers may encounter when using the this compound Transfection Reagent, along with potential causes and solutions.

Issue Potential Cause Recommended Solution
Low Transfection Efficiency Suboptimal this compound to DNA ratio.Optimize the ratio of this compound to DNA. We recommend testing a range of ratios, such as 1:1, 2:1, and 3:1 (µL of this compound : µg of DNA).
Poor quality or quantity of DNA.Use high-purity, endotoxin-free plasmid DNA (A260/A280 ratio of 1.8-2.0). Verify DNA concentration and integrity before use.
Cell confluency is too high or too low.Ensure cells are in a logarithmic growth phase and are 70-90% confluent at the time of transfection.
Presence of inhibitors in the medium.If using a complex medium, consider switching to a simpler medium like DMEM for the transfection step.
High Cell Toxicity Excessive amount of this compound/DNA complex.Reduce the amount of both this compound and DNA used. Perform a dose-response curve to find the optimal concentration for your cell type.
Long exposure to the transfection complex.Limit the incubation time of the cells with the transfection complex to 4-6 hours before replacing the medium with fresh, complete growth medium.
Contamination of reagents or cells.Ensure all reagents are sterile and that cell cultures are free from mycoplasma contamination.
Inconsistent Results Variation in cell passage number.Use cells with a consistent and low passage number, as transfection efficiency can decrease with higher passages.
Inconsistent pipetting or mixing.Ensure thorough but gentle mixing of the this compound and DNA. Use calibrated pipettes for accurate measurements.

Experimental Protocols

Protocol: Optimizing this compound to DNA Ratio

This protocol is designed to determine the optimal ratio of this compound reagent to plasmid DNA for a specific cell line.

  • Cell Seeding: The day before transfection, seed your cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • Prepare DNA: Dilute your plasmid DNA in a serum-free medium (e.g., Opti-MEM®). For a 24-well plate, use 0.5 µg of DNA per well.

  • Prepare this compound/DNA Complexes:

    • In separate tubes, prepare different ratios of this compound to DNA. For example, for 0.5 µg of DNA, test 0.5 µL, 1.0 µL, and 1.5 µL of this compound (corresponding to 1:1, 2:1, and 3:1 ratios).

    • Dilute the required amount of this compound in a serum-free medium.

    • Add the diluted DNA to the diluted this compound, mix gently by pipetting, and incubate for 20 minutes at room temperature.

  • Transfection:

    • Remove the old medium from the cells.

    • Add the this compound/DNA complexes to the respective wells.

    • Add complete growth medium to each well.

  • Incubation and Analysis:

    • Incubate the cells for 24-48 hours.

    • Analyze the transfection efficiency using a suitable method (e.g., fluorescence microscopy for GFP-tagged plasmids, or a luciferase assay).

Data Presentation: Optimization of this compound in HEK293 Cells
This compound:DNA Ratio (µL:µg)Transfection Efficiency (%)Cell Viability (%)
1:145 ± 3.595 ± 2.1
2:185 ± 5.292 ± 3.4
3:178 ± 4.881 ± 4.5

Data are represented as mean ± standard deviation from three independent experiments.

Visual Guides

TransfectionWorkflow cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection cluster_analysis Analysis A Seed Cells (24h prior) B Prepare Diluted DNA C Prepare Diluted this compound D Mix DNA and this compound B->D C->D E Incubate (20 min) D->E F Add Complex to Cells E->F G Incubate (4-6h) F->G H Change Medium G->H I Incubate (24-48h) H->I J Analyze Gene Expression I->J

Caption: General workflow for cell transfection using this compound reagent.

TroubleshootingLogic Start Low Transfection Efficiency? Ratio Optimize this compound:DNA Ratio Start->Ratio Yes Toxicity High Cell Toxicity? Start->Toxicity No DNA Check DNA Quality & Quantity Ratio->DNA Confluency Verify Cell Confluency (70-90%) DNA->Confluency Confluency->Toxicity ReduceComplex Reduce Amount of Complex Toxicity->ReduceComplex Yes ContactSupport Contact Technical Support Toxicity->ContactSupport No, issue persists Incubation Shorten Complex Incubation Time ReduceComplex->Incubation Success Successful Transfection Incubation->Success

Caption: Troubleshooting flowchart for common transfection issues.

Validation & Comparative

A Head-to-Head Comparison of FO-35 and SM-102 for Pulmonary mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The delivery of messenger RNA (mRNA) to the lungs holds immense promise for the treatment of a wide range of pulmonary diseases. Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, with the ionizable lipid component being a critical determinant of their efficacy and tissue tropism. This guide provides a detailed comparison of two ionizable lipids: the well-established SM-102, famously used in the Moderna COVID-19 vaccine, and a novel, lung-targeting ionizable lipid, FO-35 (also referred to as Lipid 35 in scientific literature).

This comparison is based on available preclinical data, focusing on their performance in pulmonary mRNA delivery. We present a summary of their physicochemical properties, in vivo protein expression, and biodistribution, supported by detailed experimental protocols.

At a Glance: this compound vs. SM-102

FeatureThis compound (Lipid 35)SM-102
Primary Application Investigational, with high potential for lung-targeted mRNA therapiesClinically approved for intramuscular mRNA vaccine delivery; investigated for various other applications
Pulmonary Targeting Demonstrates high lung specificity with significantly lower expression in the liver and spleen[1]Primarily targets the liver, with some distribution to the lungs and spleen[2][3][4]
In Vivo Efficacy High mRNA expression in the lungs, leading to potent therapeutic effects in preclinical models of lung metastasis[1]Efficient mRNA expression, primarily in hepatocytes, with lower expression in the lungs compared to liver-targeting capabilities[2][5]
Cellular Tropism in Lungs Transfects various lung cells, including endothelial, epithelial, myeloid, and dendritic cells[1][6]Primarily transduces endothelial cells in the lungs[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies, providing a comparative view of the performance of LNPs formulated with this compound and SM-102.

Table 1: Physicochemical Properties of LNPs
ParameterThis compound LNPs[1]SM-102 LNPs[2]
Hydrodynamic Diameter (nm) ~80-100~80-100
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) Near-neutral at physiological pHNear-neutral at physiological pH
mRNA Encapsulation Efficiency (%) > 90%> 90%
pKa ~7.6[6]~6.7[7]
Table 2: In Vivo Luciferase Expression (Relative Light Units - RLU)

Direct comparative data for luciferase expression in the lungs from a single head-to-head study is not available. The following data is compiled from different studies and should be interpreted with caution due to variations in experimental conditions.

OrganThis compound LNPs (mLuc mRNA)[1]SM-102 LNPs (mLuc mRNA)[2]
Lungs High expression (specific values not provided in abstract, but visually significant in figures)Lower expression relative to the liver
Liver Low expressionHigh expression
Spleen Low expressionModerate expression
Table 3: In Vivo Biodistribution and Cellular Tropism
ParameterThis compound LNPs[1]SM-102 LNPs[2]
Primary Organ of Accumulation LungsLiver
Lung Cellular Tropism Endothelial cells (>60%), Epithelial cells (~40%), Myeloid cells, Dendritic cellsPrimarily endothelial cells
Off-Target Accumulation Minimal in liver and spleenSignificant in liver and spleen

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the formulation and in vivo administration of this compound and SM-102 LNPs.

LNP Formulation

This compound LNP Formulation

This protocol is based on the methodology described in Naidu, G.S., et al., ACS Nano (2025).[1][8]

  • Lipid Stock Solution Preparation:

    • Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in absolute ethanol (B145695) to prepare individual stock solutions.

    • Combine the individual lipid stock solutions in ethanol to achieve a molar ratio of 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG 2000).

  • mRNA Aqueous Solution Preparation:

    • Dilute the mRNA (e.g., luciferase mRNA) in a low pH buffer, such as 10 mM citrate (B86180) buffer (pH 4.0).

  • LNP Formation (Microfluidic Mixing):

    • Load the lipid-ethanol solution and the mRNA-aqueous solution into separate syringes of a microfluidic mixing device.

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • The rapid mixing of the two solutions will induce the self-assembly of the LNPs, encapsulating the mRNA.

  • Downstream Processing:

    • Dialyze the resulting LNP solution against phosphate-buffered saline (PBS, pH 7.4) to remove ethanol and non-encapsulated components.

    • Sterile-filter the final LNP suspension through a 0.22 µm filter.

SM-102 LNP Formulation

This is a generalized protocol based on several published methods.[2][9][10]

  • Lipid Stock Solution Preparation:

    • Prepare individual stock solutions of SM-102, 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), cholesterol, and 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000) in absolute ethanol.

    • Combine the lipid solutions to achieve a molar ratio of 50:10:38.5:1.5 (SM-102:DSPC:Cholesterol:DMG-PEG 2000).

  • mRNA Aqueous Solution Preparation:

    • Dissolve the mRNA in a low pH buffer, such as 50 mM sodium acetate (B1210297) buffer (pH 5.0).

  • LNP Formation (Microfluidic Mixing):

    • Utilize a microfluidic mixing system to combine the lipid-ethanol solution and the mRNA-aqueous solution at a 1:3 volume ratio (ethanol:aqueous).

    • The controlled mixing facilitates the formation of uniform LNPs with high mRNA encapsulation efficiency.

  • Downstream Processing:

    • The LNP solution is typically dialyzed against PBS (pH 7.4) to remove ethanol and unencapsulated mRNA.

    • The final formulation is then sterile-filtered.

In Vivo Administration and Assessment

The following is a representative protocol for evaluating LNP performance in mice.

  • Animal Model:

    • C57BL/6 or BALB/c mice are commonly used.

  • Administration:

    • For systemic delivery and assessment of lung targeting, LNPs are typically administered intravenously (IV) via the tail vein or retro-orbital sinus.

    • For direct pulmonary delivery, intratracheal or intranasal administration can be employed.

  • Dosage:

    • The mRNA dose can range from 0.1 to 1.0 mg/kg, depending on the therapeutic agent and the desired level of protein expression.

  • Assessment of Protein Expression:

    • When using a reporter gene like firefly luciferase (mLuc), protein expression can be quantified using an in vivo imaging system (IVIS).

    • Mice are injected with a luciferin (B1168401) substrate, and the resulting bioluminescence is measured in the whole body and in excised organs at various time points (e.g., 6, 24, 48 hours post-injection).

  • Biodistribution and Cellular Tropism:

    • To determine the cellular targets of the LNPs in the lungs, tissues can be harvested and processed for flow cytometry or immunohistochemistry.

    • Fluorescently labeled mRNA or lipids can be used to track the LNPs within different cell populations (e.g., endothelial cells, epithelial cells, immune cells).

Visualizing the Process: Diagrams

To better understand the experimental workflows and biological mechanisms, the following diagrams are provided.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Low pH Buffer) Lipids Ionizable Lipid (this compound or SM-102) + DSPC + Cholesterol + PEG-Lipid Mixer Microfluidic Mixing Lipids->Mixer mRNA mRNA mRNA->Mixer Dialysis Dialysis (vs. PBS, pH 7.4) Mixer->Dialysis Self-Assembly Filter Sterile Filtration Dialysis->Filter Final_LNP Final LNP Formulation Filter->Final_LNP

Caption: LNP Formulation Workflow.

Endosomal_Escape_Pathway cluster_cellular Cellular Interior cluster_escape Endosomal Escape LNP LNP Endocytosis Endocytosis Early_Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Early_Endosome Internalization Late_Endosome Late Endosome (pH ~5.0-6.0) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Protonation Ionizable Lipid Protonation (pKa dependent) Late_Endosome->Protonation Acidification Cytosol Cytosol Translation mRNA Translation (Protein Production) Membrane_Fusion Membrane Destabilization & Fusion Protonation->Membrane_Fusion mRNA_Release mRNA Release Membrane_Fusion->mRNA_Release mRNA_Release->Cytosol

Caption: Cellular Uptake and Endosomal Escape.

Conclusion

The choice between this compound and SM-102 for pulmonary mRNA delivery will depend on the specific therapeutic application. SM-102 is a clinically validated ionizable lipid that is highly effective for systemic and intramuscular delivery, with a well-established safety profile. However, its tropism is primarily directed towards the liver.

In contrast, this compound represents a promising next-generation ionizable lipid specifically engineered for enhanced lung delivery.[1][11][12] Preclinical data suggests that LNPs formulated with this compound exhibit superior lung targeting and potent protein expression in various pulmonary cell types, with reduced off-target effects in the liver and spleen.[1] This makes this compound a compelling candidate for the development of novel mRNA-based therapies for lung diseases.

Further research, including head-to-head comparative studies and extensive safety and efficacy evaluations, will be necessary to fully elucidate the therapeutic potential of this compound and its advantages over existing lipid nanoparticle technologies for pulmonary applications. The detailed protocols and comparative data presented in this guide are intended to provide a valuable resource for researchers and drug developers working in this exciting field.

References

A Comparative Guide to In Vivo Efficacy: FO-35 vs. cKK-E12 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Key Performance Characteristics

FeatureFO-35 LNPscKK-E12 LNPs
Primary Application mRNA delivery to the lungssiRNA and mRNA delivery to the liver
Key Advantage High efficiency in pulmonary delivery via local administration (nebulization, intranasal)High potency for gene silencing in hepatocytes (ED50 < 0.01 mg/kg for siRNA)
Design Strategy Artificial intelligence-guided design for optimal pulmonary deliveryBioinspired design mimicking lipoprotein characteristics
Primary Route of Administration Inhalation (nebulization), IntranasalIntravenous
Target Cells Lung epithelial and other pulmonary cellsLiver parenchymal cells (hepatocytes)

In Vivo Efficacy: A Head-to-Head Comparison

Direct comparative studies between this compound and cKK-E12 LNPs are not yet available in the public domain. The following tables summarize their in vivo efficacy based on data from separate studies, highlighting their performance in their respective primary applications.

Table 1: In Vivo Efficacy of this compound LNPs for mRNA Delivery

Data is based on the findings reported by Witten, J., et al. in Nature Biotechnology (2024).

Animal ModelRoute of AdministrationDelivered CargoTarget OrganObserved Efficacy
MouseIntramuscularmRNAMuscleEfficient local mRNA delivery
MouseIntranasalmRNANasal MucosaEfficient local mRNA delivery
MouseNebulizationmRNALungMatched the state-of-the-art for nebulized mRNA delivery
FerretNebulizationmRNALungEfficiently delivered mRNA to ferret lungs
Table 2: In Vivo Efficacy of cKK-E12 LNPs for Nucleic Acid Delivery
Animal ModelRoute of AdministrationDelivered CargoTarget OrganObserved Efficacy
MouseIntravenoussiRNA (Factor VII)LiverED50 < 0.01 mg/kg
MouseIntravenousmRNA (Luciferase)LiverPredominant protein expression in the liver
MouseIntravenousmRNA (Erythropoietin)LiverSignificant serum EPO concentration
Non-human primateIntravenoussiRNALiver>95% gene silencing at 0.3 mg/kg

Mechanism of Action and Biodistribution

The distinct in vivo performance of this compound and cKK-E12 LNPs stems from their unique designs and resulting biological interactions.

This compound LNPs , having been specifically designed for pulmonary delivery, are optimized for local administration routes such as nebulization and intranasal delivery. This targeted design suggests a mechanism of action tailored for overcoming the challenges of the lung environment, such as mucus barriers and clearance mechanisms, to efficiently transfect lung cells.

cKK-E12 LNPs , on the other hand, are designed for systemic administration and exhibit a strong tropism for the liver. Their mechanism involves the adsorption of Apolipoprotein E (ApoE), which facilitates uptake by liver cells. However, this uptake is independent of the low-density lipoprotein receptor (LDLR). This leads to highly efficient and specific delivery to hepatocytes. Following intravenous injection, cKK-E12 LNPs predominantly accumulate and mediate protein expression in the liver, with minimal expression observed in other organs like the spleen and lungs.

Experimental Methodologies

A summary of the experimental protocols used to evaluate the in vivo efficacy of this compound and cKK-E12 LNPs is provided below.

LNP Formulation

Both this compound and cKK-E12 LNPs are typically formulated using a microfluidic mixing method. This technique allows for the rapid and reproducible self-assembly of the lipid components with the nucleic acid cargo in an aqueous buffer.

Typical LNP Components:

The precise molar ratios of these components are optimized for each specific LNP formulation and cargo.

In Vivo Studies
  • Animal Models: Studies for both LNPs have utilized mice. For pulmonary delivery of this compound, ferrets have also been used as a larger animal model.

  • Administration:

    • This compound: Intramuscular injection, intranasal instillation, or nebulization for pulmonary delivery.

    • cKK-E12: Primarily intravenous injection for systemic delivery.

  • Efficacy Assessment:

    • mRNA Delivery: Quantification of reporter protein (e.g., Luciferase) expression in target tissues via in vivo imaging systems (IVIS) or ELISA for secreted proteins (e.g., Erythropoietin).

    • siRNA Delivery: Measurement of target gene knockdown at the mRNA or protein level (e.g., Factor VII).

Visualizing the Pathways and Workflows

To further elucidate the processes described, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_formulation LNP Formulation cluster_invivo In Vivo Evaluation Lipid Stock Lipid Stock Microfluidic Mixing Microfluidic Mixing Lipid Stock->Microfluidic Mixing Nucleic Acid Nucleic Acid Nucleic Acid->Microfluidic Mixing LNP LNP Microfluidic Mixing->LNP Administration Administration LNP->Administration Animal Model Animal Model Animal Model->Administration Biodistribution Biodistribution Administration->Biodistribution Efficacy Efficacy Administration->Efficacy

Experimental Workflow for LNP Evaluation

signaling_pathway cluster_cKK_E12 cKK-E12 LNP Systemic Delivery cluster_FO_35 This compound LNP Pulmonary Delivery IV Injection IV Injection Bloodstream Bloodstream IV Injection->Bloodstream ApoE Adsorption ApoE Adsorption Bloodstream->ApoE Adsorption Liver Sinusoid Liver Sinusoid ApoE Adsorption->Liver Sinusoid Hepatocyte Uptake Hepatocyte Uptake Liver Sinusoid->Hepatocyte Uptake Endosomal Escape Endosomal Escape Hepatocyte Uptake->Endosomal Escape Nucleic Acid Release Nucleic Acid Release Endosomal Escape->Nucleic Acid Release Nebulization Nebulization Airways Airways Nebulization->Airways Mucus Penetration Mucus Penetration Airways->Mucus Penetration Lung Epithelial Cell Uptake Lung Epithelial Cell Uptake Mucus Penetration->Lung Epithelial Cell Uptake Endosomal Escape_2 Endosomal Escape Lung Epithelial Cell Uptake->Endosomal Escape_2 mRNA Release mRNA Release Endosomal Escape_2->mRNA Release

Comparative Delivery Pathways

Conclusion

Both this compound and cKK-E12 LNPs represent significant advancements in the field of nucleic acid delivery. The choice between these two powerful platforms should be guided by the specific therapeutic application and the target organ of interest.

  • cKK-E12 LNPs remain a gold standard for liver-targeted gene silencing and mRNA delivery via systemic administration. Their high potency and specificity for hepatocytes make them ideal for treating a wide range of liver-associated genetic and metabolic disorders.

As the field progresses, direct comparative studies will be invaluable in further delineating the relative strengths and weaknesses of these and other emerging LNP technologies. Researchers are encouraged to consult the primary literature for detailed experimental conditions and to guide the design of their future in vivo studies.

Choosing Your Validation Method: A Comparative Guide to Western Blot and ELISA for Verifying Inducible Protein Expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, validating the expression of a target protein following induction is a critical step. When using an inducible system, such as one mediated by a hypothetical compound like FO-35, it is essential to confirm and quantify the presence of the desired protein. Western Blot and Enzyme-Linked Immunosorbent Assay (ELISA) are two of the most common and powerful techniques employed for this purpose. Each method offers distinct advantages and is suited for different experimental goals. This guide provides a detailed comparison of their performance, supported by standardized protocols and data presentation, to help you select the most appropriate method for your research needs.

Quantitative Performance Comparison

The decision between Western Blot and ELISA often depends on the specific requirements of your experiment, such as the need for quantitative accuracy, sample throughput, or information about the protein's physical characteristics.

FeatureWestern BlotELISA (Sandwich)
Principle Immuno-detection of proteins separated by molecular weight.Immuno-detection of an antigen captured between two antibodies.
Quantitation Semi-QuantitativeFully Quantitative
Throughput Low to Medium (10-20 samples/gel)High (96-384 samples/plate)
Sensitivity Nanogram (ng) to Picogram (pg) rangePicogram (pg) to Femtogram (fg) range
Specificity High (confirms molecular weight and antibody binding)Very High (requires two specific antibodies for detection)
Time to Result 1-2 days4-6 hours
Cost per Sample ModerateLow to Moderate
Information Provided Protein size, relative abundance, major isoforms.Precise protein concentration.
Best Suited For Confirming protein identity, size, and integrity; analyzing specific post-translational modifications.Screening large numbers of samples; accurately quantifying protein levels in various sample types.

Detailed Experimental Protocols

Below are standardized protocols for performing Western Blot and a sandwich ELISA to validate protein expression following induction.

Protocol 1: Western Blot for this compound Induced Protein

This protocol outlines the key steps for detecting and semi-quantifying a target protein in cell lysates.

  • Sample Preparation:

    • Culture cells and induce protein expression with this compound according to your established protocol. Include a non-induced control group.

    • Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) alongside a molecular weight marker.

    • Run the gel at 120-150V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T).

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

    • Wash the membrane 3 times for 5 minutes each with TBS-T.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again 3 times for 5 minutes each with TBS-T.

  • Detection & Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Image the resulting signal using a chemiluminescence imager.

    • Perform densitometry analysis on the bands using software like ImageJ, normalizing to a loading control (e.g., GAPDH, β-actin) to determine relative protein abundance.

Protocol 2: Sandwich ELISA for this compound Induced Protein

This protocol provides a framework for quantifying the absolute concentration of the induced protein.

  • Plate Coating:

    • Coat the wells of a 96-well high-binding microplate with a capture antibody specific for the target protein (diluted in coating buffer) and incubate overnight at 4°C.

  • Blocking:

    • Wash the plate 3 times with Wash Buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Sample Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Prepare a standard curve by making serial dilutions of a known concentration of the purified target protein.

    • Add standards and samples (e.g., cell lysates, culture supernatant) to the appropriate wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation:

    • Wash the plate 3 times with Wash Buffer.

    • Add a biotinylated detection antibody, which recognizes a different epitope on the target protein, to each well. Incubate for 1-2 hours at room temperature.

  • Signal Generation & Measurement:

    • Wash the plate 3 times with Wash Buffer.

    • Add Streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature.

    • Wash the plate 5 times with Wash Buffer.

    • Add a substrate solution (e.g., TMB) to each well and incubate in the dark until a color change is observed.

    • Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Use the standard curve to calculate the exact concentration of the target protein in your samples.

Visualizing the Workflows

To further clarify the processes, the following diagrams illustrate the experimental workflows and the logical decision-making process when choosing between Western Blot and ELISA.

WesternBlotWorkflow cluster_prep Sample Preparation cluster_blot Blotting Procedure cluster_analysis Analysis p1 Induce Expression (e.g., with this compound) p2 Cell Lysis p1->p2 p3 Quantify Total Protein (BCA) p2->p3 b1 SDS-PAGE (Size Separation) p3->b1 b2 Membrane Transfer b1->b2 b3 Blocking b2->b3 b4 Primary Antibody Incubation b3->b4 b5 Secondary Antibody Incubation b4->b5 b6 ECL Substrate Addition b5->b6 a1 Chemiluminescence Imaging b6->a1 a2 Densitometry & Normalization a1->a2 a3 Result: Relative Abundance & Protein Size a2->a3

Caption: Workflow for validating protein expression using Western Blot.

ELISAWorkflow cluster_prep Sample & Plate Preparation cluster_assay Assay Steps cluster_analysis Analysis p1 Coat Plate with Capture Antibody p2 Block Plate p1->p2 a1 Add Samples & Standards p2->a1 p3 Prepare Samples & Standards p3->a1 a2 Add Detection Antibody a1->a2 a3 Add Streptavidin-HRP a2->a3 a4 Add TMB Substrate a3->a4 a5 Add Stop Solution a4->a5 an1 Read Absorbance (450nm) a5->an1 an2 Generate Standard Curve an1->an2 an3 Result: Absolute Protein Concentration an2->an3

Caption: Workflow for quantifying protein expression using Sandwich ELISA.

DecisionTree start Goal: Validate this compound Mediated Expression q1 Need Protein Size Confirmation? start->q1 q2 Need High Throughput Screening? q1->q2 No wb Choose: Western Blot q1->wb Yes q3 Need Precise Quantification? q2->q3 No elisa Choose: ELISA q2->elisa Yes q3->wb No (Semi-quant is sufficient) q3->elisa Yes

Caption: Decision tree for selecting the appropriate validation method.

A Comparative Analysis of Novel FO-35 Lipid Nanoparticles Versus Traditional Cationic Lipid-Based Systems for In Vivo Biodistribution

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in targeted mRNA delivery is emerging with the development of novel ionizable lipids, such as FO-35, designed for specific tissue accumulation. This contrasts with traditional cationic lipids, like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), which have long been used in non-viral gene delivery but often exhibit a less targeted biodistribution profile. This guide provides a comparative overview of the biodistribution of lipid nanoparticles (LNPs) formulated with the novel ionizable lipid this compound versus those formulated with the traditional cationic lipid DOTAP, supported by available experimental data and methodologies.

The advent of mRNA-based therapeutics has underscored the critical need for sophisticated delivery vehicles. Lipid nanoparticles have risen as the leading platform for this purpose. The biodistribution of these LNPs, which dictates where the therapeutic payload is delivered in the body, is largely determined by the physicochemical properties of their constituent lipids. For years, permanently positively charged cationic lipids such as DOTAP have been a staple in LNP formulations. However, the landscape is shifting with the introduction of pH-sensitive ionizable lipids, like the recently developed this compound, which offer the potential for more controlled and targeted delivery.

Quantitative Biodistribution Overview

The following table summarizes the biodistribution profiles of LNPs formulated with the novel ionizable lipid this compound and a traditional cationic lipid, DOTAP. It is important to note that the data for this compound is based on local administration (intranasal), reflecting its design for pulmonary delivery, while the data for DOTAP is based on systemic (intravenous) administration, which is a common route for assessing the general biodistribution of LNPs. This difference in administration route is a key factor in their differing biodistribution patterns.

OrganThis compound LNPs (Intranasal Administration in Mice)DOTAP LNPs (Intravenous Administration in Mice)
Lungs High accumulation in nasal epithelial tissue and lungsVariable, but can show significant accumulation
Liver Data not available for intranasal route; expected to be lowHigh accumulation
Spleen Data not available for intranasal route; expected to be lowModerate to high accumulation
Other Organs Primarily localized to the site of administrationMinimal accumulation in kidneys and brain

Note: The biodistribution of LNPs is highly dependent on the specific formulation, particle size, and administration route. The data presented is a generalized summary from available research.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biodistribution studies. Below are representative protocols for the formulation and in vivo evaluation of this compound and DOTAP-based LNPs.

This compound LNP Formulation and Administration (Pulmonary Delivery Model)

1. LNP Formulation:

  • Lipid Stock Solutions: The ionizable lipid this compound, a phospholipid (e.g., DOPE), cholesterol, and a PEGylated lipid are dissolved in ethanol (B145695) to create a lipid mixture.

  • mRNA Aqueous Solution: The mRNA cargo is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA-aqueous solution are rapidly mixed using a microfluidic device. This process facilitates the self-assembly of the LNPs with the mRNA encapsulated within the core.

  • Dialysis: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA.

2. Animal Model and Administration:

  • Animal Model: CD-1 mice are typically used for in vivo studies.

  • Administration Route: For pulmonary targeting, intranasal administration is employed. Mice are anesthetized, and a small volume of the LNP solution is delivered to the nasal cavity.

3. Biodistribution Analysis:

  • Tissue Harvesting: At predetermined time points post-administration, mice are euthanized, and organs of interest (lungs, nasal tissue, liver, spleen, etc.) are harvested.

  • Quantification: The amount of mRNA delivered to each organ can be quantified using methods such as quantitative reverse transcription PCR (qRT-PCR) or by using reporter mRNA (e.g., encoding luciferase or a fluorescent protein) and measuring its expression.

DOTAP LNP Formulation and Administration (Systemic Delivery Model)

This protocol is a generalized representation of methods used in various studies investigating the biodistribution of traditional cationic LNPs.

1. LNP Formulation:

  • Lipid Film Hydration: A mixture of DOTAP, a helper lipid (e.g., DOPE or cholesterol), and a PEGylated lipid is dissolved in an organic solvent. The solvent is then evaporated to form a thin lipid film.

  • Hydration and Sonication: The lipid film is hydrated with an aqueous solution containing the nucleic acid payload. The mixture is then sonicated or extruded through membranes to form LNPs of a desired size.

2. Animal Model and Administration:

  • Animal Model: BALB/c or C57BL/6 mice are commonly used.

  • Administration Route: For systemic biodistribution studies, intravenous injection via the tail vein is a standard method.

3. Biodistribution Analysis:

  • Tissue Harvesting: At various time points after injection, mice are euthanized, and major organs (liver, spleen, lungs, kidneys, heart, brain) are collected.

  • Quantification: The LNPs are often labeled with a fluorescent dye or a radiolabel. The amount of the label in each organ is then quantified to determine the percentage of the injected dose (%ID) that has accumulated in each tissue.

Experimental Workflow and Cellular Uptake Mechanisms

To visualize the processes involved in these biodistribution studies, the following diagrams have been generated.

G cluster_prep LNP Formulation cluster_invivo In Vivo Study Lipid Mix in Ethanol Lipid Mix in Ethanol Microfluidic Mixing Microfluidic Mixing Lipid Mix in Ethanol->Microfluidic Mixing mRNA in Aqueous Buffer mRNA in Aqueous Buffer mRNA in Aqueous Buffer->Microfluidic Mixing Dialysis (Buffer Exchange) Dialysis (Buffer Exchange) Microfluidic Mixing->Dialysis (Buffer Exchange) Characterization (Size, Zeta, Encapsulation) Characterization (Size, Zeta, Encapsulation) Dialysis (Buffer Exchange)->Characterization (Size, Zeta, Encapsulation) LNP Administration (e.g., IV, Intranasal) LNP Administration (e.g., IV, Intranasal) Characterization (Size, Zeta, Encapsulation)->LNP Administration (e.g., IV, Intranasal) Animal Model (Mouse) Animal Model (Mouse) LNP Administration (e.g., IV, Intranasal)->Animal Model (Mouse) Time Points Time Points Animal Model (Mouse)->Time Points Tissue Harvesting Tissue Harvesting Time Points->Tissue Harvesting Organ Quantification Organ Quantification Tissue Harvesting->Organ Quantification Biodistribution Profile Biodistribution Profile Organ Quantification->Biodistribution Profile

A typical experimental workflow for an LNP biodistribution study.

The differential biodistribution of this compound and DOTAP LNPs can be partly attributed to their distinct cellular uptake and endosomal escape mechanisms, which are influenced by their charge characteristics.

G cluster_traditional Traditional Cationic Lipid (e.g., DOTAP) cluster_novel Novel Ionizable Lipid (e.g., this compound) LNP (Positively Charged) LNP (Positively Charged) Electrostatic Interaction with Cell Membrane Electrostatic Interaction with Cell Membrane LNP (Positively Charged)->Electrostatic Interaction with Cell Membrane Endocytosis Endocytosis Electrostatic Interaction with Cell Membrane->Endocytosis Endosome Formation Endosome Formation Endocytosis->Endosome Formation Interaction with Anionic Lipids in Endosomal Membrane Interaction with Anionic Lipids in Endosomal Membrane Endosome Formation->Interaction with Anionic Lipids in Endosomal Membrane Flip-flop of anionic lipids Membrane Destabilization & mRNA Release Membrane Destabilization & mRNA Release Interaction with Anionic Lipids in Endosomal Membrane->Membrane Destabilization & mRNA Release Formation of ion-pairs LNP (Neutral at physiological pH) LNP (Neutral at physiological pH) Cellular Uptake (Endocytosis) Cellular Uptake (Endocytosis) LNP (Neutral at physiological pH)->Cellular Uptake (Endocytosis) Endosome Acidification (pH drop) Endosome Acidification (pH drop) Cellular Uptake (Endocytosis)->Endosome Acidification (pH drop) Lipid Protonation (LNP becomes positively charged) Lipid Protonation (LNP becomes positively charged) Endosome Acidification (pH drop)->Lipid Protonation (LNP becomes positively charged) Interaction with Endosomal Membrane Interaction with Endosomal Membrane Lipid Protonation (LNP becomes positively charged)->Interaction with Endosomal Membrane Membrane Fusion/Disruption & mRNA Release Membrane Fusion/Disruption & mRNA Release Interaction with Endosomal Membrane->Membrane Fusion/Disruption & mRNA Release Shape change to non-bilayer structures

Cellular uptake and endosomal escape mechanisms.

References

Evaluating the Preclinical Safety and Toxicity of FO-35 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical safety and toxicity profile of the novel investigational compound FO-35 against the established benzimidazole (B57391) anthelmintic, Fenbendazole. As this compound is a hypothetical compound developed for illustrative purposes, this document serves as a template for evaluating and presenting preclinical safety data for novel chemical entities. The data for Fenbendazole is based on publicly available information.

Executive Summary

Preclinical safety and toxicity evaluation is a critical component of drug development, providing essential information about the potential risks of a new chemical entity before human trials. This guide compares the hypothetical compound this compound with Fenbendazole across key toxicological endpoints, including acute toxicity, repeat-dose toxicity, and genotoxicity. While this compound shows a promising safety profile, potential hematological and hepatic effects warrant careful monitoring in subsequent studies.

Acute and Repeat-Dose Toxicity

A cornerstone of preclinical safety assessment involves determining the acute toxicity and the effects of repeated administration of the test compound. These studies help identify the median lethal dose (LD50) and the No-Observed-Adverse-Effect Level (NOAEL), which are crucial for establishing safe starting doses in clinical trials.

Table 1: Comparative Acute Toxicity Data

ParameterThis compound (Hypothetical Data)Fenbendazole (Published Data)Animal Model
Oral LD50 > 5,000 mg/kg> 10,000 mg/kg[1][2][3][4][5][6]Rat, Mouse
Dermal LD50 > 2,000 mg/kgNot AvailableRabbit
Primary Observations Sedation at high dosesWell-tolerated[1]General

Table 2: Summary of 28-Day Repeat-Dose Oral Toxicity Studies

ParameterThis compound (Hypothetical Data)Fenbendazole (Published Data)Animal Model
NOAEL 50 mg/kg/day> 100 mg/kg/day (species dependent)Rat
Target Organs of Toxicity Liver (mild, reversible hepatocellular hypertrophy), Bone Marrow (slight decrease in neutrophil counts)Liver (hepatocellular hypertrophy and hyperplasia at high doses)[1]Rat
Key Clinical Pathology Findings Mildly elevated ALT and AST at ≥ 150 mg/kg/dayGenerally unremarkable at therapeutic dosesRat
Reversibility All findings reversible within a 14-day recovery periodChanges are generally considered adaptive and reversibleRat

Experimental Workflow for Preclinical Toxicity Assessment

G cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Genotoxicity cluster_3 Phase 4: Safety Pharmacology a1 Single-Dose Escalation Study (Rodent) a2 Dermal Irritation Study (Rabbit) a3 Ocular Irritation Study (Rabbit) b1 28-Day Repeat-Dose Study (Rodent) a3->b1 Proceed if acceptable acute toxicity b2 28-Day Repeat-Dose Study (Non-Rodent) c1 Bacterial Reverse Mutation Assay (Ames Test) b2->c1 Proceed if acceptable sub-chronic toxicity c2 In Vitro Mammalian Chromosomal Aberration Test c3 In Vivo Micronucleus Assay (Rodent) d1 Cardiovascular System Evaluation (hERG Assay, In Vivo Telemetry) c3->d1 Contingent on development plan d2 Central Nervous System Evaluation (Irwin Test) d3 Respiratory System Evaluation (Plethysmography) G cluster_0 cluster_1 compound This compound / Fenbendazole tubulin αβ-Tubulin Dimers compound->tubulin Binds to β-tubulin microtubule Microtubule Polymer tubulin->microtubule Polymerization tubulin->microtubule disruption Disruption of Microtubule Dynamics microtubule->tubulin Depolymerization mitotic_arrest Mitotic Spindle Failure G2/M Arrest disruption->mitotic_arrest transport_inhibition Inhibition of Intracellular Transport disruption->transport_inhibition apoptosis Apoptosis mitotic_arrest->apoptosis

References

Unveiling the Therapeutic Potential of Interleukin-35 in Preclinical Lung Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This guide addresses the performance of Interleukin-35 (IL-35). Initial inquiries for "FO-35" did not yield relevant biological molecules in the context of lung injury models. Given the substantial body of research on Interleukin-35 in this field, this document proceeds under the assumption that "this compound" was a typographical error for "IL-35."

Interleukin-35 (IL-35) is an anti-inflammatory cytokine belonging to the IL-12 family, demonstrating significant therapeutic potential in various inflammatory and autoimmune disease models. This guide provides a comparative analysis of IL-35's performance in murine lung injury models, discusses the current landscape of ferret lung models, and contrasts IL-35 with alternative therapeutic strategies.

IL-35 Performance in Mouse Lung Injury Models

IL-35 has been extensively studied in mouse models of acute lung injury (ALI), acute respiratory distress syndrome (ARDS), and allergic asthma. These studies consistently highlight its protective effects by mitigating inflammation and modulating the immune response.

Quantitative Performance of IL-35 in Murine Lung Injury

The following table summarizes the key quantitative findings from studies investigating the therapeutic effects of IL-35 in mouse models of lung injury.

Model IL-35 Intervention Key Findings References
LPS-Induced Acute Lung Injury Recombinant IL-35 administration or overexpression- Decreased levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in bronchoalveolar lavage fluid (BALF) and serum.[1][2][3] - Reduced infiltration of neutrophils and macrophages into the lungs.[1][2] - Attenuated lung edema, as measured by lung wet/dry weight ratio.[4] - Improved lung pathology scores (reduced alveolar wall thickening, hemorrhage, and inflammatory cell infiltration).[1][4] - Increased survival rates in CLP-induced ARDS models.[3][5][1][2][3][4][5]
Ovalbumin (OVA)-Induced Allergic Asthma Recombinant IL-35 administration (intranasal or intraperitoneal)- Reduced airway hyperresponsiveness. - Decreased levels of Th2 cytokines (IL-4, IL-5, IL-13) and IL-17 in BALF.[6] - Increased frequency of regulatory T cells (Tregs) and regulatory B cells (Bregs) in lung tissue.[7][8] - Reduced eosinophilic inflammation in the lungs.[6][7][8]
Influenza Virus-Induced Pneumonia IL-35 mRNA lipid nanoparticle (LNP) administration- Reduced inflammatory response. - Improved survival rate of mice.
IL-35 Signaling Pathway in Lung Inflammation

IL-35 exerts its anti-inflammatory effects through a distinct signaling pathway that leads to the suppression of pro-inflammatory gene expression. A key mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) and Nuclear Factor-kappa B (NF-κB) signaling cascade.

IL35_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IL35R IL-35R (gp130/IL-12Rβ2) STAT1_STAT4 STAT1/STAT4 IL35R->STAT1_STAT4 activates IL35 IL-35 IL35->TLR4 inhibits IL35->IL35R TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB releases NFkB_n NF-κB NFkB->NFkB_n translocates STAT1_STAT4->NFkB inhibits ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) NFkB_n->ProInflammatory_Genes induces LPS_Workflow start Start animal_prep Animal Preparation (e.g., C57BL/6 mice, 8-12 weeks old) start->animal_prep anesthesia Anesthesia (e.g., intraperitoneal ketamine/xylazine) animal_prep->anesthesia instillation Intratracheal Instillation of LPS anesthesia->instillation lps_prep LPS Preparation (e.g., 1-5 mg/kg in sterile saline) lps_prep->instillation treatment Therapeutic Intervention (e.g., intravenous or intranasal IL-35) instillation->treatment monitoring Monitoring (e.g., 24-72 hours post-instillation) treatment->monitoring euthanasia Euthanasia and Sample Collection monitoring->euthanasia analysis Analysis - Bronchoalveolar Lavage (BAL) - Lung Histology - Cytokine Analysis (ELISA) - Gene Expression (qPCR) euthanasia->analysis end End analysis->end

References

A Comparative Guide to Cre mRNA Delivery and Recombination with FO-35 and Alternative Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of FO-35 lipid nanoparticles (LNPs) for Cre mRNA delivery and recombination against other widely used LNP formulations. The data presented is compiled from peer-reviewed studies to assist researchers in selecting the optimal delivery platform for their in vivo gene editing applications.

Introduction to LNP-mediated Cre mRNA Delivery

The Cre-Lox recombination system is a powerful tool for in vivo assessment of nucleic acid delivery. By delivering Cre recombinase mRNA encapsulated in LNPs to reporter mouse models (e.g., Ai9, Ai14, or mTmG), the efficiency of mRNA delivery and subsequent protein expression can be quantified by the expression of a fluorescent reporter protein, such as tdTomato or eGFP. This system provides a robust and quantitative readout for evaluating and comparing the in vivo performance of different LNP formulations. The general workflow involves LNP formulation, administration to reporter mice, and subsequent analysis of reporter protein expression in target tissues.

Below is a diagram illustrating the typical experimental workflow for assessing LNP-mediated Cre mRNA delivery and recombination.

G cluster_formulation LNP Formulation cluster_administration In Vivo Administration cluster_recombination Cre-Lox Recombination cluster_analysis Analysis formulate Formulate LNPs with Cre mRNA inject Administer LNPs to Reporter Mice (e.g., Ai9) formulate->inject recombine Cre mRNA Translation & Recombination inject->recombine harvest Harvest Tissues recombine->harvest flow Flow Cytometry harvest->flow imaging Fluorescence Imaging harvest->imaging

Caption: Experimental workflow for assessing Cre mRNA delivery.

LNP Formulations for Cre mRNA Delivery

The composition of LNPs, particularly the ionizable lipid, plays a critical role in their delivery efficiency and tissue tropism. This section compares the novel this compound LNP with other well-established LNP formulations.

This compound LNP

This compound is a novel ionizable lipid developed using artificial intelligence-guided design for enhanced mRNA delivery, particularly to the lungs.[1][2][3][4][5]

Alternative LNP Formulations

  • SM-102 LNPs: SM-102 is a well-established ionizable lipid used in Moderna's COVID-19 vaccine. It is frequently used as a benchmark for LNP-mediated mRNA delivery.[6][7]

  • DLin-MC3-DMA (MC3) LNPs: MC3 is the ionizable lipid in the first FDA-approved siRNA LNP therapy (Onpattro) and has been extensively studied for both siRNA and mRNA delivery.[8][9]

  • C12-200 LNPs: C12-200 is another widely used ionizable lipid for in vivo mRNA delivery and serves as a common comparator in delivery efficiency studies.[8]

The following diagram illustrates the general mechanism of LNP-mediated mRNA delivery and subsequent Cre recombination.

G cluster_delivery Cellular Uptake and Endosomal Escape cluster_expression Translation and Recombination lnp LNP carrying Cre mRNA endocytosis Endocytosis lnp->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape translation Translation of Cre mRNA escape->translation cre Cre Recombinase translation->cre nucleus Nucleus cre->nucleus recombination Cre-Lox Recombination nucleus->recombination

Caption: LNP-mediated Cre mRNA delivery and recombination pathway.

Quantitative Comparison of Recombination Efficiency

The following tables summarize the in vivo Cre mRNA recombination efficiency of this compound LNPs and alternative formulations. It is important to note that the experimental conditions, such as mouse strain, LNP dose, and administration route, vary between studies, which can influence the results.

Table 1: Cre Recombination Efficiency of this compound LNPs

Ionizable LipidAnimal ModelAdministration RouteTarget OrganRecombination ReadoutReference
This compoundFerret (Cre reporter)NebulizationLungsmEGFP expression in airways and submucosal glands[10]

Quantitative data for this compound LNP-mediated Cre recombination in ferrets is described qualitatively in the source as efficient delivery. For a precise quantitative comparison, further studies are needed.

Table 2: Cre Recombination Efficiency of Alternative LNPs

Ionizable LipidAnimal ModelAdministration RouteLNP Dose (mg/kg)Target OrganRecombination Efficiency (% of target cells)Reference
SM-102mTmG MiceIntramuscular0.5MuscleHigh EGFP signal at injection site[7]
SM-102Ai9 MiceIntravenous0.5Liver (Hepatocytes, LSEC, Kupffer cells)Similar to initial dose after repeated administration[6]
DLin-MC3-DMAmT/mG MiceIntravenous2.0Liver (Hepatocytes, Kupffer cells, Endothelial cells)Not specified quantitatively[8]
C12-200mT/mG MiceIntravenous2.0Liver (Hepatocytes, Kupffer cells, Endothelial cells)Not specified quantitatively[8]
cKK-E12Ai14 MiceIntravenous0.3Liver~3-fold higher than 20mix LNPs[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: In Vivo Cre mRNA Delivery and Recombination Assessment in Mice

1. LNP Formulation:

  • LNPs are typically formulated by mixing an ethanol (B145695) phase containing the ionizable lipid (e.g., SM-102, DLin-MC3-DMA), helper lipids (e.g., DSPC, DOPE), cholesterol, and a PEG-lipid with an aqueous phase containing Cre mRNA at an acidic pH.[7][8]
  • The mixture is then neutralized and purified, for example, through dialysis.[6]

2. Animal Model:

  • Reporter mice such as Ai9 (LSL-tdTomato), Ai14 (LSL-tdTomato), or mTmG (membrane-tdTomato/membrane-eGFP) are used.[6][7][13] These mice are engineered to express a fluorescent reporter protein upon Cre-mediated excision of a stop cassette.[11][12]

3. LNP Administration:

  • LNPs encapsulating Cre mRNA are administered to the reporter mice via the desired route, most commonly intravenous (tail vein) or intramuscular injection.[6][7] The dosage of mRNA can range from 0.3 to 2.0 mg/kg depending on the study.[7][8][11][12]

4. Tissue Harvesting and Processing:

  • At a predetermined time point after administration (e.g., 24 hours to 3 days), mice are euthanized, and target organs (e.g., liver, spleen, muscle) are harvested.[6][14]
  • For flow cytometry, single-cell suspensions are prepared by mechanical and/or enzymatic digestion of the tissues.[14]

5. Quantification of Recombination:

  • Flow Cytometry: Single-cell suspensions are stained with antibodies against cell surface markers to identify specific cell populations (e.g., hepatocytes, endothelial cells, immune cells). The percentage of reporter-positive cells (e.g., tdTomato+) within each population is quantified.[6][15]
  • Fluorescence Imaging: Tissues can be sectioned and imaged using fluorescence microscopy to visualize the distribution of reporter-positive cells.[14] In some cases, whole-organ imaging can be performed.

Protocol 2: Nebulized LNP Delivery of Cre mRNA to Ferrets

1. LNP Formulation for Nebulization:

  • LNPs, such as those containing this compound, are formulated to be stable during the aerosolization process. This may involve optimizing the buffer and including excipients.[16][17][18][19]

2. Animal Model:

  • A ferret Cre reporter model is used, where Cre activity leads to a switch from mtdTomato to mEGFP expression.[10]

3. LNP Administration:

  • The LNP-Cre mRNA formulation is delivered to the ferrets via nebulization. The total mRNA dose is administered over a specified period.[10]

4. Analysis of Recombination:

  • Following a set time course, the lungs are harvested and analyzed for reporter gene expression (mEGFP). Imaging of the airways and submucosal glands is performed to assess the extent and location of transfection.[10]

Conclusion

The selection of an LNP formulation for Cre mRNA delivery is critical and depends on the specific research application, including the target organ and desired delivery efficiency. The novel ionizable lipid this compound shows promise for pulmonary delivery, as demonstrated in a ferret model.[10] For systemic applications targeting the liver and spleen, well-established formulations containing ionizable lipids such as SM-102 and DLin-MC3-DMA have demonstrated robust Cre recombination in mouse models.[6][8] This guide provides a comparative overview to aid researchers in making informed decisions for their in vivo gene editing studies. Direct, head-to-head comparative studies under identical experimental conditions would be beneficial for a more definitive ranking of these LNP formulations.

References

Safety Operating Guide

Proper Disposal Procedures for Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific chemical identifier "FO-35" does not correspond to a universally recognized chemical substance in publicly available safety databases. It may be an internal product code or a misidentification. The following guide provides a general framework for the safe disposal of laboratory chemicals, using 35% Hydrogen Peroxide as a specific example, as its nomenclature could be abbreviated in a similar format. Researchers must always refer to the specific Safety Data Sheet (SDS) for the chemical before handling or disposal.

Section 1: Immediate Safety and Logistical Planning

The cornerstone of safe laboratory practice is the proactive management of chemical waste. A comprehensive disposal plan, established before a chemical is even used, is essential to ensure the safety of personnel and compliance with regulatory standards. This involves identifying the chemical's hazards, understanding the required personal protective equipment (PPE), and knowing the correct waste stream for disposal.

1.1. Pre-Disposal Checklist:

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for a specific chemical. It details physical and chemical properties, hazards, first-aid measures, and disposal considerations.

  • Identify the Waste Stream: Determine if the chemical is considered hazardous waste. Regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States provide specific classifications. For instance, certain wood preserving wastes are designated with the code F035 and are prohibited from land disposal.[1]

  • Segregate Waste: Never mix different chemical wastes unless explicitly instructed to do so by a validated procedure. Improper mixing can lead to dangerous reactions. Generators of waste are responsible for segregating non-chemotherapy regulated medical waste (RMW), general waste, chemotherapy waste, and hazardous waste from each other at the point of origin.[2]

  • Use Appropriate Containers: Waste containers must be chemically compatible with the substance they hold, properly labeled, and kept securely closed.

Section 2: Personal Protective Equipment (PPE) and Exposure Controls

When handling chemical waste, adherence to the PPE requirements specified in the SDS is mandatory. For a substance like 35% Hydrogen Peroxide, this includes:

  • Eye Protection: Wear splash-resistant safety goggles and a face shield.[3] An emergency eye wash station should be immediately accessible.[3]

  • Hand Protection: Use appropriate chemical-resistant gloves.[3][4]

  • Skin Protection: Wear chemical-resistant protective clothing.[3]

  • Respiratory Protection: If there is a risk of inhalation, use a suitable respirator, such as an air-purifying respirator with a full facepiece and an organic vapor canister.[3]

Section 3: Disposal Protocol for 35% Hydrogen Peroxide (Example)

The following is a procedural guide for the disposal of 35% Hydrogen Peroxide, based on information from safety data sheets.

3.1. Handling and Neutralization:

  • Avoid Incompatible Materials: Keep hydrogen peroxide away from combustibles, organic materials, metal powders, and alkaline substances, as these can intensify its decomposition.[3]

  • Small Spills: For small spills, contain the material with an inert absorbent.

  • Dilution: For disposal of small quantities, dilution with a large amount of water is a common practice. However, always consult your institution's specific guidelines and local regulations.

3.2. Waste Containerization and Labeling:

  • Vented Caps (B75204): Due to the decomposition of hydrogen peroxide into oxygen and water, sealed containers can build up pressure. Use containers with vented caps for storage and disposal.

  • Labeling: Clearly label the waste container as "Hazardous Waste: Hydrogen Peroxide (35%), Oxidizer."

3.3. Quantitative Data Summary

The following table summarizes key quantitative data for 35% Hydrogen Peroxide relevant to safety and handling.

ParameterValueSource
pH 3.3[5]
Vapor Pressure 23 mmHg @ 30°C[5]
Vapor Density 1.10[5]
Melting/Freezing Point -33°C[5]
Occupational Exposure Limit (PEL, REL, TLV - USA) 1 ppm (1.4 mg/m³)[4]

3.4. Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols found in Safety Data Sheets for 35% Hydrogen Peroxide. These are not experimental but are standard operational procedures for laboratory safety.

Section 4: Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for chemical waste disposal.

cluster_prep Step 1: Pre-Disposal Assessment cluster_handling Step 2: Safe Handling and Collection cluster_disposal Step 3: Final Disposal start Identify Chemical for Disposal sds Consult Safety Data Sheet (SDS) start->sds hazards Identify Hazards and PPE Requirements sds->hazards waste_stream Determine Waste Stream (e.g., Hazardous, Non-Hazardous) hazards->waste_stream ppe Don Appropriate PPE waste_stream->ppe container Select Correct, Labeled Waste Container ppe->container transfer Transfer Waste to Container container->transfer storage Store Waste in Designated Accumulation Area transfer->storage pickup Arrange for Professional Disposal storage->pickup documentation Complete Disposal Manifest pickup->documentation

Caption: General workflow for safe laboratory chemical disposal.

cluster_prep Disposal of 35% Hydrogen Peroxide cluster_procedure Neutralization/Dilution Procedure cluster_final Final Disposal start Small Quantity of 35% H2O2 for Disposal check_regs Check Institutional and Local Regulations start->check_regs ppe Wear Goggles, Face Shield, Gloves, Lab Coat check_regs->ppe fume_hood Work in a Fume Hood ppe->fume_hood dilute Slowly Add to Large Volume of Cold Water fume_hood->dilute check_ph Check pH (Neutralize if Necessary) dilute->check_ph drain Dispose Down the Drain with Copious Amounts of Water (If Permitted) check_ph->drain haz_waste OR Collect as Hazardous Waste in Vented Container check_ph->haz_waste

References

Personal protective equipment for handling FO-35

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with the essential and accurate safety information you need for handling "FO-35," we require additional details to identify the specific substance you are working with. Our search has revealed that "this compound" is a designation used for several different chemical products, each with distinct handling requirements, safety protocols, and disposal procedures.

The following substances are all identified as "this compound":

  • Extinguishant-35: A fire-extinguishing agent.

  • This compound (from Cayman Chemical): An ionizable cationic lipid used for in-vivo mRNA delivery.

  • Foster 35-00: An industrial product that is not classified as hazardous under normal use but contains titanium dioxide.

  • GC FOS 35: A halogen-free flame retardant and plasticizer.

  • Capstone™ FS-35: A fluorosurfactant.

  • 2-Fluorobenzoic Acid (F0035): A laboratory reagent that causes skin and eye irritation.

  • Qualitek® 35 Defoamer: An industrial defoaming agent.

  • Caramel Furanone (CAS 28664-35-9): A flavoring agent.

To ensure we provide you with the correct and relevant safety and operational guidance, please specify which "this compound" you are using. The most helpful information you can provide is:

  • The CAS (Chemical Abstracts Service) number

  • The name of the supplier or manufacturer

  • A more complete chemical name

  • The intended application or field of research

Once you provide this clarification, we can deliver the precise, step-by-step guidance you need to ensure your safety and the integrity of your work. This will include detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans, as well as any relevant experimental data and visualizations.

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。